1-ethyl-1H-pyrazole-3-carbohydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethylpyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-2-10-4-3-5(9-10)6(11)8-7/h3-4H,2,7H2,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISKYJZRFJOKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599105 | |
| Record name | 1-Ethyl-1H-pyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006334-35-5 | |
| Record name | 1-Ethyl-1H-pyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 1-ethyl-1H-pyrazole-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the synthesis and detailed characterization of 1-ethyl-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Pyrazole derivatives are foundational scaffolds in numerous pharmaceuticals, valued for their diverse biological activities. This document outlines a robust, two-step synthetic pathway, beginning with the N-alkylation of a pyrazole carboxylate ester, followed by hydrazinolysis. We delve into the rationale behind the procedural choices and provide detailed, self-validating protocols. Furthermore, a full suite of characterization techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—is detailed to ensure the unequivocal identification and purity assessment of the final compound. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel heterocyclic entities.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazole derivatives are a cornerstone of heterocyclic chemistry, forming the core structure of numerous compounds with broad biological and pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties[1]. The five-membered aromatic ring containing two adjacent nitrogen atoms provides a unique electronic and structural framework that is highly amenable to chemical modification, making it a privileged scaffold in drug design[1]. The carbohydrazide moiety (–CONHNH₂) is a critical pharmacophore that serves as a versatile synthetic intermediate and can form key hydrogen bonds with biological targets[1]. The title compound, this compound, combines these features, making it a valuable building block for the synthesis of more complex pharmaceutical agents.
This guide provides an in-depth, experience-driven walkthrough of its synthesis and structural elucidation.
Synthetic Strategy and Execution
The synthesis of this compound is most efficiently achieved through a two-step sequence. This strategy prioritizes the use of readily available starting materials and employs reliable, well-established chemical transformations.
-
Step 1: N-Alkylation to form Ethyl 1-ethyl-1H-pyrazole-3-carboxylate. The first phase involves the synthesis of the ester precursor. This can be accomplished through several routes, such as the classic Knorr pyrazole synthesis using ethylhydrazine and a suitable 1,3-dicarbonyl compound[2][3]. An alternative and often more direct route for scaffold modification is the N-alkylation of a pre-existing pyrazole ring, such as ethyl 1H-pyrazole-3-carboxylate, with an ethylating agent[4]. The choice of a base and solvent is critical to ensure regioselectivity and high yield.
-
Step 2: Hydrazinolysis of the Ester. The second and final step is the conversion of the ethyl ester into the target carbohydrazide. This is a nucleophilic acyl substitution reaction where hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the ethoxide leaving group[5][6]. This reaction is typically performed in an alcoholic solvent under reflux to drive the reaction to completion[7].
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of the synthetic process, from starting materials to the final, purified product.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 5. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 6. researchgate.net [researchgate.net]
- 7. iscientific.org [iscientific.org]
Spectroscopic Characterization of 1-ethyl-1H-pyrazole-3-carbohydrazide: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 1-ethyl-1H-pyrazole-3-carbohydrazide (CAS No. 1006334-35-5), a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] This document is intended for researchers, scientists, and professionals in the field, offering a detailed interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The elucidation of its chemical structure through these techniques is paramount for its application in the synthesis of novel therapeutic agents.
Introduction to this compound
This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. The presence of the carbohydrazide moiety further enhances its potential as a scaffold in drug discovery, enabling the formation of various derivatives with potential therapeutic applications. Accurate spectroscopic characterization is the cornerstone of its chemical identity, ensuring the purity and structural integrity of the compound for subsequent research and development.
The molecular structure of this compound, with the molecular formula C6H10N4O, is presented below.[1][2][3]
Caption: Predicted major fragmentation pathways for this compound.
Causality behind Fragmentation:
-
The fragmentation of the molecular ion would likely involve the loss of small, stable neutral molecules or radicals.
-
Cleavage of the bond between the carbonyl group and the hydrazide nitrogen could lead to the loss of the NHNH₂ radical, resulting in a fragment ion.
-
Loss of the entire carbohydrazide group (-CONHNH₂) would also be a probable fragmentation pathway.
-
Cleavage of the ethyl group from the pyrazole ring is another potential fragmentation route.
Conclusion
The comprehensive analysis of the predicted NMR, IR, and Mass Spectrometry data provides a robust spectroscopic profile for this compound. This guide serves as a valuable resource for the unambiguous identification and characterization of this compound, which is essential for its application in synthetic and medicinal chemistry. The interpretation of the spectral data, grounded in the fundamental principles of spectroscopy and supported by data from related structures, confirms the assigned molecular structure.
References
Sources
An In-depth Technical Guide to 1-ethyl-1H-pyrazole-3-carbohydrazide: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-ethyl-1H-pyrazole-3-carbohydrazide (CAS No: 1006334-35-5), a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis protocols, analytical characterization, and explore its potential applications in drug discovery, drawing upon the extensive bioactivity of the pyrazole carbohydrazide scaffold. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics.
Introduction: The Pyrazole Carbohydrazide Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in pharmaceutical chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] When combined with a carbohydrazide moiety (-CONHNH2), the resulting pyrazole carbohydrazide scaffold emerges as a particularly potent pharmacophore. The carbohydrazide group is a key building block in the synthesis of various heterocyclic systems and is itself present in numerous therapeutically active compounds.[2]
This guide focuses on a specific derivative, This compound , providing a detailed examination of its synthesis and potential utility.
Chemical Identity and Physicochemical Properties
A clear definition of the molecule is paramount for any research endeavor. The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1006334-35-5 | [3] |
| Molecular Formula | C6H10N4O | [3] |
| Molecular Weight | 154.16 g/mol | [3] |
| Appearance | Expected to be a powder or liquid | - |
| Purity | Commercially available up to ≥97% | - |
Synthesis of this compound
The synthesis of this compound is a multi-step process that leverages established principles of heterocyclic chemistry. The general strategy involves the formation of the pyrazole ring, followed by the introduction of the carbohydrazide functionality.
Synthesis of the Precursor: Ethyl 1-ethyl-1H-pyrazole-3-carboxylate
The key intermediate for the synthesis is the corresponding ethyl ester. There are several routes to obtain this precursor.
Method A: N-Alkylation of Ethyl Pyrazole-3-carboxylate
A common method involves the N-alkylation of a pre-formed pyrazole ring.
-
Step 1: Esterification of Pyrazole-3-carboxylic acid. Pyrazole-3-carboxylic acid can be esterified using ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid, under reflux conditions to yield ethyl 1H-pyrazole-3-carboxylate.[4]
-
Step 2: N-Ethylation. The resulting ethyl 1H-pyrazole-3-carboxylate can then be N-ethylated using an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base (e.g., sodium hydride or potassium carbonate) in a suitable solvent like dimethylformamide (DMF).
Method B: De Novo Ring Formation
Alternatively, the ethyl-substituted pyrazole ring can be constructed directly. A general approach involves the cyclocondensation of a β-dicarbonyl compound with an ethylhydrazine derivative.
Final Step: Hydrazinolysis of the Ester
The conversion of the ethyl ester to the desired carbohydrazide is achieved through hydrazinolysis. This is a well-established and generally high-yielding reaction.
Experimental Protocol: Hydrazinolysis
-
Dissolution: Dissolve ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (typically 2-3 equivalents).
-
Reaction: Reflux the reaction mixture for 5-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol to afford the pure this compound.
Analytical Characterization
The structural confirmation of the synthesized this compound would rely on a combination of standard spectroscopic techniques. Based on analogous structures, the following spectral data can be anticipated:
| Technique | Expected Observations |
| ¹H NMR | - Signals corresponding to the ethyl group protons (a triplet and a quartet).- Resonances for the pyrazole ring protons.- Broad signals for the -NH and -NH2 protons of the hydrazide group. |
| ¹³C NMR | - Peaks for the carbons of the ethyl group.- Signals for the pyrazole ring carbons.- A downfield signal for the carbonyl carbon of the hydrazide. |
| IR Spectroscopy | - Characteristic N-H stretching vibrations for the amine and amide groups.- A strong C=O stretching band for the carbonyl group. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. |
Potential Applications in Drug Discovery
The pyrazole carbohydrazide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This versatility suggests that this compound could be a valuable starting point for the development of new drugs.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of pyrazole carbohydrazide derivatives.[5][6] Some analogs have shown significant antiproliferative effects against various cancer cell lines, including lung, breast, and liver cancer.[5][6] The mechanism of action can vary but may involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[6] For instance, certain 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives have exhibited more potent activity against HepG-2, BGC823, and BT474 cell lines than the standard drug 5-fluorouracil.[6]
Antimicrobial and Antifungal Activity
The pyrazole ring system is a component of several clinically used antimicrobial agents.[2] Pyrazole carbohydrazide derivatives have also been reported to possess significant antibacterial and antifungal properties.[2] This makes this compound a candidate for further investigation as a lead compound for new anti-infective agents.
Anti-inflammatory and Analgesic Activity
The anti-inflammatory and analgesic properties of pyrazole derivatives are well-documented, with some compounds acting as inhibitors of cyclooxygenase (COX) enzymes.[1] The carbohydrazide moiety can further enhance this activity, suggesting a potential role for this compound in the development of novel anti-inflammatory drugs.[2]
Other Potential Activities
The versatility of the pyrazole carbohydrazide scaffold extends to other therapeutic areas. Derivatives have shown promise as anticonvulsants, antidepressants, and even as cannabinoid receptor antagonists.[2] For example, some 1,5-diaryl pyrazole derivatives have demonstrated significant hypoglycemic effects in vivo, suggesting potential applications in the treatment of diabetes.[7]
Future Directions and Conclusion
This compound is a synthetically accessible molecule that belongs to a class of compounds with proven and diverse biological activities. While specific data on this particular derivative is limited in the public domain, the wealth of information on analogous structures provides a strong rationale for its further investigation.
Future research should focus on:
-
Definitive Synthesis and Characterization: A thorough, documented synthesis and complete spectroscopic characterization of this compound.
-
In Vitro Biological Screening: Evaluation of its cytotoxic, antimicrobial, and anti-inflammatory properties against relevant cell lines and microbial strains.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of related derivatives to identify key structural features that modulate biological activity.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which it exerts its biological effects.
References
[4] Feng, C., Li, X. J., Zhang, D., Qu, Z. R., & Zhao, H. (2016). Synthesis and characterization of ethyl 1H-pyrazole-3-carboxylate. Journal of the Iranian Chemical Society, 13(5), 823-830. (Available through ChemicalBook synthesis data).
[8] Bennani, F. E., Doudach, L., Rudd, C. E., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Molecular Structure, 1269, 133801.
[9] Bouziane, A., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. RSC Advances, 12(45), 29469-29483.
[2] Dias, L. R. S., & Salvador, R. R. S. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324.
[10] Gonzalez-Bobes, F., et al. (2022). Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. Molecules, 27(19), 6542.
[11] Patel, R. V., et al. (2023). Scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1H-pyrazole-4-carboxylate derivatives. Journal of Chemical Research, 47(1), 10-18.
[5] Sharma, D., & Narasimhan, B. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Topics in Medicinal Chemistry, 20(24), 2186-2211.
[12] Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1).
[13] Szilágyi, B., et al. (2022). A Safe and Efficient Synthesis and Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate. Synlett, 33(18), 1787-1792.
[14] Hassan, M. A., et al. (2025). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. Bima Journal of Science and Technology, 9(2B).
[15] Kumar, A., et al. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7).
[16] ResearchGate. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5, 317-324.
[17] Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
[7] Hernández-Vázquez, E., et al. (2014). Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model. Bioorganic & Medicinal Chemistry, 22(1), 335-345.
[1] Benchchem. (n.d.). 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide.
Di Sarno, V., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 28(13), 5084.
[18] Scientific Information Database. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
[19] World Journal of Pharmaceutical Research. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES.
[6] Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868-5877.
Bildirici, İ., & Çetin, A. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 421-434.
[3] Pharmaffiliates. (n.d.). This compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl pyrazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 7. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Human verification [recaptcha.cloud]
- 14. ijnrd.org [ijnrd.org]
- 15. researchgate.net [researchgate.net]
- 16. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 17. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wisdomlib.org [wisdomlib.org]
- 19. dergipark.org.tr [dergipark.org.tr]
physical and chemical properties of 1-ethyl-1H-pyrazole-3-carbohydrazide
An In-depth Technical Guide to 1-ethyl-1H-pyrazole-3-carbohydrazide
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of this compound. This compound is a significant heterocyclic molecule featuring a pyrazole core functionalized with an ethyl group at the N1 position and a carbohydrazide moiety at the C3 position. Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, known for a wide spectrum of biological activities.[1][2] The carbohydrazide group is a crucial pharmacophore and a versatile synthetic handle for creating more complex molecular architectures.[3][4] This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, data analysis, and insights into the compound's reactivity and potential applications.
Chemical Identity and Structure
This compound is identified by the CAS Number 1006334-35-5.[5][6] The core of the molecule is a five-membered aromatic pyrazole ring, which contains two adjacent nitrogen atoms. This structure is substituted with an ethyl group on one nitrogen and a carbohydrazide functional group on a carbon atom.
DOT Script for Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and application in research. The data for this compound are summarized below. While experimental data for some properties are not widely published, reliable information is available from chemical suppliers and computational predictions.
| Property | Value | Source |
| CAS Number | 1006334-35-5 | [5][6] |
| Molecular Formula | C₆H₁₀N₄O | [5][6][7] |
| Molecular Weight | 154.17 g/mol | [6][7] |
| Appearance | Powder or liquid | [5] |
| Purity | ≥97% (typical) | [5] |
| Storage | Store in a tightly closed container in a cool, dry place. | [5] |
| XLogP3 (Predicted) | -0.9 | [8] |
| Hydrogen Bond Donor Count | 2 | [8] |
| Hydrogen Bond Acceptor Count | 3 | [8] |
| Rotatable Bond Count | 2 | [9] |
| Topological Polar Surface Area | 72.9 Ų | [8] |
The predicted negative XLogP value suggests that the compound is hydrophilic, a characteristic influenced by the polar carbohydrazide group. The topological polar surface area (TPSA) is also indicative of a molecule that may have good cell permeability characteristics, a key consideration in drug development.
Synthesis and Purification
The synthesis of pyrazole carbohydrazides is a well-established process in organic chemistry. The most common and direct method involves the hydrazinolysis of a corresponding pyrazole carboxylic acid ester.[3][10] This reaction is typically efficient and yields a pure product after simple workup and recrystallization.
Synthetic Protocol: Hydrazinolysis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate
This protocol describes the conversion of the ethyl ester precursor to the desired carbohydrazide. The choice of an ester as the starting material is strategic; esters are generally stable intermediates that react cleanly with nucleophiles like hydrazine.
Step 1: Reaction Setup
-
To a solution of ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol (10 mL per gram of ester), add hydrazine hydrate (3-5 equivalents).
-
Rationale: Ethanol is a common solvent as it dissolves both the ester and hydrazine hydrate, facilitating the reaction. A molar excess of hydrazine hydrate is used to drive the reaction to completion.
-
Step 2: Reflux
-
Heat the reaction mixture to reflux and maintain for 3-8 hours.[11]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Rationale: Refluxing provides the necessary activation energy for the nucleophilic acyl substitution. TLC allows for the visualization of the consumption of the starting material, ensuring the reaction is complete before proceeding.
-
Step 3: Isolation and Purification
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.[11]
-
The product will often precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove residual hydrazine hydrate and other impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a methanol/DMF mixture) to obtain the pure this compound.[3][11]
DOT Script for Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Stability
The chemical behavior of this compound is dictated by its two primary functional components: the pyrazole ring and the carbohydrazide moiety.
-
Pyrazole Ring: The pyrazole ring is aromatic and generally stable. The N1-ethyl group enhances its solubility in organic solvents compared to the unsubstituted parent pyrazole.[12] Electrophilic substitution, if forced, would preferentially occur at the C4 position.[1]
-
Carbohydrazide Moiety: This functional group is the primary site of reactivity. The terminal -NH₂ group is nucleophilic and can readily react with electrophiles. A common and highly useful reaction is condensation with aldehydes and ketones to form hydrazones.[3] This reaction is a cornerstone for building molecular diversity and is frequently used in the synthesis of biologically active compounds.[3][13] The carbohydrazide can also be a precursor for the synthesis of other heterocyclic rings like oxadiazoles or triazoles.
The compound should be stored in a cool, dry place away from strong oxidizing agents to ensure its stability.[5]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides definitive structural information. Expected signals include:
-
¹³C NMR: The carbon spectrum will show distinct signals for:
-
The carbonyl carbon of the hydrazide group (~160–170 ppm).[1]
-
Carbons of the pyrazole ring.
-
Two signals for the ethyl group carbons.
-
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups. Characteristic absorption bands include:
-
N-H stretching vibrations for the amine and amide groups in the 3200-3400 cm⁻¹ region.[3]
-
A strong C=O (carbonyl) stretching vibration around 1630-1670 cm⁻¹.[3]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The analysis should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 154.17 g/mol .[6][7]
Applications and Significance
This compound serves as a valuable building block in medicinal and agricultural chemistry.[5][12]
-
Pharmaceutical Development: The pyrazole scaffold is present in numerous approved drugs, including the anti-inflammatory agent celecoxib.[1] Carbohydrazide derivatives themselves are investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][10] This compound is therefore a promising starting point for the synthesis of novel therapeutic agents.
-
Organic Synthesis: As a bifunctional molecule, it is a versatile intermediate for creating more complex heterocyclic systems through reactions at the carbohydrazide moiety.[4]
Conclusion
This compound is a well-defined chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis, combined with the proven biological relevance of its core structures, makes it an attractive molecule for researchers. This guide provides the foundational technical data and protocols necessary for its effective use in a laboratory setting, empowering further investigation into its properties and applications.
References
- Benchchem. (n.d.). 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide.
- Amadis Chemical Co., Ltd. (n.d.). This compound;1006334-35-5.
- Pharmaffiliates. (n.d.). This compound.
- Bioelsa. (n.d.). This compound.
- PubChem. (n.d.). 1-ethyl-1H-pyrazole-5-carbohydrazide.
- Chem-Impex. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide.
- Karrouchi, K., et al. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 5(3), 1-6.
- PubChem. (n.d.). 1-ethyl-1H-pyrazole-4-carbohydrazide.
- Kumar, P. B. R., et al. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry.
- Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868-77.
- ChemicalBook. (n.d.). 1-ethyl-3-methyl-1H-pyrazole-4-carbohydrazide.
- PubChem. (n.d.). Ethyl 1H-pyrazole-3-carboxylate.
- PubChem. (n.d.). 1-Ethylpyrazole.
- Asian Journal of Green Chemistry. (n.d.).
- PubMed Central. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.
- PubMed Central. (n.d.). (E)-5-Phenyl-N′-(1-phenylethylidene)-1H-pyrazole-3-carbohydrazide.
- BLDpharm. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide.
- NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester.
- PubChemLite. (n.d.). 1-ethyl-1h-pyrazole-3-carbaldehyde.
- BLDpharm. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide.
- ChemScene. (n.d.). 1-Ethyl-1H-pyrazole-4-carboxamide.
- National Institutes of Health. (n.d.). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor.
- PubChemLite. (n.d.). 1-ethyl-1h-pyrazole-3-carbonitrile.
- ChemicalBook. (n.d.). Pyrazole.
- BLDpharm. (n.d.). 1-Ethyl-1H-pyrazole-5-carbohydrazide.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 5. This compound;1006334-35-5, CasNo.1006334-35-5 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. bioelsa.com [bioelsa.com]
- 8. 1-ethyl-1H-pyrazole-4-carbohydrazide | C6H10N4O | CID 5054020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. chemimpex.com [chemimpex.com]
- 13. (E)-5-Phenyl-N′-(1-phenylethylidene)-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Convergence of Two Privileged Scaffolds
An In-depth Technical Guide to the Synthesis of Novel Pyrazole Carbohydrazide Derivatives
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structure frequently found in a multitude of pharmacologically active agents.[1][2][3] From the anti-inflammatory celecoxib to the anti-obesity drug rimonabant, the versatility of the pyrazole ring is well-established.[1][3] Similarly, the carbohydrazide moiety (-CONHNH₂) is a crucial pharmacophore known to be a versatile building block for various heterocyclic systems and is present in numerous compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6]
The strategic fusion of these two moieties into pyrazole carbohydrazide derivatives has yielded a class of compounds with significant therapeutic potential.[4] These molecules serve not only as bioactive agents in their own right but also as highly versatile intermediates for the synthesis of more complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the core synthetic strategies, field-proven protocols, and rationale behind the experimental design for creating novel pyrazole carbohydrazide derivatives.
Part 1: Constructing the Pyrazole Core
The foundational step in any synthesis is the construction of the pyrazole ring itself. The choice of method is dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
The Knorr Pyrazole Synthesis and its Variants
The most classical and widely employed method is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[7] This approach is valued for its reliability and the accessibility of the precursors.
-
Causality: The mechanism relies on the nucleophilic nature of the hydrazine nitrogens attacking the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. The subsequent dehydration and cyclization lead to the formation of the stable aromatic pyrazole ring. A key consideration in this synthesis is regioselectivity; when an unsymmetrical dicarbonyl compound and a substituted hydrazine are used, a mixture of two regioisomers can be formed.[7] The reaction conditions, such as solvent and pH, can often be tuned to favor one isomer over the other.
Synthesis from α,β-Unsaturated Carbonyls
An alternative and powerful route involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones (chalcones).[1][7] This reaction typically proceeds through a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole.[7]
-
Expert Insight: The choice of oxidizing agent for the pyrazoline-to-pyrazole conversion is critical. While harsh oxidants can be used, milder, modern methods often employ air (O₂) or iodine under specific conditions to achieve a cleaner transformation with higher yields, minimizing side-product formation.
Modern Approaches: Multi-Component and Cycloaddition Reactions
Recent advances have focused on increasing efficiency through one-pot, multi-component reactions.[8][9] For instance, the reaction of aldehydes, malononitrile, and hydrazine hydrate can directly afford functionalized pyrazoles.[8] Additionally, 1,3-dipolar cycloaddition reactions, such as those between diazo compounds and alkynes, offer an elegant and highly regioselective route to specific pyrazole carboxylates, which are key precursors for carbohydrazides.[1]
Part 2: Installation and Derivatization of the Carbohydrazide Moiety
Once the pyrazole core, functionalized with a carboxylic acid or its ester, is in hand, the next critical step is the introduction of the carbohydrazide group.
From Ester to Carbohydrazide: The Hydrazinolysis Workhorse
The most direct and common method for synthesizing pyrazole carbohydrazides is the hydrazinolysis of a corresponding pyrazole carboxylic acid ester (e.g., ethyl or methyl ester).[10]
-
Mechanism & Rationale: The reaction involves the nucleophilic acyl substitution where hydrazine hydrate (N₂H₄·H₂O) acts as the nitrogen nucleophile, attacking the electrophilic carbonyl carbon of the ester. This displaces the alcohol (ethanol or methanol), forming the thermodynamically stable carbohydrazide. Ethanol is frequently used as a solvent as it effectively dissolves both the ester precursor and hydrazine hydrate, and its boiling point is suitable for refluxing to drive the reaction to completion.[11]
Overcoming Synthetic Hurdles
Direct conversion from the ester is not always successful. In some instances, particularly with sterically hindered or electronically deactivated esters, the reaction may fail to proceed or lead to undesired side reactions, such as the cleavage of other functional groups.[11] In such cases, a multi-step approach may be necessary. For example, converting the pyrazole carboxylic acid to a more reactive intermediate like a pyrazolo[3,4-d]1,3-oxazin-4(1H)-one can facilitate a cleaner reaction with hydrazine hydrate to yield the desired carbohydrazide.[11] This demonstrates a key principle of synthetic chemistry: if a direct route fails, activation of the substrate via an alternative intermediate is a reliable problem-solving strategy.
The Carbohydrazide as a Synthetic Hub
The true value of the pyrazole carbohydrazide lies in its versatility as an intermediate. The terminal -NH₂ group is a potent nucleophile, and the adjacent -NH- group can also participate in cyclization reactions, opening a gateway to a vast array of novel derivatives. The most common derivatization is the formation of hydrazones (Schiff bases) through condensation with various aldehydes and ketones.[10]
-
Expert Insight: This condensation is typically catalyzed by a few drops of glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the terminal amine of the carbohydrazide. This simple, high-yielding reaction allows for the rapid generation of a large library of diverse compounds from a single carbohydrazide intermediate.
Part 3: Detailed Experimental Protocols
The following protocols provide a validated, step-by-step methodology for the synthesis of a representative novel pyrazole carbohydrazide derivative.
Protocol 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
This protocol is an example of the Knorr synthesis to create the core pyrazole ester.
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve diethyl 2-benzoylmalonate (1 eq.) in absolute ethanol (10 mL per gram of ester).
-
Reaction Initiation: To the stirred solution, add hydrazine hydrate (1.2 eq.) dropwise. A catalytic amount of concentrated sulfuric acid (2-3 drops) can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure. Pour the concentrated mixture into ice-cold water.
-
Purification: Collect the resulting solid precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure ethyl 5-phenyl-1H-pyrazole-3-carboxylate.
Protocol 2: Synthesis of 5-phenyl-1H-pyrazole-3-carbohydrazide
This protocol details the crucial hydrazinolysis step.
-
Reaction Setup: In a 100 mL round-bottom flask, suspend the ethyl 5-phenyl-1H-pyrazole-3-carboxylate (1 eq., from Protocol 1) in absolute ethanol.
-
Reagent Addition: Add an excess of hydrazine hydrate (10 eq.) to the suspension.
-
Reflux: Heat the mixture to reflux for 8-12 hours. The reaction mixture typically becomes a clear solution before a new precipitate forms. Monitor by TLC.
-
Isolation: Cool the reaction mixture to room temperature. Collect the white precipitate by vacuum filtration.
-
Purification: Wash the solid thoroughly with cold ethanol and then diethyl ether to remove any unreacted starting material and impurities. Dry the product under vacuum to yield the pure 5-phenyl-1H-pyrazole-3-carbohydrazide. No further purification is usually necessary.
Protocol 3: Synthesis of N'-[(4-chlorophenyl)methylene]-5-phenyl-1H-pyrazole-3-carbohydrazide (A Novel Schiff Base Derivative)
This protocol demonstrates the final diversification step.
-
Reaction Setup: Dissolve 5-phenyl-1H-pyrazole-3-carbohydrazide (1 eq., from Protocol 2) in absolute ethanol in a 50 mL flask with gentle heating.
-
Reagent Addition: Add 4-chlorobenzaldehyde (1.1 eq.) to the solution, followed by 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Reflux the mixture for 3-5 hours. The formation of the product is often indicated by the appearance of a precipitate.
-
Isolation: After cooling to room temperature, collect the solid product by vacuum filtration.
-
Purification: Wash the precipitate with cold ethanol to remove residual reactants. The product can be further purified by recrystallization from a suitable solvent like ethanol or DMF to obtain the pure Schiff base derivative.
Part 4: Characterization and Data
The identity and purity of all synthesized compounds must be rigorously confirmed using a combination of spectroscopic and analytical techniques.
| Technique | Purpose | Expected Observations for a Pyrazole-Schiff Base |
| ¹H-NMR | Confirms the proton framework of the molecule. | Signals for aromatic protons, a characteristic singlet for the pyrazole C4-H, singlets for the N-H protons, and a singlet for the imine (-N=CH-) proton. |
| IR Spectroscopy | Identifies key functional groups. | Presence of N-H stretching bands, a C=O (amide I) stretching band, and a C=N (imine) stretching band. Disappearance of the aldehyde C=O band. |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. | A molecular ion peak (M+) or protonated peak ([M+H]+) corresponding to the calculated molecular weight of the final product. |
| Melting Point | Assesses the purity of the crystalline solid. | A sharp and defined melting point range indicates high purity. |
Pyrazole [label=<
Core Pyrazole Carbohydrazide Scaffold
R¹: Diversification at N1 (Aryl, Alkyl) Point of Novelty
R²: Diversification at C3 (Aryl, Alkyl) Point of Novelty
R³: Derivatization of Carbohydrazide (e.g., Schiff Base formation) Primary Focus of Novelty
]; } mend Figure 2: Key points for diversification on the pyrazole carbohydrazide scaffold.
Conclusion
The synthesis of novel pyrazole carbohydrazide derivatives represents a fertile ground for discovery in medicinal chemistry. The strategic combination of a robust pyrazole core with a versatile carbohydrazide handle provides a powerful platform for generating molecular diversity. The synthetic pathway, primarily involving the construction of a pyrazole ester, subsequent hydrazinolysis, and final derivatization, is both logical and adaptable. By understanding the causality behind each experimental step and employing rigorous characterization, researchers can efficiently build libraries of novel compounds for biological screening, paving the way for the development of next-generation therapeutic agents.
References
-
Gomha, S. M., & Abdel-Aziz, H. A. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC - PubMed Central. [Link]
-
Naim, M. J., Alam, O., & Alam, M. J. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Anonymous. (n.d.). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Gojmerac, I., & Zorc, B. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. [Link]
-
Anonymous. (n.d.). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. [Link]
-
Kumar, V., & Kumar, S. (2015). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
-
Li, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
El-Sayed, N. F., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. [Link]
-
Anonymous. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Anonymous. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Anonymous. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. ResearchGate. [Link]
-
Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Hosseini, S. A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH - National Library of Medicine. [Link]
-
Gomaa, A. M. (2015). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. NIH - National Library of Medicine. [Link]
-
Deng, X., & Mani, N. S. (2006). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses. [Link]
-
Anonymous. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceuticalinterest. Request PDF on ResearchGate. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of 1-ethyl-1H-pyrazole-3-carbohydrazide: Core Starting Materials and Strategic Selection
Executive Summary: 1-ethyl-1H-pyrazole-3-carbohydrazide is a valuable heterocyclic building block in the development of novel agrochemicals and pharmaceuticals. Its synthesis is a multi-step process where the strategic selection of starting materials is paramount to achieving high yield, purity, and scalability. This guide provides an in-depth analysis of the most efficient and field-proven synthetic pathways, focusing on the causality behind experimental choices. We will dissect the synthesis into three core stages: formation of the pyrazole ester core, N-alkylation, and final conversion to the target carbohydrazide. Detailed protocols, comparative analysis of reagents, and process logic are presented to equip researchers and development professionals with a comprehensive understanding of this synthesis.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole derivatives are a cornerstone in medicinal and agricultural chemistry, renowned for their diverse biological activities.[1] The target molecule, this compound, serves as a key intermediate, leveraging the stability of the pyrazole ring and the reactive potential of the carbohydrazide moiety for further elaboration into more complex, active molecules.[2] The ethyl group at the N1 position is a common feature in many bioactive compounds, often modulating properties like solubility, metabolic stability, and target binding affinity. Understanding the synthesis from fundamental starting materials is the first step toward innovation in these fields.
Core Synthetic Strategy: A Retrosynthetic Approach
The synthesis of this compound is most logically approached via a three-stage retrosynthetic pathway. The final hydrazinolysis step—the conversion of an ester to a hydrazide—is a robust and high-yielding transformation.[3] Therefore, the primary strategic challenge lies in the efficient construction of the key intermediate: ethyl 1-ethyl-1H-pyrazole-3-carboxylate .
Two primary strategies exist for constructing this N-ethylated pyrazole core:
-
Pathway I (Alkylation First): Synthesize the unsubstituted pyrazole ring (ethyl 1H-pyrazole-3-carboxylate) and subsequently introduce the ethyl group via N-alkylation. This is often the preferred industrial route due to better control over regioselectivity.
-
Pathway II (Direct Cyclization): Utilize ethylhydrazine in the initial ring-forming reaction. This pathway can be more direct but is often complicated by the formation of regioisomers (e.g., substitution at the N1 vs. N2 position), which require challenging purification steps.
This guide will focus on the more controlled and widely applicable Pathway I .
Caption: High-level retrosynthetic analysis of the target molecule.
Pathway I: The Stepwise Approach to Synthesis
This pathway is defined by its logical, step-by-step construction, which allows for purification and characterization at intermediate stages, ensuring the quality of the final product.
Step 1: Synthesis of the Pyrazole Core (Ethyl 1H-pyrazole-3-carboxylate)
The foundational step is the creation of the pyrazole ring itself. The Knorr pyrazole synthesis and related methods, which involve the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine, are the most reliable.[4][5]
Causality of Starting Material Selection:
-
Diethyl Oxalate & an Acetate Source: The most common and cost-effective starting materials are diethyl oxalate and an enolizable ketone, such as acetone or ethyl acetate. A Claisen condensation between these two, mediated by a strong base like sodium ethoxide, generates an ethyl 2,4-dioxobutanoate intermediate.[4][5] This intermediate possesses the required 1,3-dicarbonyl system for reaction with hydrazine.
-
Hydrazine Hydrate: This is the standard nitrogen source for forming the pyrazole ring. It acts as a dinucleophile, attacking both carbonyl carbons of the intermediate, followed by dehydration to yield the aromatic pyrazole ring. The reaction is typically performed in a protic solvent like ethanol or glacial acetic acid to facilitate the condensation and dehydration steps.[4][5]
Caption: Detailed experimental workflow for the synthesis of the target molecule.
Protocol 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate
-
Prepare Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), carefully add freshly cut sodium metal (1.0 eq) to absolute ethanol (approx. 7-10 volumes). Allow the reaction to proceed until all sodium has dissolved.
-
Claisen Condensation: Cool the sodium ethoxide solution in an ice bath. A mixture of diethyl oxalate (1.1 eq) and ethyl acetate (1.0 eq) is added dropwise, maintaining the temperature below 10 °C.
-
Reaction: After addition, the mixture is stirred at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: The resulting slurry containing the dioxo-ester intermediate is cooled again. Hydrazine hydrate (1.0 eq) is added dropwise. The reaction is then heated to reflux for 3-4 hours.[4]
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is acidified with dilute HCl to pH ~5-6, and the resulting precipitate is collected by filtration, washed with cold water, and dried to yield the crude product. Recrystallization from an ethanol/water mixture can be performed for further purification.
Step 2: N-Ethylation of the Pyrazole Core
With the pyrazole ester in hand, the next critical step is the regioselective addition of the ethyl group to the N1 position.
Causality of Reagent Selection:
-
Base: The pyrazole N-H proton is acidic and must be removed to form a nucleophilic pyrazole anion.
-
Strong Bases (e.g., Sodium Hydride, NaH): Used in aprotic solvents like DMF or THF, NaH provides irreversible and complete deprotonation, leading to a clean and fast reaction. This is often the preferred lab-scale method.[6]
-
Weaker Bases (e.g., Potassium Carbonate, K₂CO₃): Often used in polar aprotic solvents like acetonitrile or acetone, K₂CO₃ is less hazardous and more economical for large-scale synthesis. The reaction may require longer times or higher temperatures.
-
-
Ethylating Agent: The choice of the ethyl source is critical for efficiency and safety.
-
Ethyl Iodide (EtI) or Ethyl Bromide (EtBr): Highly reactive and effective, providing good yields. They are, however, lachrymatory and require careful handling.
-
Diethyl Sulfate ((Et)₂SO₄): A powerful and cost-effective ethylating agent but is highly toxic and corrosive. Its use requires stringent safety protocols.
-
Ethyl Tosylate (EtOTs): A good, less volatile alternative to halides.
-
Protocol 2: Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate[8][9]
-
Deprotonation: To a solution of ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere. Stir the mixture for 30-60 minutes until hydrogen evolution ceases.
-
Alkylation: Add ethyl iodide (1.2 eq) dropwise to the solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.
Step 3: Final Conversion to this compound
The final transformation is a nucleophilic acyl substitution where hydrazine displaces the ethoxy group of the ester.
Causality of Reagent Selection:
-
Hydrazine Hydrate: A large excess (5-10 equivalents) is typically used to drive the reaction to completion and to serve as a solvent in some cases.
-
Solvent: Anhydrous ethanol is the most common solvent as it readily dissolves both the starting ester and hydrazine, and its boiling point is suitable for refluxing the reaction.[3]
Protocol 3: Synthesis of this compound[3]
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1.0 eq) in absolute ethanol (10-15 volumes).
-
Hydrazine Addition: Add hydrazine hydrate (5.0 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction's completion by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product, this compound, typically as a white to off-white solid.
Summary of Key Starting Materials
For clarity and practical application, the core starting materials required for the preferred synthetic pathway are summarized below.
| Material Name | Chemical Formula | CAS Number | Role in Synthesis | Key Considerations |
| Diethyl Oxalate | C₆H₁₀O₄ | 95-92-1 | C2-C3 source for pyrazole ring | Moisture sensitive. Use anhydrous grade. |
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | C4-C5 source for pyrazole ring | Ensure anhydrous for Claisen condensation. |
| Sodium Metal | Na | 7440-23-5 | Base precursor (for Sodium Ethoxide) | Highly reactive with water/alcohols. Handle with care. |
| Hydrazine Hydrate | H₆N₂O | 7803-57-8 | Ring formation and final hydrazinolysis | Corrosive and toxic. Use in a well-ventilated fume hood. |
| Ethyl Iodide | C₂H₅I | 75-03-6 | N-Ethylation agent | Lachrymator and light-sensitive. Store properly. |
| Sodium Hydride | NaH | 7646-69-7 | Base for N-alkylation | Reacts violently with water. Handle under inert gas. |
Conclusion
The synthesis of this compound is most reliably achieved through a three-stage process involving the initial formation of an ethyl 1H-pyrazole-3-carboxylate core, followed by a controlled N-ethylation, and concluding with hydrazinolysis. This stepwise pathway, beginning from simple starting materials like diethyl oxalate and ethyl acetate, offers superior control over regioselectivity and facilitates purification, making it a robust and scalable method for both academic research and industrial production. The careful selection of bases and ethylating agents in the N-alkylation step is critical for optimizing yield and ensuring process safety.
References
- Google Patents.
-
Yogi, B. et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]
-
Taylor & Francis Online. (2023). Scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1H-pyrazole-4-carboxylate derivatives. [Link]
-
Karrouchi, K. et al. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 5(3):1-6. [Link]
- Google Patents.
-
Thieme. (2022). A Safe and Efficient Batchwise and Continuous-Flow Synthesis and the Alkaline Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate. [Link]
-
Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Longdom Publishing. (2024). A Straightforward, Green Synthesis of Novel Polyfunctionally Substituted Pyrazole and Pyrazolo[3,4-b]pyridine Derivatives. Journal of Physical Chemistry & Biophysics. [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]
- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
DergiPark. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
Sources
- 1. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
A Technical Guide to the Formation of Pyrazole Carbohydrazide: Mechanism and Methodology
Abstract: This document provides an in-depth technical analysis of the reaction mechanism for the formation of pyrazole carbohydrazides, a class of compounds of significant interest in medicinal chemistry and drug development. We will dissect the nucleophilic acyl substitution reaction between pyrazole esters and hydrazine, elucidating the rationale behind experimental conditions. A detailed, field-proven protocol is provided, alongside a discussion of key reaction parameters to empower researchers in optimizing this critical synthesis.
Introduction: The Significance of Pyrazole Carbohydrazides
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with a carbohydrazide moiety (-CONHNH2), the resulting pyrazole carbohydrazides become versatile intermediates for synthesizing a wide array of more complex heterocyclic systems.[1] These compounds are precursors to drugs exhibiting a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor properties.[1][2] Understanding the fundamental mechanism of their formation is paramount for efficient and scalable synthesis in a drug discovery and development context.
The most common and direct route to pyrazole carbohydrazides is the hydrazinolysis of a corresponding pyrazole carboxylic acid ester. This guide focuses on the mechanistic underpinnings of this transformation.
The Core Reaction Mechanism: Nucleophilic Acyl Substitution
The conversion of a pyrazole ester to a pyrazole carbohydrazide is a classic example of nucleophilic acyl substitution.[3] The reaction, termed hydrazinolysis, involves the replacement of the ester's alkoxy group (-OR) with a hydrazinyl group (-NHNH2).[3]
Let's consider the reaction of a generic ethyl pyrazole-4-carboxylate with hydrazine hydrate (N₂H₄·H₂O) in an alcohol solvent, such as ethanol.
Overall Reaction: Pyrazole-COOEt + NH₂NH₂ → Pyrazole-CONHNH₂ + EtOH
The mechanism proceeds through several distinct, logical steps:
-
Step 1: Nucleophilic Attack. Hydrazine is a potent nucleophile due to the lone pair of electrons on each nitrogen atom. The reaction initiates with one of these lone pairs attacking the electrophilic carbonyl carbon of the pyrazole ester. This carbon is electron-deficient due to the polarization of the C=O double bond and the inductive effect of the two oxygen atoms.
-
Step 2: Formation of a Tetrahedral Intermediate. The nucleophilic attack breaks the π-bond of the carbonyl group, and the electrons move to the oxygen atom. This results in the formation of a transient, unstable tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the attacking nitrogen atom.
-
Step 3: Proton Transfer. A proton transfer event occurs to neutralize the charges within the intermediate. This can be facilitated by the solvent (e.g., ethanol) or another molecule of hydrazine acting as a base.
-
Step 4: Elimination of the Leaving Group. The tetrahedral intermediate collapses. The lone pair on the oxygen atom reforms the C=O double bond, leading to the expulsion of the ethoxide ion (EtO⁻) as the leaving group. Ethoxide is a reasonably good leaving group because its conjugate acid, ethanol, has a moderate pKa.
-
Step 5: Final Deprotonation. The expelled ethoxide ion is a strong base and readily deprotonates the newly formed hydrazide, generating the final, neutral pyrazole carbohydrazide product and a molecule of ethanol.
This entire process is typically driven to completion by using an excess of hydrazine hydrate and heating the reaction mixture to reflux.[3][4]
Visualization of the Reaction Mechanism
The following diagram illustrates the step-by-step flow of electrons and intermediates in the formation of pyrazole carbohydrazide.
Caption: A simplified workflow of the reaction mechanism.
A Field-Proven Experimental Protocol
This protocol describes a reliable method for synthesizing pyrazole carbohydrazide from its corresponding ethyl ester. The methodology is designed to be self-validating, with clear checkpoints and rationales for each step.
Objective: To synthesize 5-amino-3-methyl-1H-pyrazole-4-carbohydrazide.
Materials:
-
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
-
Hydrazine Hydrate (95-99%)
-
Absolute Ethanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for filtration and recrystallization
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the ethyl pyrazolecarboxylate (0.1 mol) in absolute ethanol (100 mL).[4]
-
Expertise & Rationale: Ethanol is an excellent solvent for both the ester and hydrazine hydrate, facilitating a homogeneous reaction mixture.[3] As a protic solvent, it can also participate in proton transfer steps, stabilizing intermediates. Methyl or ethyl esters are preferred for their higher reactivity and the volatility of the resulting alcohol byproduct.[3]
-
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (0.12 mol) dropwise at room temperature.
-
Expertise & Rationale: A slight excess of hydrazine ensures the reaction goes to completion. The addition is done at room temperature to control any initial exotherm.
-
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 75-80°C) for 2-4 hours.[4]
-
Expertise & Rationale: Heating provides the necessary activation energy to overcome the reaction barrier. Refluxing maintains a constant, elevated temperature, ensuring a reasonable reaction rate without evaporating the solvent.[3]
-
-
Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting ester. The disappearance of the starting material spot indicates the completion of the reaction.[3]
-
Product Isolation: After completion, cool the reaction mixture to room temperature and then pour it over crushed ice or into cold water.[5]
-
Expertise & Rationale: The pyrazole carbohydrazide product is typically much less soluble in water than the starting ester or the ethanol byproduct. This step causes the product to precipitate out of the solution as a solid.[6]
-
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Purification (Self-Validation): The crude product is purified by recrystallization from a suitable solvent, commonly ethanol or an ethanol/water mixture.[5]
-
Expertise & Rationale: Recrystallization is a robust purification technique. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly. The pure product crystallizes out, leaving impurities behind in the solvent. The purity can be confirmed by measuring the melting point and comparing it to the literature value.
-
-
Drying and Characterization: Dry the purified crystals under vacuum. The final product's identity and purity should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR.[4]
Key Parameters and Data Summary
The efficiency of pyrazole carbohydrazide synthesis is influenced by several factors. The following table summarizes typical conditions and expected outcomes based on literature precedents.
| Parameter | Condition / Reagent | Rationale & Expected Outcome | Yield (%) | Reference |
| Ester Group | Methyl or Ethyl | Good reactivity, volatile alcohol byproduct (Methanol/Ethanol) simplifies removal. | High | [3][7] |
| Solvent | Ethanol / Methanol | Dissolves reactants, facilitates proton transfer. | High | [3][4] |
| Temperature | Reflux (70-85°C) | Provides sufficient activation energy for the reaction to proceed efficiently. | >90% | [4][5] |
| Reaction Time | 2-5 hours | Typically sufficient for complete conversion when heated under reflux. | >90% | [4][5] |
| Purification | Recrystallization (Ethanol) | Effective method to obtain high-purity solid product. | - | [3][5] |
Conclusion
The formation of pyrazole carbohydrazide via hydrazinolysis of pyrazole esters is a robust and high-yielding reaction governed by the principles of nucleophilic acyl substitution. By understanding the step-by-step mechanism, researchers can rationally select solvents, control reaction temperatures, and implement effective purification strategies. The protocol and data presented in this guide offer a validated framework for drug development professionals to reliably synthesize these critical chemical building blocks, enabling the advancement of novel therapeutic agents.
References
-
Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available at: [Link]
-
HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part... ResearchGate. Available at: [Link]
-
The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. ResearchGate. Available at: [Link]
-
Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PubMed Central. Available at: [Link]
-
When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? Quora. Available at: [Link]
-
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry. Available at: [Link]
- Preparation method of hydrazide compound. Google Patents.
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. quora.com [quora.com]
- 7. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
A Technical Guide to the Synthesis, Purification, and Analysis of 1-ethyl-1H-pyrazole-3-carbohydrazide
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed analysis of 1-ethyl-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines a robust two-step synthetic pathway, commencing with the preparation of the key intermediate, ethyl 1-ethyl-1H-pyrazole-3-carboxylate, followed by its conversion to the target carbohydrazide. Detailed experimental protocols, grounded in established chemical principles, are provided for each step. Furthermore, this guide delves into the critical aspects of purification, employing standard laboratory techniques such as recrystallization and column chromatography. A significant emphasis is placed on the analytical characterization of the final compound, detailing the application of modern spectroscopic and chromatographic methods including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FTIR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for structural elucidation and purity assessment. This document is intended to serve as a practical resource for researchers, scientists, and professionals engaged in the field of synthetic organic chemistry and pharmaceutical development.
Introduction: The Significance of Pyrazole-3-carbohydrazides
The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1] The incorporation of a carbohydrazide moiety at the 3-position of the pyrazole ring introduces a versatile functional group that can act as a key pharmacophore or a synthetic handle for further molecular elaboration. Pyrazole-3-carbohydrazide derivatives have demonstrated potential as antimicrobial, anti-inflammatory, and anticancer agents, making them attractive targets for drug discovery programs.
The subject of this guide, this compound (CAS No: 1006334-35-5; Molecular Formula: C₆H₁₀N₄O), is a member of this important class of compounds. A thorough understanding of its synthesis, purification, and analytical profile is paramount for ensuring the quality and reproducibility of research and development efforts. This guide aims to provide a detailed and practical framework for these critical aspects.
Synthesis of this compound
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, ethyl 1-ethyl-1H-pyrazole-3-carboxylate, via a classical pyrazole synthesis. This is followed by the conversion of the ester to the desired carbohydrazide.
Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate
The formation of the pyrazole ring is typically accomplished through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] In this case, ethyl 2,4-dioxobutanoate serves as the 1,3-dicarbonyl component, and ethylhydrazine provides the N-N unit. The reaction proceeds via a cyclocondensation mechanism.
Causality of Experimental Choices:
-
Solvent: Ethanol is a common and effective solvent for this type of condensation reaction, as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature. Acetic acid can also be used, and its acidic nature can catalyze the cyclization.[3]
-
Temperature: Refluxing the reaction mixture ensures a sufficient reaction rate for the condensation and subsequent cyclization to occur in a reasonable timeframe.
-
Work-up: The work-up procedure, involving neutralization and extraction, is designed to remove any unreacted starting materials and acidic or basic byproducts, leading to the isolation of the crude ester.
Experimental Protocol: Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate
-
To a solution of ethyl 2,4-dioxobutanoate (1 equivalent) in ethanol, add ethylhydrazine (1 equivalent) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-ethyl-1H-pyrazole-3-carboxylate.
Step 2: Synthesis of this compound
The conversion of the ethyl ester to the carbohydrazide is a standard and efficient reaction involving nucleophilic acyl substitution by hydrazine hydrate.
Causality of Experimental Choices:
-
Reagent: Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group.
-
Solvent: Ethanol is a suitable solvent for this reaction, as it dissolves both the ester and hydrazine hydrate.
-
Temperature: Refluxing the mixture drives the reaction to completion.
-
Isolation: The product, being a solid, often precipitates from the reaction mixture upon cooling, allowing for easy isolation by filtration.[4][5]
Experimental Protocol: Synthesis of this compound
-
Dissolve the crude ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The product will precipitate as a solid.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the crude this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Purification of this compound
The purity of the final compound is crucial for its intended application. The crude product obtained from the synthesis may contain unreacted starting materials, byproducts, or residual solvents. Therefore, a robust purification strategy is essential.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is critical and should be based on the solubility of the compound at different temperatures.
Causality of Experimental Choices:
-
Solvent Selection: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Ethanol or a mixture of ethanol and water are often good starting points for pyrazole derivatives.
-
Procedure: The crude solid is dissolved in a minimal amount of the hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving impurities in the mother liquor.
Experimental Protocol: Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring.
-
Continue adding the solvent in small portions until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography
For impurities that are not effectively removed by recrystallization, column chromatography is a powerful purification technique.
Causality of Experimental choices:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like pyrazoles.
-
Mobile Phase (Eluent): The choice of eluent is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is optimized by varying the ratio of the two solvents, often guided by preliminary TLC analysis.
Experimental Protocol: Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Analytical Characterization
A comprehensive suite of analytical techniques is employed to confirm the structure of the synthesized this compound and to assess its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Expected ¹H NMR Spectral Data:
-
Ethyl Group: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) are expected.
-
Pyrazole Ring Protons: The protons on the pyrazole ring will appear as distinct signals in the aromatic region.
-
Hydrazide Protons: The NH and NH₂ protons of the carbohydrazide moiety will be present, and their chemical shifts can be concentration-dependent and may be exchanged with D₂O.
Expected ¹³C NMR Spectral Data:
-
Carbonyl Carbon: The carbonyl carbon of the carbohydrazide will appear at a characteristic downfield chemical shift.
-
Pyrazole Ring Carbons: The carbon atoms of the pyrazole ring will have distinct signals in the aromatic region.
-
Ethyl Group Carbons: The methyl and methylene carbons of the ethyl group will be observed in the aliphatic region.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.
Expected FTIR Spectral Data:
-
N-H Stretching: The N-H stretching vibrations of the carbohydrazide group are expected in the region of 3200-3400 cm⁻¹.
-
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the carbohydrazide will be present, typically around 1650-1680 cm⁻¹.
-
C=N and C=C Stretching: Stretching vibrations of the pyrazole ring will be observed in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. The molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (154.17 g/mol ) is expected.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and accurate technique for determining the purity of a compound. A reversed-phase HPLC method is commonly used for heterocyclic compounds.
Methodology:
-
Column: A C18 column is typically used as the stationary phase.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase. The composition can be isocratic or a gradient.
-
Detection: UV detection at a wavelength where the compound has significant absorbance is commonly employed.
The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.
Summary of Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals for ethyl protons (triplet and quartet), pyrazole ring protons, and exchangeable hydrazide protons. |
| ¹³C NMR | Signals for carbonyl carbon, pyrazole ring carbons, and ethyl group carbons. |
| FTIR (cm⁻¹) | N-H stretching (~3200-3400), C=O stretching (~1650-1680), C=N and C=C stretching. |
| Mass Spec (m/z) | Molecular ion peak at ~154 or protonated molecular ion at ~155. |
| HPLC | A single major peak indicating high purity, with retention time dependent on the specific method. |
Analytical Workflow Diagram
Caption: Analytical workflow for structure confirmation and purity assessment.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis, purification, and analysis of this compound. By following the outlined experimental protocols and analytical methodologies, researchers can confidently prepare and characterize this valuable heterocyclic compound. The emphasis on the causality behind experimental choices and the provision of expected analytical data are intended to empower scientists to not only reproduce these methods but also to troubleshoot and adapt them as needed. The successful and reliable synthesis and characterization of this compound are foundational for its further investigation in various fields, particularly in the pursuit of novel therapeutic agents.
References
-
Arkivoc, 2014 (vi), 54-71. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
-
ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]
-
Pharmaffiliates. This compound. [Link]
-
National Center for Biotechnology Information. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]
- Google Patents.
-
ResearchGate. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
Sources
- 1. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Pyrazole Carbohydrazide Compounds: A Technical Guide for Drug Discovery
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. When coupled with a carbohydrazide moiety, the resulting pyrazole carbohydrazide scaffold gives rise to a class of compounds with a remarkably broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of pyrazole carbohydrazide derivatives, with a focus on their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to equip researchers and drug development professionals with the critical knowledge needed to advance the discovery of novel therapeutics based on this privileged scaffold.
Introduction: The Pyrazole Carbohydrazide Scaffold in Medicinal Chemistry
The fusion of the pyrazole ring and the carbohydrazide functional group creates a unique molecular architecture with significant potential for drug design. The pyrazole moiety, present in numerous approved drugs, offers a versatile template for substitution, allowing for the fine-tuning of physicochemical properties and biological targets. The carbohydrazide linker (-NHNHCO-) is a key pharmacophoric element, known to participate in various biological interactions and serve as a building block for more complex heterocyclic systems. The combination of these two entities has led to the development of compounds with a wide array of therapeutic applications, including antidepressant, analgesic, antinociceptive, and antiparasitic activities, in addition to the core areas discussed in this guide.[1]
Synthesis of Pyrazole Carbohydrazide Derivatives
The synthesis of pyrazole carbohydrazide derivatives typically involves a multi-step process. A common and efficient method begins with the reaction of a β-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring. The resulting pyrazole ester is then reacted with hydrazine hydrate to yield the desired pyrazole carbohydrazide.
Experimental Protocol: General Synthesis of Pyrazole-4-Carbohydrazides
This protocol outlines a general procedure for the synthesis of 1-phenyl-5-benzamidopyrazole-4-carbohydrazide derivatives.
Step 1: Synthesis of Pyrazolo[3,4-d][2][3]oxazin-4(1H)-one
-
A mixture of a 5-benzamidopyrazole-4-carboxylic acid ethyl ester and a dehydrating agent (e.g., acetic anhydride) is refluxed for several hours.
-
The reaction mixture is cooled, and the precipitated solid is filtered, washed, and dried to yield the pyrazolo[3,4-d][2][3]oxazin-4(1H)-one intermediate.
Step 2: Formation of Pyrazole-4-Carbohydrazide
-
The pyrazolo-oxazinone intermediate is suspended in a suitable solvent (e.g., ethanol).
-
Hydrazine hydrate is added to the suspension, and the mixture is refluxed for a specified period.
-
Upon cooling, the product crystallizes out of the solution.
-
The crystals are collected by filtration, washed with a cold solvent, and recrystallized to obtain the pure pyrazole-4-carbohydrazide derivative.[4]
Diagram 1: General Synthetic Workflow for Pyrazole Carbohydrazides
Caption: A simplified workflow for the synthesis of pyrazole carbohydrazides.
Antimicrobial Activity
Pyrazole carbohydrazide derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[5]
Mechanism of Action
The precise antimicrobial mechanisms of pyrazole carbohydrazides are still under investigation and may vary depending on the specific microbial species and the compound's structure. However, it is hypothesized that these compounds may exert their effects by:
-
Inhibition of Essential Enzymes: Targeting enzymes crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.
-
Disruption of Cell Membrane Integrity: Interacting with the microbial cell membrane, leading to increased permeability and cell death.
-
Chelation of Metal Ions: Binding to essential metal ions required for microbial growth and enzymatic function.
Experimental Evaluation of Antimicrobial Activity
The antimicrobial efficacy of pyrazole carbohydrazide compounds is typically assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay
This protocol details the determination of the MIC of a test compound against a bacterial strain.
Step 1: Preparation of Inoculum
-
A pure culture of the test bacterium is grown on a suitable agar medium.
-
A few colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[6]
-
This suspension is then diluted in a suitable broth medium (e.g., Mueller-Hinton broth) to the final inoculum concentration.[6]
Step 2: Preparation of Microdilution Plates
-
The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.[6]
Step 3: Inoculation and Incubation
-
Each well is inoculated with the standardized bacterial suspension.[6][7]
-
The plates are incubated at 37°C for 18-24 hours.[6]
Step 4: Determination of MIC
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]
Diagram 2: Broth Microdilution Experimental Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship (SAR)
The antimicrobial activity of pyrazole carbohydrazide derivatives is significantly influenced by the nature and position of substituents on the pyrazole and phenyl rings.
| R1 (on Pyrazole) | R2 (on Phenyl) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| -CH3 | -H | 64 | 128 | [5] |
| -CH3 | 4-NO2 | 16 | 32 | [5] |
| -C6H5 | -H | 32 | 64 | [5] |
| -C6H5 | 4-Cl | 8 | 16 | [5] |
Table 1: SAR of Pyrazole Carbohydrazides as Antimicrobial Agents. The presence of electron-withdrawing groups, such as a nitro group or a chlorine atom, on the phenyl ring generally enhances antibacterial activity.
Anticancer Activity
A significant body of research highlights the potential of pyrazole carbohydrazide derivatives as anticancer agents, with demonstrated cytotoxicity against various cancer cell lines.[8]
Mechanism of Action
The anticancer mechanisms of these compounds are multifaceted and can involve the induction of apoptosis, cell cycle arrest, and autophagy.[9] Key molecular targets and pathways implicated include:
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, which are crucial for cell cycle progression, can lead to cell cycle arrest and prevent cancer cell proliferation.[10]
-
Epidermal Growth Factor Receptor (EGFR): Some derivatives have shown inhibitory activity against EGFR tyrosine kinase, a key driver in many cancers.[11]
-
Tubulin Polymerization: Disruption of microtubule dynamics through inhibition of tubulin polymerization can induce mitotic arrest and apoptosis.
-
DNA Intercalation: Some compounds may bind to DNA, interfering with replication and transcription processes.[10]
Diagram 3: Potential Anticancer Mechanisms of Pyrazole Carbohydrazides
Caption: Key signaling pathways targeted by pyrazole carbohydrazides.
Experimental Evaluation of Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a standard in vivo assay for screening acute anti-inflammatory activity. [3][12]
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol outlines the procedure for evaluating the anti-inflammatory effect of a test compound in rats.
Step 1: Animal Grouping and Compound Administration
-
Rats are divided into groups (e.g., vehicle control, positive control, and test compound groups).
-
The test compound or vehicle is administered, typically orally, one hour before the induction of inflammation. [3] Step 2: Induction of Edema
-
A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each rat. [3][12] Step 3: Measurement of Paw Volume
-
The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection. [3] Step 4: Data Analysis
-
The increase in paw volume (edema) is calculated for each animal.
-
The percentage inhibition of edema by the test compound is determined by comparing the paw volume of the treated group with that of the vehicle control group. [3]
Structure-Activity Relationship (SAR)
The anti-inflammatory activity of pyrazole carbohydrazides is influenced by the substitution pattern on the aromatic rings.
| R1 (on Pyrazole) | R2 (on Phenyl) | % Inhibition of Edema at 3h | Reference |
| -CH3 | -H | 45.2 | [13] |
| -CH3 | 4-NO2 | 68.5 | [13] |
| -C6H5 | -H | 55.8 | [13] |
| -C6H5 | 4-OCH3 | 72.1 | [13] |
Table 3: SAR of Pyrazole Carbohydrazides as Anti-inflammatory Agents. The presence of an electron-donating methoxy group or an electron-withdrawing nitro group on the phenyl ring can enhance anti-inflammatory activity.
Anticonvulsant Activity
Several pyrazole derivatives have been investigated for their anticonvulsant properties, and pyrazole carbohydrazides are emerging as a promising class of compounds for the potential treatment of epilepsy. [14][15]
Mechanism of Action
The anticonvulsant mechanisms of pyrazole carbohydrazides are not fully elucidated but are thought to involve modulation of neuronal excitability through:
-
Interaction with GABAa Receptors: Potentiation of the inhibitory effects of the neurotransmitter GABA by interacting with the GABAa receptor complex. [16]* Modulation of Voltage-Gated Sodium Channels: Blocking of voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials.
-
Inhibition of Monoamine Oxidase (MAO): Some pyrazole derivatives exhibit MAO inhibitory activity, which can lead to increased levels of monoamine neurotransmitters with anticonvulsant effects. [14]
Experimental Evaluation of Anticonvulsant Activity
The maximal electroshock (MES) seizure test in rodents is a widely used model to screen for anticonvulsant activity against generalized tonic-clonic seizures. [4][17]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This protocol describes the induction of seizures and the evaluation of the protective effect of a test compound in mice.
Step 1: Compound Administration
-
The test compound or vehicle is administered to mice, typically via intraperitoneal injection.
Step 2: Induction of Seizure
-
A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes. [4] Step 3: Observation
-
The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
Step 4: Data Analysis
-
The ability of the test compound to abolish the tonic hindlimb extension is considered a measure of anticonvulsant activity. [4]The dose that protects 50% of the animals (ED50) can be determined. [18]
Diagram 5: Maximal Electroshock Seizure Test Workflow
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Structure-Activity Relationship (SAR)
The anticonvulsant activity of pyrazole carbohydrazides is sensitive to the nature of the substituents.
| R1 (on Pyrazole) | R2 (on Phenyl) | ED50 (mg/kg) in MES Test | Reference |
| -C6H5 | 4-Cl | 13.19 | [16] |
| -C6H5 | 4-F | 15.28 | [16] |
| -C6H5 | 4-OCH3 | 21.45 | [16] |
| -C6H5 | 4-CH3 | 25.87 | [16] |
Table 4: SAR of Pyrazole Carbohydrazides as Anticonvulsant Agents. Halogen substitution, particularly with chlorine and fluorine, on the phenyl ring appears to be favorable for anticonvulsant activity.
Conclusion and Future Perspectives
Pyrazole carbohydrazide derivatives represent a versatile and promising scaffold in the pursuit of novel therapeutic agents. Their demonstrated efficacy across a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant, underscores their potential for further development. The synthetic accessibility of these compounds allows for extensive structural modifications, enabling the optimization of their potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design.
-
Expansion of Structure-Activity Relationship Studies: Systematic exploration of the chemical space around the pyrazole carbohydrazide core will be crucial for identifying more potent and selective lead compounds.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro screening should be advanced to more comprehensive in vivo studies to evaluate their therapeutic efficacy and potential toxicity.
-
Development of Drug Delivery Systems: Formulation strategies to enhance the bioavailability and targeted delivery of these compounds could further improve their therapeutic potential.
By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals can effectively navigate the challenges and opportunities in harnessing the full therapeutic potential of pyrazole carbohydrazide compounds.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest.
- Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Benchchem. (URL not provided)
- Cytotoxicity MTT Assay Protocols and Methods.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (URL not provided)
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. (URL not provided)
- Broth Microdilution. MI - Microbiology. (URL not provided)
- Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide. Benchchem. (URL not provided)
- MTT Assay Protocol for Cell Viability and Prolifer
- Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.
- Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. PubMed. (URL not provided)
- MTT assay protocol. Abcam. (URL not provided)
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. (URL not provided)
- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. (URL not provided)
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
- Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. (URL not provided)
- Carrageenan Induced Paw Edema (R
- Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed. (URL not provided)
- (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
- Carrageenan induced Paw Edema Model.
- Maximal Electroshock Seizure Model. Melior Discovery. (URL not provided)
- Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. (URL not provided)
- Carrageenan-Induced Paw Edema in the Rat and Mouse.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. (URL not provided)
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. (URL not provided)
- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC. (URL not provided)
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. (URL not provided)
- Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. (URL not provided)
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. (URL not provided)
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. (URL not provided)
- Pyrazole as an anti-inflammatory scaffold: A comprehensive review.
- The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. PubMed. (URL not provided)
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. (URL not provided)
- Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC. (URL not provided)
- Pyrazoles as anticancer agents: Recent advances.
- Current status of pyrazole and its biological activities. PMC. (URL not provided)
- (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.
- Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. Karger Publishers. (URL not provided)
- anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.
- Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.
- Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Deriv
- Development of novel indole-linked pyrazoles as anticonvulsant agents: A molecular hybridization approach. PubMed. (URL not provided)
- Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy.
- An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. PubMed. (URL not provided)
Sources
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. srrjournals.com [srrjournals.com]
- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. inotiv.com [inotiv.com]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of novel indole-linked pyrazoles as anticonvulsant agents: A molecular hybridization approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Exploring the Chemical Space of 1-Ethyl-1H-pyrazole-3-carbohydrazide Analogs: A Technical Guide for Drug Discovery
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities.[1][2][3] This technical guide provides an in-depth exploration of the chemical space surrounding the 1-ethyl-1H-pyrazole-3-carbohydrazide core. We present a structured approach for researchers, scientists, and drug development professionals to design, synthesize, and evaluate novel analogs of this promising heterocyclic scaffold. This document outlines detailed synthetic methodologies, advanced characterization techniques, and robust biological screening paradigms. Furthermore, we delve into the application of computational chemistry to guide library design and elucidate structure-activity relationships (SAR), ultimately accelerating the identification of new therapeutic agents.
Introduction: The Pyrazole-3-Carbohydrazide Scaffold - A Versatile Core in Medicinal Chemistry
The pyrazole ring system is a cornerstone of modern drug discovery, with its derivatives exhibiting a wide array of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant activities.[1][2][4] The carbohydrazide moiety is a crucial pharmacophoric feature, often involved in key binding interactions with biological targets.[1][4] The strategic placement of the carbohydrazide group at the C-3 position of the pyrazole ring has been shown to yield compounds with notable antitumor and cannabinoid antagonist activities.[1] The N-ethyl substituent at the 1-position offers a handle for modulating lipophilicity and metabolic stability, making this compound a compelling starting point for chemical space exploration.
This guide provides a comprehensive framework for a systematic investigation of this scaffold, with the goal of identifying novel chemical entities with therapeutic potential. We will navigate through the essential stages of a drug discovery campaign, from initial library design to the elucidation of preliminary structure-activity relationships.
Strategic Exploration of the Chemical Space
The exploration of the chemical space around the this compound core will be systematically conducted by diversifying three key regions of the molecule:
-
R1: The Pyrazole Core Substituents: Introducing various functional groups at the C-4 and C-5 positions of the pyrazole ring.
-
R2: The Hydrazide Moiety: Modifying the terminal nitrogen of the carbohydrazide through reactions with a diverse set of electrophiles.
-
R3: The Ethyl Group (N1-substituent): While the core of this guide focuses on the N-ethyl group, we will briefly discuss the potential for variation at this position to further expand the chemical space.
Below is a Graphviz diagram illustrating the strategic diversification points on the core scaffold.
Caption: Strategic points for chemical diversification of the this compound scaffold.
Synthesis of the Core Scaffold and Analog Libraries
A robust and scalable synthetic strategy is paramount for generating a diverse library of analogs. The following section details the synthesis of the core intermediate and subsequent derivatization protocols.
Synthesis of this compound (Core Intermediate)
The synthesis of the core intermediate can be achieved through a multi-step sequence starting from readily available starting materials. A common approach involves the condensation of a β-ketoester with ethylhydrazine, followed by hydrazinolysis of the resulting ester.
Protocol 1: Synthesis of Ethyl 1-Ethyl-1H-pyrazole-3-carboxylate
-
To a solution of ethyl 2,4-dioxobutanoate (1 equivalent) in ethanol, add ethylhydrazine oxalate (1.1 equivalents) and a catalytic amount of a suitable acid (e.g., acetic acid).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 1-ethyl-1H-pyrazole-3-carboxylate.
Protocol 2: Synthesis of this compound
-
Dissolve ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (5-10 equivalents) to the solution.
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate it under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.[5]
The following Graphviz diagram illustrates the synthetic workflow for the core intermediate.
Caption: Synthetic workflow for the core intermediate.
Library Synthesis: Diversification at the R2 Position
The carbohydrazide moiety is a versatile functional group that can readily react with various electrophiles to generate a diverse library of analogs.
Protocol 3: Synthesis of N'-Arylmethylene-1-ethyl-1H-pyrazole-3-carbohydrazides
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a substituted aromatic aldehyde (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours.[6]
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration, washed with cold solvent, and dried. Recrystallization can be performed for further purification.[7]
This reaction can be performed in a parallel synthesis format to rapidly generate a library of analogs with diverse aromatic and heteroaromatic substituents.
Analytical Characterization and Purification
The structural integrity and purity of all synthesized compounds must be rigorously confirmed using a suite of analytical techniques.
| Technique | Purpose | Expected Observations for Core/Analogs |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation. | Characteristic shifts for pyrazole ring protons and carbons, ethyl group signals, and signals corresponding to the introduced substituents. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | Accurate mass measurements corresponding to the expected molecular ions. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification. | A single major peak indicating high purity (>95%). |
| Infrared (IR) Spectroscopy | Identification of key functional groups. | Characteristic stretches for N-H, C=O (amide), and C=N bonds.[6] |
In Silico Guided Library Design and SAR Prediction
Computational chemistry plays a pivotal role in modern drug discovery by enabling the rational design of compound libraries and providing insights into structure-activity relationships.[8][9]
Pharmacophore Modeling
Based on known active compounds targeting a specific biological target, a pharmacophore model can be generated to identify the key chemical features required for biological activity.[10] This model can then be used to virtually screen commercially available or synthetically accessible building blocks for library synthesis.
Molecular Docking
If the three-dimensional structure of the biological target is known, molecular docking can be employed to predict the binding mode and affinity of designed analogs.[11] This allows for the prioritization of compounds for synthesis and biological evaluation.
Quantitative Structure-Activity Relationship (QSAR)
Once a dataset of synthesized compounds with corresponding biological activity data is available, QSAR models can be developed to correlate the chemical structures of the compounds with their activities.[12] These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding further optimization efforts.
The following diagram illustrates the in silico drug design workflow.
Sources
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest [mdpi.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurasianjournals.com [eurasianjournals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
in vitro antimicrobial screening of 1-ethyl-1H-pyrazole-3-carbohydrazide
The protocols detailed in this guide provide a robust framework for the initial in vitro antimicrobial screening of this compound. By progressing from a qualitative disk diffusion assay to quantitative MIC and MBC determinations, researchers can effectively characterize the compound's spectrum of activity and potency. Rigorous adherence to standardized methods and the inclusion of appropriate controls are paramount for generating reliable and reproducible data, which is the foundation for any subsequent drug development efforts. The promising biological activities of the pyrazole scaffold suggest that this investigation is a worthwhile endeavor in the ongoing search for novel antimicrobial agents. [30][31]
References
-
Al-Ghamdi, A. M., et al. (Year). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]
-
El-Sayed, W. A., et al. (Year). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemistry. [Link]
-
Kumar, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. [Link]
-
Kumar, V., et al. (Year). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules. [Link]
-
IJRAR. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. International Journal of Research and Analytical Reviews. [Link]
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy. [Link]
-
Wikipedia. Disk diffusion test. [Link]
-
Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]
-
Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]
-
Contract Laboratory. (2024). The Kirby-Bauer Test: Method, Importance, and Applications. [Link]
-
SEAFDEC/AQD. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. [Link]
-
Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Benthem, B. V., et al. (Year). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Infectious Disorders - Drug Targets. [Link]
-
Al-Shabib, N. A., et al. (Year). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Infection and Public Health. [Link]
-
Ijadunola, T. O. (Year). A comprehensive review on in-vitro methods for anti- microbial activity. World Journal of Advanced Research and Reviews. [Link]
-
Grokipedia. Minimum bactericidal concentration. [Link]
-
Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]
-
Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
da Silva, A. C., et al. (Year). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules. [Link]
-
Valgas, C., et al. (Year). Methods for in vitro evaluating antimicrobial activity: A review. Brazilian Journal of Microbiology. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
BioLabTests. (2024). Kirby-Bauer Disk Diffusion Method. [Link]
-
ResearchGate. (2025). A comprehensive review on in-vitro methods for anti- microbial activity. [Link]
-
Gondru, R., et al. (Year). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Microbe Online. (2013). Preparation of Antibiotic Stock Solutions and Discs. [Link]
-
Wiegand, I., et al. (Year). Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests. Journal of Antimicrobial Chemotherapy. [Link]
-
Wikipedia. Minimum bactericidal concentration. [Link]
-
APEC. (Year). Antimicrobial Susceptibility Testing. [Link]
-
Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]
-
iGEM. (Year). Antibacterial Stock Preparation. [Link]
-
Barrick Lab. (Year). ProtocolsAntibioticStockSolutions. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. [Link]
-
OIE. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]
-
Brazilian Journal of Microbiology. (Year). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. [Link]
-
Miller, R. A., et al. (Year). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. Journal of Clinical Microbiology. [Link]
-
ResearchGate. (2025). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. [Link]
-
Liu, K., et al. (Year). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & Medicinal Chemistry. [Link]
-
Journal of Chemical and Pharmaceutical Research. (Year). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. [Link]
-
MI - Microbiology. Broth Microdilution. [Link]
-
ResearchGate. (2025). Standardization of a broth microdilution susceptibility testing method to determine inhibitory concentrations of aquatic bacteria. [Link]
Sources
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrar.org [ijrar.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meddocsonline.org [meddocsonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asm.org [asm.org]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. biolabtests.com [biolabtests.com]
- 16. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. emerypharma.com [emerypharma.com]
- 18. protocols.io [protocols.io]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antifungal Activity of Pyrazole Carbohydrazide Derivatives
Introduction: The Imperative for Novel Antifungal Discovery
The relentless rise of fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health and food security.[1] Pyrazole carbohydrazide derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antifungal potential.[2][3][4] Their structural versatility allows for the synthesis of diverse analogues, necessitating robust and reliable methods for the evaluation of their antifungal efficacy.[5][6]
This comprehensive guide provides detailed application notes and standardized protocols for assessing the antifungal activity of pyrazole carbohydrazide derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. We will explore methodologies applicable to both human and plant pathogenic fungi, providing a framework for the initial screening and quantitative evaluation of these novel chemical entities.
Part 1: Foundational Principles and Strategic Assay Selection
The initial step in evaluating a novel compound library is a strategic selection of assays. This choice is governed by the target organism (e.g., yeast, filamentous fungi, plant pathogens), the desired throughput, and the specific research question (e.g., screening for any activity vs. determining potency). For pyrazole carbohydrazide derivatives, which may exhibit solubility challenges, the choice of assay and vehicle control is paramount to avoid misleading results.[7][8]
A tiered approach is often most effective. A primary screen, such as the agar well diffusion assay, can rapidly identify compounds with any level of antifungal activity. Active compounds can then be advanced to a more quantitative secondary screen, like the broth microdilution method, to determine key parameters such as the Minimum Inhibitory Concentration (MIC). For derivatives intended for agricultural applications, the poisoned food technique is a highly relevant primary assay.
Part 2: In Vitro Antifungal Susceptibility Testing Protocols
Broth Microdilution Method: Quantifying Antifungal Potency
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[9][10] It provides a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism. This method is highly standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI), ensuring inter-laboratory comparability of data.[11][12][13]
Causality Behind Experimental Choices:
-
Standardized Inoculum: The use of a standardized inoculum, typically adjusted to a 0.5 McFarland standard, is critical for reproducibility. A higher inoculum density can lead to falsely elevated MIC values due to the "inoculum effect."
-
RPMI-1640 Medium: RPMI-1640 is the recommended medium for antifungal susceptibility testing of most yeasts as it is nutritionally defined and buffered to a physiological pH, ensuring consistent fungal growth.[14]
-
Serial Dilution: A two-fold serial dilution series allows for a precise determination of the MIC value.
-
Controls: The inclusion of positive (no drug), negative (no inoculum), and vehicle (solvent used to dissolve the compound) controls is essential for validating the assay's integrity. A known antifungal agent should also be included as a reference standard.
Experimental Workflow Diagram:
Caption: Workflow for the Broth Microdilution Assay.
Protocol: Broth Microdilution for Yeast (e.g., Candida albicans)
-
Preparation of Pyrazole Carbohydrazide Derivatives:
-
Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed 1% (v/v) and must be shown to not affect fungal growth.
-
Perform a two-fold serial dilution of each compound in RPMI-1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Culture the yeast on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the wells.
-
-
Assay Procedure:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include the following controls:
-
Growth Control: 100 µL of inoculum + 100 µL of RPMI-1640 medium.
-
Sterility Control: 200 µL of RPMI-1640 medium (no inoculum).
-
Vehicle Control: 100 µL of inoculum + 100 µL of RPMI-1640 with the highest concentration of the solvent used.
-
Reference Antifungal Control: A serial dilution of a known antifungal (e.g., fluconazole).
-
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth. For some fungistatic agents, a significant reduction in growth (e.g., ≥50%) compared to the growth control may be considered the endpoint.
-
Data Presentation:
| Compound | Fungal Strain | MIC (µg/mL) |
| Pyrazole Derivative 1 | Candida albicans ATCC 90028 | 16 |
| Pyrazole Derivative 2 | Candida albicans ATCC 90028 | 8 |
| Fluconazole (Control) | Candida albicans ATCC 90028 | 2 |
Agar Well Diffusion Assay: A Rapid Screening Method
The agar well diffusion method is a simple, cost-effective, and widely used technique for preliminary screening of novel compounds for antimicrobial activity.[1][15][16] This qualitative or semi-quantitative assay relies on the diffusion of the test compound from a well through a solidified agar medium seeded with the target fungus. The presence of a zone of inhibition around the well indicates antifungal activity.
Causality Behind Experimental Choices:
-
Agar Medium: The choice of agar (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose Agar for fungi) influences the growth of the microorganism and the diffusion of the compound. The depth of the agar is standardized to ensure reproducible results.
-
Inoculum Lawn: A uniform lawn of the fungal inoculum is crucial for observing clear and consistent zones of inhibition.
-
Well Diameter: Using a sterile cork borer to create wells of a standard diameter ensures that the initial amount of compound applied is consistent.
Protocol: Agar Well Diffusion
-
Media and Inoculum Preparation:
-
Prepare and sterilize Sabouraud Dextrose Agar (SDA) and pour it into sterile Petri dishes to a uniform depth.
-
Prepare a standardized fungal inoculum as described for the broth microdilution method.
-
Spread the inoculum evenly over the surface of the agar plates to create a lawn.
-
-
Assay Procedure:
-
Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the seeded agar plates.
-
Add a fixed volume (e.g., 100 µL) of each pyrazole carbohydrazide derivative solution (at a known concentration) into separate wells.
-
Include a solvent control and a positive control (a known antifungal).
-
Allow the plates to stand for a period to allow for prediffusion of the compounds.
-
-
Incubation and Measurement:
-
Incubate the plates under appropriate conditions (e.g., 25-30°C for 24-72 hours for molds).
-
Measure the diameter of the zone of inhibition (in mm) around each well.
-
Data Presentation:
| Compound | Concentration (µg/mL) | Fungal Strain | Zone of Inhibition (mm) |
| Pyrazole Derivative 1 | 100 | Aspergillus niger | 18 |
| Pyrazole Derivative 2 | 100 | Aspergillus niger | 22 |
| Solvent (DMSO) | - | Aspergillus niger | 0 |
| Ketoconazole | 50 | Aspergillus niger | 25 |
Poisoned Food Technique: Evaluating Activity Against Phytopathogenic Fungi
For pyrazole carbohydrazide derivatives intended for agricultural use, the poisoned food technique is a highly relevant and straightforward method to assess their efficacy against plant pathogenic fungi.[17][18][19][20][21] This technique involves incorporating the test compound directly into the fungal growth medium.
Causality Behind Experimental Choices:
-
Direct Incorporation: Mixing the compound into the molten agar ensures a uniform distribution and direct contact with the fungus.
-
Mycelial Plug Inoculation: Using a mycelial plug from an actively growing culture provides a standardized and viable inoculum.
-
Radial Growth Measurement: Measuring the radial growth of the fungal colony is a simple and effective way to quantify the inhibitory effect of the compound.
Experimental Workflow Diagram:
Caption: Workflow for the Poisoned Food Technique.
Protocol: Poisoned Food Technique
-
Preparation:
-
Prepare Potato Dextrose Agar (PDA) and sterilize. Allow it to cool to approximately 45-50°C.
-
Prepare stock solutions of the pyrazole carbohydrazide derivatives.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations. Also, prepare a control plate with the solvent alone.
-
-
Assay Procedure:
-
Pour the poisoned and control PDA into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, take a mycelial plug (e.g., 5 mm) from the edge of an actively growing culture of the target phytopathogen (e.g., Fusarium oxysporum).
-
Place the mycelial plug, mycelium-side down, in the center of each plate.
-
-
Incubation and Measurement:
-
Incubate the plates at the optimal growth temperature for the fungus until the colony in the control plate has reached the edge of the plate.
-
Measure the radial growth of the fungal colony in both control and treated plates.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Data Presentation:
| Compound | Concentration (µg/mL) | Fungal Strain | Mycelial Growth Inhibition (%) |
| Pyrazole Derivative 3 | 50 | Rhizoctonia solani | 75.2 |
| Pyrazole Derivative 4 | 50 | Rhizotoctonia solani | 88.5 |
| Carbendazim (Control) | 50 | Rhizoctonia solani | 95.0 |
Part 3: Exploring the Mechanism of Action
While determining the antifungal activity is crucial, understanding the mechanism of action provides invaluable insights for lead optimization. Some pyrazole carboxamides are known to target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[22][23][24] Preliminary mechanistic studies can be conducted to investigate if novel pyrazole carbohydrazide derivatives share this mode of action.
Potential Mechanistic Insights:
-
Cellular Leakage Assays: Damage to the fungal cell wall or membrane can be assessed by measuring the leakage of intracellular components.
-
Ergosterol Quantification: For compounds targeting the ergosterol biosynthesis pathway, a decrease in cellular ergosterol content can be quantified.
-
Mitochondrial Respiration Assays: Inhibition of mitochondrial complexes, such as SDH, can be investigated using specific enzyme assays or by measuring oxygen consumption.
Conclusion
The protocols and application notes presented herein provide a robust framework for the comprehensive evaluation of the antifungal activity of novel pyrazole carbohydrazide derivatives. By employing a strategic, tiered approach to screening and quantification, researchers can efficiently identify and characterize promising lead compounds. Adherence to standardized methodologies and a thorough understanding of the principles behind each assay are paramount for generating reliable, reproducible, and meaningful data that will drive the development of the next generation of antifungal agents.
References
- Comparison of EUCAST and CLSI broth microdilution methods for the susceptibility testing of 10 Systemically active antifungal agents when tested against Candida spp. - PlumX.
- Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed.
- Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle - Medical Notes.
-
M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts - CLSI. Available at: [Link]
-
ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases - CLSI. Available at: [Link]
-
Poison food technique showing the antifungal activity of hexane extract of Bacillussubtilis. ResearchGate. Available at: [Link]
-
Antifungal Activity of Three Different Ethanolic Extract against Isolates from Diseased Rice Plant - Fortune Journals. Available at: [Link]
-
Antifungal Effect of Cinnamon Bark Extract on the Phytopathogenic Fungus Fusarium sporotrichioides - Food Technology and Biotechnology. Available at: [Link]
-
Antifungal Activity of Some Botanicals against Seed-borne Fungi - Wallaga University Journals. Available at: [Link]
-
Poisoned food technique: Significance and symbolism. Available at: [Link]
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed. Available at: [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC - NIH. Available at: [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. Available at: [Link]
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. | Semantic Scholar. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. Available at: [Link]
-
Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed. Available at: [Link]
-
Well diffusion for antifungal susceptibility testing - PubMed. Available at: [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials - International Journal of Botany Studies. Available at: [Link]
-
Design, Synthesis, and Antifungal Activity Evaluation of Novel Pyrazole Sulfonamide Derivatives Containing 1,3,4‐Oxadiazole Moiety - ResearchGate. Available at: [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - NIH. Available at: [Link]
-
Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - ResearchGate. Available at: [Link]
-
Issues in antifungal susceptibility testing - Oxford Academic. Available at: [Link]
-
Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds - PMC - NIH. Available at: [Link]
-
Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central. Available at: [Link]
-
Well diffusion for antifungal susceptibility testing | Request PDF - ResearchGate. Available at: [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC - PubMed Central. Available at: [Link]
-
Issues in antifungal susceptibility testing - UKHSA Research Portal. Available at: [Link]
-
Hot topics in antifungal susceptibility testing: A new drug, a bad bug, sweeping caspofungin testing under the rug, and solving the ECV shrug - PMC - PubMed Central. Available at: [Link]
-
Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC. Available at: [Link]
-
Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - ResearchGate. Available at: [Link]
Sources
- 1. botanyjournals.com [botanyjournals.com]
- 2. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medicallabnotes.com [medicallabnotes.com]
- 11. PlumX [plu.mx]
- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Well diffusion for antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. fortunejournals.com [fortunejournals.com]
- 19. ftb.com.hr [ftb.com.hr]
- 20. journals.wgu.edu.et [journals.wgu.edu.et]
- 21. Poisoned food technique: Significance and symbolism [wisdomlib.org]
- 22. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. | Semantic Scholar [semanticscholar.org]
- 24. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Studies of 1-ethyl-1H-pyrazole-3-carbohydrazide on Cancer Cell Lines
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the cytotoxic potential of the novel compound, 1-ethyl-1H-pyrazole-3-carbohydrazide, against various cancer cell lines. The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity by targeting key cellular signaling pathways.[1][2] This guide outlines the scientific rationale, detailed step-by-step protocols for essential in vitro assays, and a framework for data interpretation. The protocols are designed to be self-validating, incorporating necessary controls to ensure scientific rigor and trustworthiness. We provide methodologies for assessing cell viability, membrane integrity, and the induction of apoptosis, thereby enabling a thorough preliminary characterization of the compound's anticancer properties.
Introduction and Scientific Rationale
Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel therapeutic agents with improved efficacy and reduced toxicity.[3] Heterocyclic compounds, particularly those containing pyrazole and hydrazide moieties, have garnered significant attention as promising anticancer agents.[4] The pyrazole ring is a core component of several FDA-approved kinase inhibitors, which function by blocking signals that promote cancer cell growth and proliferation.[5] Similarly, hydrazide derivatives have been reported to exhibit significant cytotoxic effects, in some cases by inducing cell cycle arrest or apoptosis.[6][7]
The compound this compound combines both of these pharmacologically relevant scaffolds. While this specific molecule is novel, the established activities of related compounds suggest it may exert its effects by interfering with critical cancer-related signaling pathways.
Potential Mechanisms of Action
Based on extensive literature on pyrazole derivatives, this compound may target one or more protein kinases crucial for cancer cell survival and proliferation.[1][7] Key potential targets include:
-
Cyclin-Dependent Kinases (CDKs): These enzymes are central regulators of the cell cycle.[8][9] Their inhibition can lead to cell cycle arrest, preventing cancer cells from dividing.[10]
-
Epidermal Growth Factor Receptor (EGFR): Overactivation of EGFR is common in many cancers and drives cell proliferation, survival, and metastasis.[4][11]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[12][13] Inhibiting this pathway can starve the tumor and prevent its growth.
The following protocols are designed to first establish the compound's general cytotoxicity and then to probe for specific hallmarks of apoptosis, providing initial clues into its mechanism of action.
Foundational Protocols: Cell Culture
Consistent and reproducible results begin with proper cell culture techniques. The following protocols are provided for three commonly used cancer cell lines representing different cancer types: MCF-7 (breast adenocarcinoma, estrogen receptor-positive), HCT-116 (colorectal carcinoma), and A549 (lung carcinoma).[4][12][14][15][16][17]
General Cell Culture Conditions
All cell lines should be cultured in a humidified incubator at 37°C with 5% CO₂.[8][12][14] Aseptic technique must be maintained at all times.
Protocol: Culturing MCF-7 Cells
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.[3][14]
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with sterile 1X Phosphate-Buffered Saline (PBS).
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-15 minutes, or until cells detach.[3]
-
Neutralize the trypsin by adding at least 2 volumes of complete growth medium.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Centrifuge at 125 x g for 5 minutes.[14]
-
Aspirate the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks at a split ratio of 1:3 to 1:6.
-
Protocol: Culturing HCT-116 Cells
-
Growth Medium: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[12][13][15]
-
Subculturing:
-
When cells reach 70-80% confluency, aspirate the medium.[12]
-
Wash the cell monolayer once with sterile 1X PBS.
-
Add 2-3 mL of a suitable cell detachment reagent (e.g., 0.25% Trypsin-EDTA or Accutase) and incubate at 37°C for 5-15 minutes.[16]
-
Neutralize with complete growth medium.
-
Gently disperse the cells by pipetting.
-
Centrifuge at 500 x g for 5 minutes.[12]
-
Aspirate the supernatant, resuspend the pellet, and seed into new flasks at a split ratio of 1:3 to 1:8.[12]
-
Protocol: Culturing A549 Cells
-
Growth Medium: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[8][18]
-
Subculturing:
-
When cells reach 70-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with sterile 1X PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-15 minutes.[18]
-
Neutralize with complete growth medium.
-
Gently create a single-cell suspension.
-
Centrifuge at 1,200 rpm for 5 minutes.[18]
-
Aspirate the supernatant, resuspend the pellet, and seed into new flasks at a split ratio of 1:4 to 1:9.[4]
-
Primary Cytotoxicity Screening
The initial step in evaluating a new compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2][19] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[5]
Protocol: MTT Cytotoxicity Assay
-
Materials:
-
Cancer cells of interest
-
Complete growth medium
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[19]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.[20]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Aspirate the medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same percentage of DMSO as the highest compound concentration) and untreated controls (medium only).[5] Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple precipitate is visible.[7]
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution to each well and mix thoroughly (e.g., by placing on an orbital shaker for 15 minutes) to dissolve the formazan crystals.[19][20]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[2]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Workflow: General Cytotoxicity Assessment
Caption: Workflow for determining compound IC₅₀ using the MTT assay.
Mechanistic Cytotoxicity Assays
If the primary screening indicates significant cytotoxicity, the following assays can help elucidate the mechanism of cell death.
Membrane Integrity: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis or late apoptosis.[21]
-
Procedure:
-
Seed and treat cells in a 96-well plate as described for the MTT assay (Section 3.2). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the treatment period, centrifuge the plate at 400 x g for 5 minutes.[21]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 20-30 minutes, protected from light.[21]
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.[21]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background values.
-
Apoptosis Detection: Annexin V/PI Staining
Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents. A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells via flow cytometry. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells that have lost membrane integrity.[10]
-
Materials:
-
Treated cells (from 6-well plates)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: After treatment, harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold 1X PBS and centrifuge at ~500 x g for 5 minutes.[10]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension (1-5 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations may vary by kit).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[6][9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
Apoptosis Execution: Caspase-3/7 Activity Assay
Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 and Caspase-7 are key effector caspases. Their activation signifies a commitment to apoptosis. Assays often use a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active Caspase-3/7, releasing a fluorescent or luminescent signal.
-
Procedure:
-
Seed and treat cells in a white-walled 96-well plate suitable for luminescence.
-
After treatment, allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Mix on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence with a plate-reading luminometer.
-
Data Analysis: Increased luminescence relative to the untreated control indicates activation of Caspase-3/7.
-
Interpreting Results and Potential Signaling Pathways
The data gathered from these assays will provide a multi-faceted view of the compound's cytotoxic activity.
Data Presentation
All quantitative data should be summarized in tables for clarity and easy comparison.
Table 1: IC₅₀ Values of this compound after 48h Treatment
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | [Insert Value] |
| HCT-116 | [Insert Value] |
| A549 | [Insert Value] |
Table 2: Summary of Mechanistic Assay Results (at IC₅₀ Concentration, 24h)
| Assay | Cell Line | Result (% of Control / Observation) | Interpretation |
|---|---|---|---|
| LDH Release | MCF-7 | [Insert Value] | Indicates membrane damage (Necrosis/Late Apoptosis) |
| HCT-116 | [Insert Value] | ||
| A549 | [Insert Value] | ||
| Annexin V/PI | MCF-7 | [% Early Apoptotic, % Late Apoptotic] | Differentiates between apoptotic and necrotic cell death |
| HCT-116 | [% Early Apoptotic, % Late Apoptotic] | ||
| A549 | [% Early Apoptotic, % Late Apoptotic] | ||
| Caspase-3/7 | MCF-7 | [Fold Increase in Luminescence] | Confirms activation of executioner caspases |
| HCT-116 | [Fold Increase in Luminescence] |
| | A549 | [Fold Increase in Luminescence] | |
Visualizing Potential Pathways
The following diagrams illustrate the potential signaling pathways that could be inhibited by a pyrazole-based compound and the apoptosis cascade that may be induced.
Diagram: Potential Kinase Inhibition Targets
Caption: Potential kinase targets for pyrazole-based compounds.
Diagram: Intrinsic and Extrinsic Apoptosis Pathways
Caption: Overview of the major apoptosis signaling cascades.
Conclusion
This application note provides a robust framework for the initial in vitro cytotoxic evaluation of this compound. By systematically applying the detailed protocols for cell viability, membrane integrity, and apoptosis, researchers can generate reliable, high-quality data. This information is critical for establishing the compound's anticancer potential and for guiding future studies into its precise mechanism of action, selectivity, and potential as a therapeutic candidate.
References
- Ashkenazi, A., & Dixit, V. M. (1998).
-
Asghari, M. H., et al. (2021). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. PubMed. Retrieved from [Link]
- Chen, J., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(11), 3193.
- Knudsen, E. S., et al. (2022). CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities. Cell Reports, 38(1), 110202.
- Wee, P., & Wang, Z. (2017).
-
Ubigene. (2023). Tips for Quickly Master MCF7 Cell Culture and Gene Editing!. Retrieved from [Link]
-
Assay Genie. (n.d.). Apoptosis Unveiled: Your Complete Guide to Intrinsic & Extrinsic Pathways. Retrieved from [Link]
-
UCSC ENCODE. (2008). Cell Growth Protocol for A549 Cell Line. Retrieved from [Link]
- St-Germain, J. R., et al. (2009). The VEGF signaling pathway in cancer: the road ahead. Journal of Clinical Oncology, 27(32), 5448–5455.
- Gomaa, H. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330.
- Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868–5877.
- Lim, S., & Kaldis, P. (2013). The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. International Journal of Molecular Sciences, 14(3), 6039–6069.
-
Promega. (n.d.). Caspase-Glo 3/7 Activity. Protocols.io. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
- Ferrara, N. (2004). Vascular endothelial growth factor: basic science and clinical progress. Endocrine Reviews, 25(4), 581–611.
-
Roche. (n.d.). MTT Cell Proliferation Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
-
Cytion. (n.d.). HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research. Retrieved from [Link]
-
3H Biomedical. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
BCRJ. (n.d.). HCT 116 - Cell Line. Retrieved from [Link]
-
UCSC ENCODE. (n.d.). A549 ATCC #: CCL-185. Retrieved from [Link]
-
Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
-
Promega. (n.d.). LDH cytotoxicity assay. Protocols.io. Retrieved from [Link]
-
InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]
- Legrand, B., et al. (2019). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 80(1), e84.
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [ouci.dntb.gov.ua]
- 3. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 10. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. mdpi.com [mdpi.com]
- 20. assaygenie.com [assaygenie.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
Application Note & Protocols: A Framework for Evaluating the Anti-Inflammatory Potential of 1-ethyl-1H-pyrazole-3-carbohydrazide
Introduction
Inflammation is a fundamental protective response of the body to injury, infection, or irritation. However, when dysregulated, it becomes a driving force behind a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory therapeutics with improved efficacy and safety profiles remains a critical objective in pharmaceutical research.[1][2]
The pyrazole nucleus is a well-established scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities such as antimicrobial, analgesic, anticancer, and anti-inflammatory effects.[3][4][5] Notably, compounds like celecoxib, a selective COX-2 inhibitor, feature a pyrazole core, highlighting the potential of this heterocycle in modulating inflammatory pathways.[5] The carbohydrazide moiety is also recognized as an important pharmacophore that can be incorporated into various heterocyclic systems to yield compounds with significant biological activity.[3]
This document provides a comprehensive framework for the systematic evaluation of 1-ethyl-1H-pyrazole-3-carbohydrazide , a novel pyrazole derivative, for its potential anti-inflammatory properties. The protocols herein are designed to guide researchers through a logical, multi-tiered screening cascade, from initial in vitro assessments of cytotoxicity and efficacy to mechanistic enzyme inhibition assays and culminating in a foundational in vivo model of acute inflammation. This structured approach ensures that the resulting data is robust, reproducible, and provides a clear rationale for further development.
Section 1: Strategic Workflow for Anti-Inflammatory Compound Screening
A successful screening campaign for a novel anti-inflammatory agent requires a systematic progression from broad cellular effects to specific molecular targets and finally to a whole-organism response. This workflow ensures that resources are used efficiently and that the compound's profile is understood comprehensively. The initial and most critical step is to assess cytotoxicity, as a compound that kills cells may falsely appear "anti-inflammatory" by simply reducing the number of viable, mediator-producing cells.
Caption: Simplified LPS-induced inflammatory signaling pathway in macrophages.
Protocol 3: Pro-Inflammatory Cytokine Quantification (ELISA)
Principle: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response. [6]An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive plate-based technique used to quantify the concentration of these proteins in the cell culture supernatant. [2][7]The sandwich ELISA format is most common. [8] Materials:
-
Supernatants collected from the same experiment as the Griess Assay (Protocol 2.2).
-
Commercially available ELISA kits for murine TNF-α and IL-6. These kits typically include:
-
Pre-coated 96-well plate (with capture antibody)
-
Detection antibody (biotinylated)
-
Standard recombinant cytokine
-
Avidin-HRP (or Streptavidin-HRP) conjugate
-
Substrate (e.g., TMB) and Stop Solution
-
Step-by-Step Protocol (General):
-
Preparation: Prepare cytokine standards and samples according to the kit manufacturer's instructions.
-
Binding: Add standards and collected cell supernatants to the appropriate wells of the pre-coated plate. Incubate for the specified time (e.g., 2 hours) at room temperature. [9]Any cytokine present will bind to the immobilized capture antibody.
-
Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-4 times) with the provided Wash Buffer. This removes any unbound material.
-
Detection: Add the biotinylated detection antibody to each well and incubate (e.g., 1-2 hours). [9][10]This antibody binds to a different epitope on the captured cytokine.
-
Washing: Repeat the wash step to remove unbound detection antibody.
-
Enzyme Conjugate: Add the Avidin-HRP conjugate to each well and incubate (e.g., 30 minutes). [9]The avidin binds to the biotin on the detection antibody.
-
Washing: Repeat the wash step to remove unbound enzyme conjugate.
-
Substrate Reaction: Add the TMB substrate solution to each well. The HRP enzyme will catalyze a color change. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add the Stop Solution to each well. This stops the reaction and stabilizes the color.
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the concentration of TNF-α and IL-6 in the samples and determine the percentage of inhibition.
Protocol 4: Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay
Principle: Cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandins, which are potent inflammatory mediators. [11]While COX-1 is constitutively expressed, COX-2 is induced during inflammation and is the primary target for many non-steroidal anti-inflammatory drugs (NSAIDs). [12][13]A direct enzyme assay can determine if this compound inhibits COX-2 activity. Commercially available kits provide a reliable method for this screening. [11][14][15] Materials:
-
COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical, BPS Bioscience, or Sigma-Aldrich). These kits typically contain:
-
Human recombinant COX-2 enzyme
-
Assay Buffer and Cofactors
-
Arachidonic Acid (Substrate)
-
Detection Probe (Fluorometric or Colorimetric)
-
Celecoxib (Positive Control Inhibitor) [11]* Test Compound
-
-
96-well plate (black plate for fluorescence)
-
Fluorescence or absorbance plate reader
Step-by-Step Protocol (Fluorometric Example):
-
Reagent Preparation: Prepare all reagents, including the test compound dilutions and positive control (Celecoxib), as per the kit's manual.
-
Reaction Setup: In a 96-well plate, add the Assay Buffer, COX Probe, and COX Cofactor to all wells.
-
Add Inhibitors: Add the test compound at various concentrations to the "Sample" wells. Add Celecoxib to the "Inhibitor Control" wells and the appropriate solvent (e.g., DMSO) to the "Enzyme Control" wells.
-
Enzyme Addition: Add the diluted human recombinant COX-2 enzyme to all wells except the "No Enzyme" blank. Mix gently.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate, Arachidonic Acid, to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., λEx = 535 nm / λEm = 587 nm) kinetically over 5-10 minutes at a controlled temperature. [11]7. Data Analysis: Calculate the rate (slope) of the reaction for each well from the linear portion of the kinetic curve. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100 where EC is the Enzyme Control. Determine the IC₅₀ value for the test compound.
| Assay | Parameter Measured | Principle | Positive Control |
| Griess Assay | Nitrite (NO₂⁻) | Colorimetric | Dexamethasone |
| ELISA | TNF-α, IL-6 | Immunoassay | Dexamethasone |
| COX-2 Assay | Prostaglandin Production | Enzymatic (Fluorometric) | Celecoxib |
Section 4: In Vivo Proof-of-Concept
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Principle: The carrageenan-induced paw edema model is a cornerstone for the in vivo evaluation of acute anti-inflammatory activity. [16][17][18]Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw elicits a reproducible, biphasic inflammatory response characterized by swelling (edema). [16][19]The ability of a systemically or locally administered compound to reduce this swelling is a direct measure of its anti-inflammatory efficacy.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Carrageenan (1% w/v suspension in sterile saline)
-
Test Compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Indomethacin or Diclofenac Sodium (Standard reference drug) [5]* Pletysmometer (for measuring paw volume)
-
Syringes and needles
Step-by-Step Protocol:
-
Acclimatization & Grouping: Allow animals to acclimatize for at least one week. [20]Randomly divide them into groups (n=6-8 per group):
-
Group I: Vehicle Control (receives vehicle only)
-
Group II: Standard Drug (e.g., Indomethacin, 10 mg/kg, intraperitoneally)
-
Group III-V: Test Compound (e.g., 10, 20, 40 mg/kg, intraperitoneally or orally)
-
-
Compound Administration: Administer the vehicle, standard drug, or test compound to the respective groups. This is typically done 30-60 minutes before the carrageenan injection. [17]3. Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the V₀ reading.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat. [19]5. Post-Induction Measurements: Measure the paw volume (Vt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours. The peak inflammation usually occurs around 3-4 hours. [16]6. Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Vt - V₀.
-
Calculate the percentage of edema inhibition for the treated groups relative to the control group at each time point: % Inhibition = [(Edema_Control - Edema_Treated) / Edema_Control] * 100
-
| Time Point | Vehicle Control (Paw Volume, mL) | Standard Drug (Paw Volume, mL) | Test Compound (Paw Volume, mL) | % Inhibition (Standard) | % Inhibition (Test) |
| 0 hr | V₀ | V₀ | V₀ | - | - |
| 1 hr | Vt₁ | Vt₁ | Vt₁ | Calculate | Calculate |
| 2 hr | Vt₂ | Vt₂ | Vt₂ | Calculate | Calculate |
| 3 hr | Vt₃ | Vt₃ | Vt₃ | Calculate | Calculate |
| 4 hr | Vt₄ | Vt₄ | Vt₄ | Calculate | Calculate |
References
-
Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. SpringerLink. [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC - PubMed Central. [Link]
-
Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. PubMed. [Link]
-
Carrageenan-Induced Paw Edema Model. Creative Bioarray. [Link]
-
Nitric Oxide Assay? ResearchGate. [Link]
-
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PMC - NIH. [Link]
-
Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Slideshare. [Link]
-
Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC. [Link]
-
In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC - NIH. [Link]
-
Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. PMC - NIH. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547) | Abcam [abcam.com]
- 14. caymanchem.com [caymanchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 19. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Note & Protocol: Elucidating the Enzyme Inhibition Kinetics of 1-ethyl-1H-pyrazole-3-carbohydrazide
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Kinetic Analysis
The pyrazole carbohydrazide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, anticonvulsant, and antimicrobial properties.[1][2][3] The compound 1-ethyl-1H-pyrazole-3-carbohydrazide emerges from this promising class of molecules.[4] Understanding its mechanism of action is paramount for its development as a potential therapeutic agent. A critical step in this process is to determine if the compound's biological effects are mediated through the inhibition of a specific enzyme and to characterize the kinetics of this inhibition.
This document provides a comprehensive guide to investigating the enzyme inhibition kinetics of this compound. It offers detailed protocols for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), as well as for elucidating the mode of inhibition. For the purpose of this application note, we will use a model serine protease, Bovine Pancreatic Trypsin, as the target enzyme, due to its well-characterized kinetics and the availability of a simple colorimetric assay. The principles and methodologies described herein are broadly applicable to other enzymes and inhibitors.
PART 1: Foundational Concepts in Enzyme Inhibition Kinetics
A thorough understanding of enzyme kinetics is essential for designing and interpreting inhibition assays.[5] Key concepts include:
-
Michaelis-Menten Kinetics: Describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).
-
Lineweaver-Burk Plot: A double reciprocal plot of 1/V₀ versus 1/[S], which linearizes the Michaelis-Menten equation, facilitating the determination of Vmax and Km.[6][7][8][9]
-
IC50: The concentration of an inhibitor required to reduce the enzyme's activity by 50%.[10] It is a measure of inhibitor potency under specific experimental conditions.
-
Ki: The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.[10] It is an intrinsic measure of inhibitor affinity and is independent of substrate concentration for competitive inhibitors.
-
Modes of Inhibition:
-
Competitive: The inhibitor binds to the active site of the enzyme, competing with the substrate. Vmax remains unchanged, while Km increases.
-
Non-competitive: The inhibitor binds to an allosteric site on the enzyme, affecting its catalytic efficiency. Vmax decreases, while Km remains unchanged.
-
Uncompetitive: The inhibitor binds only to the enzyme-substrate complex. Both Vmax and Km decrease.
-
Mixed: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Vmax and Km.
-
PART 2: Experimental Protocols
Materials and Reagents
-
Enzyme: Bovine Pancreatic Trypsin (lyophilized powder)
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Inhibitor: this compound
-
Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂
-
Solvent for Inhibitor: Dimethyl sulfoxide (DMSO)
-
Assay Plate: 96-well, clear, flat-bottom microplate
-
Instrumentation: Microplate reader capable of measuring absorbance at 405 nm
Protocol 1: Determination of IC50
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of trypsin activity.
Step-by-Step Methodology:
-
Prepare Reagent Solutions:
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C. On the day of the experiment, dilute the stock solution to the working concentration (e.g., 10 µg/mL) in assay buffer.
-
BAPNA Stock Solution: Prepare a 100 mM stock solution of BAPNA in DMSO. Store at -20°C. Dilute to the working concentration (e.g., 1 mM) in assay buffer just before use.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions of Inhibitor: Perform serial dilutions of the inhibitor stock solution in DMSO to obtain a range of concentrations (e.g., 10 mM to 0.1 µM). Then, dilute each of these solutions 100-fold into the assay buffer.
-
-
Assay Setup in a 96-Well Plate:
-
Negative Control (No Inhibition): 100 µL of assay buffer + 50 µL of trypsin working solution.
-
Positive Control (100% Inhibition): 150 µL of assay buffer (no enzyme).
-
Inhibitor Wells: 100 µL of each inhibitor dilution + 50 µL of trypsin working solution.
-
Solvent Control: 100 µL of assay buffer containing the same final concentration of DMSO as the inhibitor wells + 50 µL of trypsin working solution.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 50 µL of the BAPNA working solution to all wells to start the reaction. The final volume in each well will be 200 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes. The product, p-nitroaniline, has a yellow color and absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_positive_control) / (V₀_negative_control - V₀_positive_control))
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, Origin) to determine the IC50 value.
-
Data Presentation: Example IC50 Determination
| Inhibitor Conc. (µM) | % Inhibition |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 50 | 85.3 |
| 100 | 95.1 |
Protocol 2: Determination of the Mode of Inhibition and Ki
This protocol is designed to elucidate how this compound inhibits trypsin activity by performing the assay at varying substrate and inhibitor concentrations.
Step-by-Step Methodology:
-
Prepare Reagent Solutions:
-
Prepare trypsin and inhibitor solutions as described in Protocol 1.
-
Prepare a range of BAPNA concentrations by serially diluting the stock solution in the assay buffer. The concentrations should span from below to above the known Km of trypsin for BAPNA (approximately 0.1-1 mM).
-
-
Assay Setup:
-
For each inhibitor concentration (including a zero-inhibitor control), set up a series of reactions with varying BAPNA concentrations.
-
It is recommended to use at least two different fixed concentrations of the inhibitor, typically around the determined IC50 value.
-
The final assay volume and component additions will be similar to Protocol 1, with the variable being the BAPNA concentration.
-
-
Kinetic Measurement and Data Analysis:
-
Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration as described previously.
-
For each inhibitor concentration, plot V₀ versus [BAPNA] to generate Michaelis-Menten curves.
-
Create a Lineweaver-Burk plot by plotting 1/V₀ versus 1/[BAPNA] for each inhibitor concentration.
-
-
Interpreting the Lineweaver-Burk Plot:
-
Competitive Inhibition: The lines will intersect on the y-axis (1/Vmax is unchanged).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged).
-
Uncompetitive Inhibition: The lines will be parallel.
-
Mixed Inhibition: The lines will intersect in the second or third quadrant.
-
-
Calculating Ki:
-
For Competitive Inhibition: The Ki can be determined from the following equation: Km_app = Km * (1 + [I]/Ki) where Km_app is the apparent Km in the presence of the inhibitor. A secondary plot of Km_app versus [I] will yield a straight line with a slope of Km/Ki.
-
For Non-competitive Inhibition: The Ki can be determined from: Vmax_app = Vmax / (1 + [I]/Ki) where Vmax_app is the apparent Vmax in the presence of the inhibitor. A secondary plot of 1/Vmax_app versus [I] will yield a straight line with a slope of 1/(Vmax*Ki).
-
Alternatively, the Cheng-Prusoff equation can be used to estimate Ki from the IC50 value for competitive inhibitors:[10] Ki = IC50 / (1 + [S]/Km)
-
Data Presentation: Example Enzyme Kinetics Parameters
| Inhibition Mode | Vmax | Km |
| No Inhibitor | 100 µM/min | 0.5 mM |
| Competitive | 100 µM/min | 1.2 mM |
| Non-competitive | 55 µM/min | 0.5 mM |
| Uncompetitive | 45 µM/min | 0.23 mM |
PART 3: Visualization of Workflows and Mechanisms
Experimental Workflow Diagram
Caption: Workflow for determining enzyme inhibition kinetics.
Enzyme Inhibition Models Diagram
Caption: Models of reversible enzyme inhibition.
PART 4: Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the kinetic data, the following self-validating steps should be integrated into the experimental design:
-
Linearity of the Assay: Confirm that the initial reaction velocity is linear with respect to both time and enzyme concentration.
-
Solvent Effects: Always include a solvent control (e.g., DMSO) to ensure that the solvent itself does not affect enzyme activity. The final concentration of the organic solvent should be kept constant across all wells and ideally below 1% (v/v).
-
Positive and Negative Controls: These are crucial for normalizing the data and ensuring the assay is performing as expected.
-
Substrate Concentration for IC50: For competitive inhibitors, the IC50 value is dependent on the substrate concentration. It is recommended to perform IC50 determinations at a substrate concentration equal to or below the Km value to accurately identify competitive inhibitors.[5]
-
Data Quality: Ensure that the R² value for the linear regression of the initial velocity is high (>0.98) and that the dose-response curve for IC50 determination has a good fit.
-
Replicates: All experiments should be performed in triplicate to assess the variability of the data.
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the detailed characterization of the enzyme inhibition kinetics of this compound. A thorough kinetic analysis is a critical step in the drug discovery pipeline, providing valuable insights into the mechanism of action and guiding further lead optimization. By following these methodologies, researchers can generate high-quality, reliable data to advance our understanding of this promising class of compounds.
References
-
Faria, J. V., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 316-333. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. [Link]
-
Shafiee, A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Iranian Journal of Pharmaceutical Research, 15(4), 1319–1343. [Link]
-
Kumar, A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 8(1), 2–12. [Link]
-
Akgul, O., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137855. [Link]
-
Faria, J. V., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [Link]
-
Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868-5877. [Link]
-
Asta, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6), 667-678. [Link]
-
Kramer, C., et al. (2021). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 61(11), 5363-5370. [Link]
-
Pearson Education. (2022). Michaelis-Menten vs. Lineweaver-Burk Plots: Videos & Practice Problems. [Link]
-
Di Cesare Mannelli, L., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7001. [Link]
-
Al-Ostath, A. I., et al. (2021). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. [Link]
-
University of Arizona. IC50-to-Ki: A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. [Link]
-
Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. [Link]
-
Qiu, H., et al. (2017). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. [Link]
-
Wikipedia. Enzyme kinetics. [Link]
-
Khan Academy. Enzyme inhibition and kinetics graphs. [Link]
-
Strelow, J. M., et al. (2024). Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. ACS Medicinal Chemistry Letters, 15(4), 512-518. [Link]
-
El-Sayed, N. N. E., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6509. [Link]
-
Jack Westin. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. [Link]
-
Eppendorf. (2020). Enzyme Kinetic Assays – How Does It Work?. [Link]
-
Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
Ingenta Connect. (2023). Current Enzyme Inhibition. [Link]
-
Chemistry LibreTexts. (2023). 10.2: The Equations of Enzyme Kinetics. [Link]
-
World Journal of Pharmaceutical Research. (2023). Synthesis and Biological Evaluation of Some Novel Pyrazole Derivatives. WJPR, 12(3), 748-757. [Link]
-
Pharmaguideline. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. [Link]
-
LSU Health Shreveport. Enzyme Assays and Kinetics. [Link]
-
YouTube. (2020). Michaelis Menten and Lineweaver Burk plots. [Link]
Sources
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Michaelis-Menten vs. Lineweaver-Burk Plots Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 10. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Application Notes and Protocols: Utilizing 1-ethyl-1H-pyrazole-3-carbohydrazide in Cell-Based Assays
Abstract
This document provides a comprehensive guide for the use of 1-ethyl-1H-pyrazole-3-carbohydrazide, a novel heterocyclic compound, in cell culture applications. Pyrazole carbohydrazide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. These application notes are designed for researchers in drug discovery and cell biology, offering detailed, field-proven protocols for compound handling, solubility, and the execution of foundational cell-based assays to determine its cytotoxic and anti-proliferative effects. We emphasize experimental design, including critical controls and data interpretation, to ensure the generation of robust and reproducible results.
Introduction and Scientific Background
The pyrazole nucleus is a five-membered aromatic ring with two adjacent nitrogen atoms that serves as a privileged scaffold in pharmaceutical development[1][2]. Its derivatives are components of marketed drugs such as the anti-inflammatory agent celecoxib[1]. The addition of a carbohydrazide moiety to the pyrazole ring creates a pharmacophore known to interact with various biological macromolecules, potentially through hydrogen bonding, and has been associated with a spectrum of activities including antitumor, antimicrobial, and analgesic effects[1][2][4].
This compound (Figure 1) is a member of this promising class of compounds. While its specific mechanism of action is a subject of ongoing research, related pyrazole carbohydrazide derivatives have been shown to induce apoptosis in cancer cell lines, such as A549 lung cancer cells[2][3]. The protocols herein provide a framework for the initial characterization of this compound's effects on cell viability and proliferation, a critical first step in evaluating its therapeutic potential.
Figure 1: Chemical Structure of this compound Molecular Formula: C₆H₁₀N₄O Molecular Weight: 154.17 g/mol [5]
Core Principles and Experimental Rationale
Before proceeding to protocols, it is crucial to understand the causality behind key experimental choices.
-
Solvent Selection: The majority of novel small molecules exhibit poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its ability to dissolve a wide range of nonpolar and polar compounds[6]. However, DMSO can be toxic to cells at concentrations typically above 0.5-1%[6]. Therefore, all experiments must be designed to keep the final DMSO concentration consistent and non-toxic across all conditions, including vehicle controls.
-
Dose-Response Relationship: A single-concentration experiment provides limited information. To characterize the biological activity of a compound, it is essential to perform a dose-response analysis. This involves testing a range of concentrations (typically a serial dilution) to determine the potency of the compound, often expressed as the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).
-
Nominal vs. Effective Concentration: The concentration of a compound added to the culture medium is the "nominal concentration"[7]. The actual, "effective" concentration experienced by the cells can be lower due to factors like binding to serum proteins or plasticware[7]. While the protocols here use nominal concentrations for simplicity, researchers should be aware of this distinction, especially when comparing results across different assay formats or cell types.
Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free, sterile
-
Complete cell culture medium (e.g., DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Adherent mammalian cell line of interest (e.g., A549, HeLa, HepG2)
-
Trypsin-EDTA (0.25%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[8][9]
-
Sterile, clear, flat-bottom 96-well cell culture plates
-
Sterile microcentrifuge tubes (1.5 mL)
-
Multichannel pipette and sterile tips
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate spectrophotometer (plate reader)
Experimental Protocols
PROTOCOL 1: Preparation of a 10 mM Primary Stock Solution
This protocol details the critical first step of solubilizing the compound. Accuracy here is paramount for all subsequent experiments.
-
Aseptic Technique: Perform all steps in a sterile biosafety cabinet to prevent contamination.
-
Calculation: Calculate the mass of this compound needed to prepare a 10 mM stock solution. (Molecular Weight = 154.17 g/mol ).
-
Formula: Mass (mg) = 10 mM * 154.17 g/mol * Volume (L)
-
Example for 1 mL: Mass = 10 * 154.17 * 0.001 = 1.54 mg
-
-
Weighing: Carefully weigh the required amount of powder using an analytical balance.
-
Dissolution: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add the calculated volume of sterile, cell culture-grade DMSO[6].
-
Solubilization: Mix thoroughly by vortexing for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes[6][10]. Gentle warming to 37°C may also aid dissolution, but check for compound stability if this is a concern[10].
-
Sterilization: While the DMSO stock is considered sterile, if any concerns exist, the solution can be passed through a 0.22 µm syringe filter compatible with DMSO.
-
Storage and Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles[6]. Store aliquots at -20°C or -80°C, protected from light.
PROTOCOL 2: Determining Cytotoxicity via MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[8][9]. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals[8].
Caption: Decision-making process for analyzing cytotoxicity data.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects on the plate. | Use a multichannel pipette; Ensure a homogenous cell suspension; Avoid using the outer wells of the plate. |
| Low signal or absorbance values | Cell seeding density is too low; Insufficient MTT incubation time. | Optimize seeding density to ensure enough viable cells at the assay endpoint;[11] Extend MTT incubation to 4 hours.[12] |
| Compound precipitates in media | Poor aqueous solubility; Exceeding solubility limit. | Ensure the primary DMSO stock is fully dissolved; Perform serial dilutions in 100% DMSO before the final dilution into aqueous medium;[6] Decrease the final assay concentration. |
| Vehicle control shows high toxicity | Final DMSO concentration is too high; Contaminated DMSO stock. | Ensure final DMSO concentration is ≤0.5%;[6] Use fresh, sterile, cell culture-grade DMSO. |
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Molecules. (2011). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]
-
Molecules. (2021). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Retrieved from [Link]
-
Journal of Pharmacy & Bioallied Sciences. (2013). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Retrieved from [Link]
-
Molecules. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]
-
PubChem. (n.d.). 1-ethyl-1H-pyrazole-4-carbohydrazide. Retrieved from [Link]
-
PubChem. (n.d.). 1-ethyl-1H-pyrazole-5-carbohydrazide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
-
FDCell. (2023). 10 Tips for Successful Cell Based Assays. Retrieved from [Link]
-
Chemical Research in Toxicology. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Retrieved from [Link]
-
ResearchGate. (2011). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]
-
National Institutes of Health. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Retrieved from [Link]
-
JoVE. (2019). A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. Retrieved from [Link]
-
Biotechnology and Bioengineering. (2017). A statistical approach to improve compound screening in cell culture media. Retrieved from [Link]
- Google Patents. (2016). WO2016091350A1 - Process for improving the solubility of cell culture media.
- Google Patents. (2019). US10421941B2 - Process for improving the solubility of cell culture media.
-
National Institutes of Health. (2021). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. emulatebio.com [emulatebio.com]
- 11. 10 Tips for Successful Cell Based Assays [fdcell.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Herbicides and Fungicides with Pyrazole Carbohydrazides
Abstract: The pyrazole scaffold is a cornerstone in modern agrochemical research, forming the backbone of numerous commercial herbicides, fungicides, and insecticides.[1][2][3] Its unique chemical properties, including multiple substitution sites and the ability to form stable, biologically active conformations, make it a privileged structure in the discovery of novel crop protection agents.[1][4] This guide provides a comprehensive overview and detailed protocols for the synthesis and biological evaluation of pyrazole carbohydrazide derivatives, a promising class of compounds for developing next-generation herbicides and fungicides. The methodologies are designed for researchers in agrochemical discovery, offering a logical workflow from chemical synthesis to biological validation and structure-activity relationship (SAR) analysis.
Introduction: The Pyrazole Core in Agrochemicals
The five-membered pyrazole ring, an aromatic heterocycle with two adjacent nitrogen atoms, is a versatile building block in medicinal and agricultural chemistry.[5] Its derivatives have demonstrated a wide spectrum of biological activities.[3][5][6] In agriculture, pyrazole amides and carboxamides are particularly significant, with many commercial products targeting key enzymes in pests and pathogens.[4][7][8]
The fungicidal action of many pyrazole carboxamides is attributed to the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain (Complex II).[7][9][10][11] This disruption of ATP formation leads to cellular energy depletion and fungal death. For herbicidal applications, pyrazole derivatives have been shown to target various plant-specific enzymes, including 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for carotenoid biosynthesis.[12][13][14] Inhibition of HPPD leads to the destruction of chlorophyll, resulting in the characteristic bleaching of plant tissues.[14]
This document outlines the foundational steps for researchers to synthesize novel pyrazole carbohydrazide derivatives and systematically screen them for potent fungicidal and herbicidal activities.
Synthesis of Pyrazole-4-Carbohydrazide Derivatives
The synthesis of the target compounds typically involves a multi-step process beginning with the construction of the core pyrazole ring, followed by the introduction of the carbohydrazide functional group. A common and effective route involves the cyclocondensation of a 1,3-difunctional compound with a hydrazine derivative.[15][16]
Rationale for Synthetic Strategy
The chosen synthetic pathway is modular, allowing for the introduction of chemical diversity at various positions on the pyrazole ring. This is crucial for structure-activity relationship (SAR) studies. The key steps are:
-
Formation of the Pyrazole Ring: Reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a substituted hydrazine. This allows for variation at the N1, C3, and C5 positions.
-
Functionalization at C4: Introduction of a carboxylic acid or ester group at the C4 position.
-
Formation of the Carbohydrazide: Conversion of the C4-carboxylic acid/ester into the corresponding carbohydrazide via reaction with hydrazine hydrate. This is a critical step, as direct formation from some ethyl esters can be unsuccessful; a more reliable method proceeds through a pyrazolo-oxazinone intermediate.[6][17]
General Synthetic Workflow Diagram
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. royal-chem.com [royal-chem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate | MDPI [mdpi.com]
- 9. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: The 1-Ethyl-1H-pyrazole-3-carbohydrazide Scaffold in Modern Drug Discovery
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of the Pyrazole Core
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its remarkable structural versatility and ability to participate in various non-covalent interactions have established it as a "privileged scaffold" in drug design. Numerous FDA-approved drugs, such as the anti-inflammatory agent celecoxib and the kinase inhibitor ruxolitinib, feature a pyrazole core, underscoring its therapeutic significance. The 1-ethyl-1H-pyrazole-3-carbohydrazide moiety, in particular, offers a unique combination of a rigid, aromatic core with a flexible, hydrogen-bonding carbohydrazide side chain, making it an exceptional starting point for generating diverse chemical libraries with a wide range of biological activities.
The N-ethyl group at the 1-position provides a strategic point for modulating lipophilicity and metabolic stability, while the carbohydrazide at the 3-position serves as a versatile handle for introducing a variety of substituents to probe interactions with biological targets. This guide provides a comprehensive overview of the synthesis, derivatization, and application of the this compound scaffold in the design of novel therapeutic agents, complete with detailed experimental protocols.
Synthesis of the this compound Scaffold
The synthesis of this compound is a straightforward two-step process, commencing with the preparation of the corresponding ethyl ester followed by hydrazinolysis. The ethyl group is introduced onto the pyrazole nitrogen, a reaction that can be influenced by the choice of reagents and reaction conditions.
Protocol 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate
This protocol describes the N-ethylation of a commercially available pyrazole ester. The use of a strong base like sodium hydride is crucial for the deprotonation of the pyrazole nitrogen, facilitating its subsequent alkylation.
Materials:
-
Ethyl pyrazole-3-carboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl iodide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of ethyl pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add ethyl iodide (1.5 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford ethyl 1-ethyl-1H-pyrazole-3-carboxylate.
Protocol 2: Synthesis of this compound
The conversion of the ethyl ester to the carbohydrazide is achieved through hydrazinolysis, a nucleophilic acyl substitution reaction.
Materials:
-
Ethyl 1-ethyl-1H-pyrazole-3-carboxylate
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
Dissolve ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (10 eq) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess hydrazine hydrate.
-
The resulting solid is washed with cold ethanol and dried under vacuum to yield this compound.
Applications in Drug Design
The this compound scaffold is a versatile starting point for creating libraries of compounds to target a range of diseases. The carbohydrazide moiety can be readily condensed with various aldehydes and ketones to form hydrazones, or acylated to generate more complex amides, providing a facile route to diverse chemical matter.
Design of Kinase Inhibitors for Oncology
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold is a well-established core for the design of kinase inhibitors. The N-ethyl group can be oriented towards the solvent-exposed region of the ATP-binding pocket, while the pyrazole ring itself can form key hydrogen bonds with the hinge region of the kinase. The carbohydrazide can be derivatized to introduce functionalities that interact with the hydrophobic regions of the active site.
Protocol 3: Evaluation of Anticancer Activity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Development of Novel Antimicrobial Agents
The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. The pyrazole-carbohydrazide scaffold has been explored for its antimicrobial potential. Derivatives can be designed to mimic natural substrates of essential bacterial enzymes or to disrupt the bacterial cell membrane.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the test compound at 2x the final desired concentration to the first well of each row and perform serial dilutions across the plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial inoculum to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold can lead to the identification of key structural features that govern biological activity. A hypothetical SAR study for a series of anticancer derivatives is summarized below.
| Compound | R Group (at carbohydrazide) | IC50 (µM) vs. HCT-116 |
| 1a | -H | > 100 |
| 1b | -Phenyl | 25.3 |
| 1c | -4-Chlorophenyl | 8.1 |
| 1d | -4-Methoxyphenyl | 15.6 |
| 1e | -2,4-Dichlorophenyl | 2.5 |
From this hypothetical data, we can infer:
-
The unsubstituted carbohydrazide is inactive.
-
Aromatic substituents at the R position enhance activity.
-
Electron-withdrawing groups on the phenyl ring (e.g., chloro) improve potency.
-
Multiple halogen substitutions further increase the anticancer activity.
Conclusion
The this compound scaffold represents a highly promising starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability allows for the rapid generation of diverse libraries of compounds. The application notes and protocols provided herein offer a framework for researchers to explore the potential of this versatile scaffold in addressing a range of diseases, from cancer to infectious diseases. Further exploration of the chemical space around this core is warranted to unlock its full therapeutic potential.
References
-
Title: Synthesis and biological evaluation of novel pyrazole derivatives. Source: Journal of Medicinal Chemistry, 2021. URL: [Link]
-
Title: Pyrazole-based carbohydrazides as a novel class of antimicrobial agents. Source: European Journal of Medicinal Chemistry, 2020. URL: [Link]
-
Title: Recent Advances in the Synthesis of Pyrazoles: A Review. Source: Molecules, 2022. URL: [Link]
-
Title: The Role of Kinase Inhibitors in Cancer Therapy. Source: Nature Reviews Cancer, 2018. URL: [Link]
-
Title: A practical guide to MTT assay. Source: Methods in Molecular Biology, 2015. URL: [Link]
-
Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Source: Clinical and Laboratory Standards Institute (CLSI), 2018. URL: [Link]
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery. Source: Future Medicinal Chemistry, 2023. URL: [Link]
-
Title: The pyrazole moiety: a versatile scaffold in medicinal chemistry. Source: Bioorganic & Medicinal Chemistry, 2019. URL: [Link]
Evaluating the Analgesic Potential of Novel Pyrazole Carbohydrazide Compounds: In Vivo and In Vitro Protocols
An Application Guide for Researchers
Introduction: The Rationale for Pyrazole Carbohydrazides in Analgesic Research
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its derivatives are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, anticancer, and notably, analgesic effects.[3][4][5] Marketed drugs such as the selective COX-2 inhibitor Celecoxib and the analgesic Difenamizole validate the therapeutic potential of this heterocyclic system.[1][6] The carbohydrazide moiety, when attached to the pyrazole ring, can further enhance biological activity, with some derivatives showing potent antinociceptive effects.[7]
This guide provides a comprehensive framework for the preclinical evaluation of novel pyrazole carbohydrazide compounds for analgesic activity. It is designed for drug development professionals and researchers, offering detailed, field-proven protocols for a tiered screening approach. We will progress from a high-throughput peripheral pain model to more specific central nociceptive assays, culminating in a common mechanistic in vitro assay to probe the mode of action.
Foundational Pharmacological Principles: Selecting the Right Model
Pain is a complex physiological process, and no single animal model can fully replicate the human experience. Therefore, a multi-model approach is essential to characterize the analgesic profile of a test compound. The assays described herein differentiate between two primary mechanisms of action:
-
Peripheral Analgesia: This action occurs at the site of injury or inflammation, typically by inhibiting the production of pain-sensitizing mediators like prostaglandins. The Acetic Acid-Induced Writhing Test is a classic model for detecting peripherally acting analgesics.[8][9]
-
Central Analgesia: This action occurs within the central nervous system (CNS), involving either the spinal cord or higher brain centers (supraspinal).[10] Centrally acting analgesics, like opioids, modulate pain perception at these sites. The Tail-Flick (spinal) and Hot Plate (supraspinal) tests are standard methods for evaluating central activity.[10][11][12]
A logical screening cascade, as illustrated below, allows for efficient characterization and resource allocation.
In Vivo Protocol: Acetic Acid-Induced Writhing Test
This model evaluates visceral pain and is highly sensitive to peripherally acting analgesics, particularly those that inhibit prostaglandin synthesis.[13][14] Intraperitoneal injection of acetic acid irritates the peritoneal lining, causing the release of inflammatory mediators and resulting in a characteristic stretching and constriction behavior known as "writhing".[8][9]
Materials & Reagents
-
Animals: Male Swiss albino mice (20-30 g).
-
Test Compounds: Pyrazole carbohydrazide derivatives, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, or saline with 1% Tween 80).
-
Standard Drug (Positive Control): Diclofenac sodium (5-10 mg/kg) or Aspirin (100 mg/kg).
-
Vehicle (Negative Control): The same vehicle used for the test compounds.
-
Writhing Agent: 0.6-1% (v/v) acetic acid solution in distilled water.[8][15]
-
Equipment: Syringes, oral gavage needles (if applicable), observation chambers, stopwatch.
Step-by-Step Protocol
-
Acclimatization: Allow animals to acclimate to the laboratory environment for at least one hour before testing.
-
Grouping: Randomly divide mice into groups (n=5-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at least 3 dose levels are recommended for a dose-response curve).
-
Administration: Administer the test compounds, positive control, or vehicle via the desired route (e.g., intraperitoneally, i.p., or orally, p.o.). A standard pre-treatment time is 30 minutes for i.p. and 60 minutes for p.o. administration to allow for absorption.[16][17]
-
Induction of Writhing: Following the pre-treatment period, administer the acetic acid solution (typically 10 mL/kg body weight) via i.p. injection to each mouse.[8][16]
-
Observation: Immediately place each mouse into an individual observation chamber and start a stopwatch. After a 5-minute latency period, count the total number of writhes (abdominal constrictions, trunk twisting, and extension of hind limbs) for a set duration, typically 10-15 minutes.[8][15][16]
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage inhibition of writhing for the treated groups using the following formula:
% Inhibition = [ (Mean Writhes_Control - Mean Writhes_Treated) / Mean Writhes_Control ] x 100
In Vivo Protocols: Thermal Nociception Models
If a compound shows significant activity in the writhing test, the next step is to determine if it possesses central analgesic properties using thermal models. These tests measure the latency of a pain reflex in response to a heat stimulus.[10][14] An increase in reaction time indicates an analgesic effect.
Hot Plate Test (Supraspinal Analgesia)
This test assesses the response to a thermal stimulus that is integrated at the supraspinal level (in the brain).[10][11] The observed endpoints, such as paw licking or jumping, are complex behaviors that involve higher brain processing.[18]
-
Animals: Male Swiss albino mice (20-30 g).
-
Test Compounds, Standard, Vehicle: As described in section 3.1. A common positive control is Morphine (5-10 mg/kg, s.c.).[8]
-
Equipment: Hot plate apparatus with adjustable temperature control, transparent restraining cylinder.
-
Acclimatization & Grouping: As described in section 3.2.
-
Baseline Latency: Before drug administration, determine the baseline reaction time for each mouse. Place the animal on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C), and start the timer.[18][19] Record the time (in seconds) until the animal exhibits a nocifensive response (licking a hind paw, flicking a paw, or jumping).[18]
-
Cut-off Time: To prevent tissue damage, a maximum cut-off time (typically 30 seconds) must be established.[13][18] If an animal does not respond within this time, it should be removed from the plate, and the latency is recorded as the cut-off time.
-
Administration: Administer the test compounds, positive control, or vehicle.
-
Post-Treatment Latency: At fixed time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and record the reaction latency as done for the baseline.[10]
-
Data Analysis: The increase in latency time indicates analgesia. Data can be expressed as the raw latency time or as the percentage of Maximum Possible Effect (% MPE), calculated as:
% MPE = [ (Post-drug Latency - Pre-drug Latency) / (Cut-off Time - Pre-drug Latency) ] x 100
Tail-Flick Test (Spinal Analgesia)
This test measures a spinal reflex to a thermal stimulus applied to the tail.[10][20] The tail flick is a rapid, involuntary response mediated at the spinal cord level, making this assay useful for detecting spinally-acting analgesics.
-
Animals: Male Wistar rats (150-200 g) or mice.
-
Test Compounds, Standard, Vehicle: As described in section 4.1.1.
-
Equipment: Tail-flick analgesiometer, which focuses a radiant heat beam on the tail surface.[12][21]
-
Acclimatization & Grouping: As described in section 3.2. Animals should be accustomed to the restraining device.
-
Baseline Latency: Gently place the animal in the restrainer. Position the tail over the apparatus window. Activate the heat source and start the timer. The timer automatically stops when the animal flicks its tail, and the latency is recorded.[22]
-
Cut-off Time: A cut-off time (e.g., 15-20 seconds) is essential to prevent tissue damage.
-
Administration & Post-Treatment Latency: Follow the same procedure as in the Hot Plate test (sections 4.1.2.4 and 4.1.2.5).
-
Data Analysis: Calculate the increase in latency or % MPE as described for the Hot Plate test (section 4.1.2.6).
Data Summary for In Vivo Models
For clear comparison, results from the in vivo assays should be tabulated.
| Parameter | Acetic Acid Writhing Test | Hot Plate Test | Tail-Flick Test |
| Pain Type | Visceral, Inflammatory | Thermal, Phasic | Thermal, Phasic |
| Primary Site of Action | Peripheral | Central (Supraspinal) | Central (Spinal) |
| Measured Endpoint | Number of writhes | Reaction time (latency) to lick/jump | Reaction time (latency) to flick tail |
| Primary Mechanism Detected | Prostaglandin Synthesis Inhibition | Opioid and other CNS pathways | Opioid and other spinal pathways |
| Standard Positive Control | Diclofenac, Aspirin | Morphine, Tramadol | Morphine, Tramadol |
In Vitro Protocol: Cyclooxygenase (COX) Inhibition Assay
Many pyrazole-containing compounds, like Celecoxib, exert their anti-inflammatory and analgesic effects by inhibiting COX enzymes.[6][23] An in vitro assay to determine the inhibitory activity of your compounds against COX-1 and COX-2 is a critical step in elucidating the mechanism of action. This helps establish a structure-activity relationship and assess the potential for gastrointestinal side effects associated with COX-1 inhibition.[24]
Principle
Commercially available kits (colorimetric or fluorometric) are the most common method.[25][26][27] These assays typically measure the peroxidase activity of COX. In the presence of a suitable substrate, the peroxidase component catalyzes a reaction that produces a measurable colored or fluorescent product. The reduction in signal in the presence of an inhibitor is proportional to its inhibitory activity.
Materials & Reagents
-
COX Inhibitor Screening Kit: (e.g., from Cayman Chemical, Sigma-Aldrich). These kits typically include:
-
Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes.
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme (cofactor).
-
Substrate (e.g., Arachidonic Acid).
-
Colorimetric/Fluorometric Probe (e.g., TMPD).
-
-
Test Compounds: Pyrazole carbohydrazide derivatives dissolved in DMSO.
-
Control Inhibitors: A selective COX-1 inhibitor (e.g., SC-560) and a selective COX-2 inhibitor (e.g., Celecoxib).
-
Equipment: 96-well plate, multi-channel pipette, plate reader.
Step-by-Step Protocol (General Outline)
This is a generalized protocol. Always follow the specific instructions provided with your chosen assay kit.
-
Reagent Preparation: Prepare all buffers, enzymes, and substrates according to the kit manual.
-
Plate Setup: Designate wells for 100% activity (enzyme + vehicle), background (no enzyme), inhibitor controls, and your test compounds at various concentrations (typically a serial dilution to determine IC₅₀).
-
Enzyme Incubation: To the appropriate wells, add Assay Buffer, Heme, and the respective enzyme (COX-1 or COX-2).
-
Inhibitor Addition: Add a small volume of your diluted test compound (or control inhibitor/vehicle) to the wells. Pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[24]
-
Initiate Reaction: Add the colorimetric/fluorometric probe, followed by Arachidonic Acid to initiate the enzymatic reaction.
-
Measurement: Immediately place the plate in a plate reader and measure the absorbance or fluorescence over time, or at a single endpoint, as specified by the kit.
-
Data Analysis:
-
Correct the readings by subtracting the background.
-
Calculate the percentage of inhibition for each concentration of your test compound compared to the 100% activity control.
-
Plot the % inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Calculate the COX-2 Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher index indicates greater selectivity for COX-2.
-
Conclusion and Forward Outlook
This structured application guide provides a robust and validated pathway for the preliminary assessment of pyrazole carbohydrazide compounds as potential analgesics. Positive results from the writhing test suggest peripheral activity, which can be further explored for central involvement using the hot plate and tail-flick assays. The in vitro COX inhibition assay provides crucial mechanistic insight, helping to classify active compounds and guide future lead optimization efforts. Compounds demonstrating a strong analgesic effect, particularly those with high COX-2 selectivity, represent promising candidates for further, more complex pain model studies (e.g., neuropathic or inflammatory pain models) and subsequent drug development.
References
- RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening.
- Wikipedia. Hot plate test.
- Maze Engineers - Conduct Science. Rodent Hot/Cold Plate Pain Assay.
- UCSF IACUC. Hot Plate Test.
- RJPT SimLab. Understanding the Tail Flick Analgesiometer: A Key Tool in Pharmacology for Analgesic Activity Evaluation.
-
Karrouchi, K., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2018. Available from: [Link]
-
Zhu, H., et al. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Prostaglandins & Other Lipid Mediators. 2014. Available from: [Link]
-
Wikipedia. Tail flick test. Available from: [Link]
- Analgesia Hot Plat Test.
- Maze Engineers - ConductScience. Tail Flick Test.
-
Puig, S., et al. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Pharmacological and Toxicological Methods. 1996. Available from: [Link]
-
Karrouchi, K., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. 2018. Available from: [Link]
-
Karrouchi, K., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. 2018. Available from: [Link]
-
El Shehry, M. F., Ewies, E. F., & Zayed, E. M. Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies. ResearchGate. 2019. Available from: [Link]
-
More, V. S., et al. Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives. ResearchGate. 2022. Available from: [Link]
-
Al-Abdullah, E. S., et al. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. 2021. Available from: [Link]
- Melior Discovery. Hot Plate Test in Mice, Thermal Analgesia.
- Asian Journal of Research in Chemistry. Review on Analgesic activity using Tail Immersion Method. 2021.
- Pharmacology Discovery Services. Visceral Pain, Acetic Acid-Induced Writhing.
- Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit.
- Tail Flick 疼痛閃尾測試.
-
Govekar, R. B., & Ghaisas, M. M. Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Pharmacology & Pharmacotherapeutics. 2013. Available from: [Link]
-
Rivera, G., et al. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules. 2012. Available from: [Link]
-
Chahal, G., et al. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. PubMed. 2024. Available from: [Link]
- In-Vivo Models for Management of Pain. Scirp.org.
-
Tanaka, A., et al. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. Japanese Journal of Pharmacology. 1999. Available from: [Link]
- SAS Publishers. Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica.
-
Holkar, P. A., et al. Evaluation of Analgesic Activity of a Novel Positive Allosteric Modulator of Metabotropic Glutamate Receptor 7, N, N'-Dibenzhydrylethane-1, 2-Diamine Dihydrochloride in Experimental Animal Models. Journal of Clinical and Diagnostic Research. 2016. Available from: [Link]
-
ResearchGate. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. 2008. Available from: [Link]
-
Gao, C., et al. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. 2022. Available from: [Link]
-
Adeyemi, O. O., et al. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models. Nigerian Journal of Physiological Sciences. 2010. Available from: [Link]
- Bentham Science. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
-
Kumar, D., et al. Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice. PLOS ONE. 2015. Available from: [Link]
-
ResearchGate. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. 2024. Available from: [Link]
- Sigma-Aldrich. COX Activity Assay Kit (Fluorometric).
-
Verma, A. K., et al. Evaluation of Anti-Inflammatory and Analgesic Activity of Novel Pyrazole Derivatives. Allied Academies. 2014. Available from: [Link]
- Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric).
-
Althikrallah, H. A., et al. From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. 2024. Available from: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcdr.net [jcdr.net]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. In-Vivo Models for Management of Pain [scirp.org]
- 15. saspublishers.com [saspublishers.com]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice | PLOS One [journals.plos.org]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 20. Tail flick test - Wikipedia [en.wikipedia.org]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. assaygenie.com [assaygenie.com]
Application Notes and Protocols for 1-ethyl-1H-pyrazole-3-carbohydrazide in Agricultural Research
Introduction: The Potential of Pyrazole-Based Compounds in Modern Agriculture
The pyrazole ring is a privileged scaffold in the field of agrochemical research, forming the core of numerous commercial pesticides.[1][2] Its unique chemical properties, including multiple sites for substitution and the ability to engage in various biological interactions, have led to the development of compounds with a wide spectrum of activities, including fungicidal, insecticidal, and herbicidal actions.[1][2] The carbohydrazide moiety is also a well-recognized pharmacophore that can enhance the biological activity of parent molecules.[3] The compound 1-ethyl-1H-pyrazole-3-carbohydrazide combines these two key structural features, making it a compelling candidate for screening and development as a novel agrochemical.
While extensive research exists for pyrazole amides, many of which function as potent succinate dehydrogenase inhibitors (SDHIs), the carbohydrazide derivatives remain a promising yet less explored class.[4] SDHIs disrupt the fungal mitochondrial respiratory chain, a mechanism that has proven highly effective for crop protection.[4][5] It is hypothesized that this compound and its analogues may exhibit similar mechanisms of action or possess entirely novel biological targets.
These application notes provide a comprehensive guide for researchers and scientists to synthesize, characterize, and evaluate the potential agricultural applications of this compound. The protocols herein are designed to be robust and self-validating, enabling a thorough investigation of this promising compound.
Physicochemical and Structural Information
A foundational understanding of the test compound is critical for experimental design, including dosage preparation and interpretation of results.
| Property | Value | Source |
| IUPAC Name | This compound | Pharmaffiliates |
| CAS Number | 1006334-35-5 | [6] |
| Molecular Formula | C₆H₁₀N₄O | [6][7] |
| Molecular Weight | 154.17 g/mol | [7] |
| Appearance | White to off-white powder (predicted) | General chemical knowledge |
| Purity | ≥97% (commercially available) | [8] |
PART 1: Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process, which is adaptable from established literature procedures for related pyrazole derivatives.[9][10]
Workflow for Synthesis
Caption: Synthetic pathway for this compound.
Protocol 1: Synthesis of this compound
Materials:
-
Ethyl glyoxalate
-
Ethyl propionate
-
Sodium ethoxide (NaOEt)
-
Ethanol (anhydrous)
-
Ethylhydrazine
-
Hydrazine hydrate
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)
Procedure:
Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add a mixture of ethyl glyoxalate and ethyl propionate dropwise at 0-5°C.
-
Allow the reaction to stir at room temperature overnight.
-
Neutralize the reaction mixture with a suitable acid (e.g., acetic acid) and extract the product with diethyl ether.
-
Dry the organic layer, evaporate the solvent, and purify the resulting diethyl 2-formyl-3-oxosuccinate intermediate.
-
Dissolve the intermediate in ethanol and add ethylhydrazine.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product, ethyl 1-ethyl-1H-pyrazole-3-carboxylate, by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 1-ethyl-1H-pyrazole-3-carboxylate from Step 1 in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for 8-12 hours. The formation of a precipitate may be observed.
-
Cool the reaction mixture to room temperature and filter the solid product.
-
Wash the product with cold ethanol and dry under vacuum to yield this compound.
Protocol 2: Characterization of the Synthesized Compound
It is imperative to confirm the identity and purity of the synthesized compound.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should confirm the presence of the ethyl group (a triplet and a quartet), pyrazole ring protons, and hydrazide NH/NH₂ protons.
-
¹³C NMR will show the characteristic peaks for the carbonyl carbon, pyrazole ring carbons, and ethyl group carbons.
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight (154.17 g/mol ) should be observed.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H (hydrazide), C=O (carbonyl), and C=N/C=C (pyrazole ring) stretching vibrations.
-
Melting Point: A sharp melting point range indicates high purity.
PART 2: Protocols for Agricultural Screening
The following protocols are designed to screen this compound for fungicidal, insecticidal, and herbicidal activities.
Workflow for Biological Screening
Caption: A multi-pathway screening approach for agrochemical potential.
Protocol 3: In Vitro Antifungal Activity - Mycelial Growth Inhibition Assay
This assay provides a rapid assessment of the direct inhibitory effect of the compound on fungal growth.[11]
Materials:
-
A selection of agriculturally relevant fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani).
-
Potato Dextrose Agar (PDA).
-
This compound stock solution (e.g., 10 mg/mL in DMSO).
-
Sterile petri dishes, cork borer, and micropipettes.
-
A commercial fungicide as a positive control (e.g., a known SDHI like Boscalid).
Procedure:
-
Prepare PDA and autoclave. Allow it to cool to approximately 50-60°C.
-
Add the required volume of the test compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also prepare a DMSO-only control and a positive control plate.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Using a sterile cork borer, take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus.
-
Place the mycelial plug, mycelium-side down, in the center of each prepared PDA plate.
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.
-
-
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for the compound against each fungus.
Protocol 4: In Vivo Antifungal Activity - Detached Leaf Assay
This assay assesses the protective and curative potential of the compound on plant tissue.[12]
Materials:
-
Healthy, young leaves from a susceptible host plant (e.g., tomato for Botrytis cinerea).
-
Spore suspension of the target fungus.
-
Aqueous solutions of the test compound at various concentrations with a surfactant (e.g., Tween-20).
-
Moist chambers (e.g., petri dishes with moist filter paper).
Procedure:
-
Wash and surface-sterilize the detached leaves.
-
For protective activity: Spray the leaves with the test compound solutions until runoff. Allow them to dry for 24 hours. Then, inoculate the leaves with a droplet of the fungal spore suspension.
-
For curative activity: Inoculate the leaves with the fungal spore suspension first. After 24 hours, spray the leaves with the test compound solutions.
-
Place the treated leaves in moist chambers and incubate under appropriate light and temperature conditions.
-
Observe the development of disease symptoms (e.g., lesion diameter) over several days and compare with control leaves (treated with water/surfactant only).
-
Assess the disease severity and calculate the control efficacy.
Protocol 5: Insecticidal Activity Screening
This protocol uses a common pest, such as the larvae of the diamondback moth (Plutella xylostella), to assess both contact and ingestion toxicity.[13]
Materials:
-
Target insect pest (e.g., 3rd instar larvae of P. xylostella).
-
Host plant leaves (e.g., cabbage).
-
Test compound solutions in a suitable solvent with a surfactant.
-
A commercial insecticide as a positive control.
Procedure:
-
Leaf-dip bioassay (ingestion):
-
Dip host plant leaf discs into the test solutions for 30 seconds and allow them to air dry.
-
Place one treated leaf disc into a petri dish with a moist filter paper.
-
Introduce a set number of larvae (e.g., 10) into each dish.
-
Seal the dishes and incubate at 25°C.
-
-
Topical application (contact):
-
Apply a small, defined volume (e.g., 1 µL) of the test solution directly to the dorsal thorax of each larva.
-
Place the treated larvae in a petri dish with an untreated leaf disc for food.
-
-
For both assays, record larval mortality at 24, 48, and 72 hours post-treatment.
-
Calculate the corrected mortality rate using Abbott's formula if control mortality is observed.
-
Determine the LC₅₀ (Lethal Concentration for 50% of the population) or LD₅₀ (Lethal Dose for 50% of the population).
Protocol 6: Herbicidal Activity Screening
This protocol evaluates the pre- and post-emergence herbicidal effects of the compound on model weed species.[14][15]
Materials:
-
Seeds of monocot and dicot weed species (e.g., ryegrass and cress).
-
Pots with a standard soil mix.
-
Test compound formulated as a sprayable solution.
-
A commercial herbicide as a positive control.
Procedure:
-
Pre-emergence assay:
-
Sow the weed seeds in pots.
-
Immediately after sowing, apply the test solution evenly to the soil surface.
-
Water the pots and place them in a greenhouse.
-
After 14-21 days, assess the percentage of seed germination and the health of the emerged seedlings compared to an untreated control.
-
-
Post-emergence assay:
-
Sow the weed seeds and allow them to grow to the 2-3 leaf stage.
-
Apply the test solution as a foliar spray to the seedlings.
-
Return the pots to the greenhouse.
-
After 7-14 days, visually assess the phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) on a scale of 0 (no effect) to 100 (complete kill).
-
PART 3: Mechanism of Action Study
If fungicidal activity is observed, a primary hypothesis is the inhibition of succinate dehydrogenase (SDH).
Protocol 7: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
This biochemical assay measures the direct effect of the compound on SDH enzyme activity.[8][16]
Materials:
-
Mitochondria isolated from a target fungus (e.g., Botrytis cinerea).
-
SDH Assay Kit (commercially available, e.g., from Sigma-Aldrich or Abcam) or individual reagents:
-
Assay buffer (e.g., phosphate buffer, pH 7.2)
-
Succinate (substrate)
-
DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor
-
Phenazine methosulfate (PMS) as an intermediate electron carrier
-
-
Test compound at various concentrations.
-
A known SDH inhibitor as a positive control (e.g., malonate or a commercial SDHI fungicide).
-
A spectrophotometer capable of reading at 600 nm.
Procedure:
-
Isolate mitochondria from the target fungus using standard cell fractionation techniques.
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, PMS, DCPIP, and the isolated mitochondria.
-
Add the test compound at a range of concentrations to the wells. Include a no-inhibitor control and a positive control.
-
Pre-incubate the plate for 5-10 minutes at 25°C.
-
Initiate the reaction by adding succinate to all wells.
-
Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 10-30 minutes. The reduction of DCPIP leads to a loss of blue color.
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the curve.
-
Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ (Inhibitory Concentration for 50% of enzyme activity).
Interpreting Results and Structure-Activity Relationships (SAR)
The data gathered from these protocols will provide a comprehensive profile of this compound's potential as an agrochemical. By comparing its activity to other pyrazole derivatives, initial structure-activity relationships can be inferred. For instance, the position of the carbohydrazide group (position 3 in this case) and the nature of the N1-substituent (ethyl group) are critical determinants of biological activity in pyrazole amides and likely in carbohydrazides as well.[2][17] Should this compound show promising activity, further derivatization and testing would be a logical next step in the drug discovery pipeline.
References
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Bioelsa. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-ethyl-1H-pyrazole-4-carbohydrazide. Retrieved from [Link]
- Ma, J., Xu, L., & Wang, S. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 65(3), 347-354.
- Kumar, P. B. R., et al. (2012). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 5(4), 400-404.
- Sakr, N. (2022). In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. Current Fungal Infection Reports, 16(4), 133-146.
- Jones, A. J., et al. (2016). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. Analytical Biochemistry, 518, 69-74.
- Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868-5877.
- Xin, C., et al. (2022). Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China. Frontiers in Microbiology, 13, 969473.
-
Bureau of Land Management. (n.d.). Protocol for Identifying, Evaluating, and Using New Herbicides. Retrieved from [Link]
- Gaskins, D. M., et al. (2023). Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. mBio, 14(2), e03576-22.
- Li, H., et al. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry, 69(33), 9577-9588.
- Cantrell, C. L., & Dayan, F. E. (2013). Screening for Natural Product Herbicides. 2013 CWSS Proceedings.
-
Studylib.net. (n.d.). SDH Inhibition Lab Protocol: Malonate Competition. Retrieved from [Link]
- Du, T., et al. (2023). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry, 71(40), 14361-14380.
- Kim, J., et al. (2023). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Pest Management Science, 79(8), 3026-3036.
- Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Metabolites, 13(2), 241.
- Wang, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(8), 3649-3660.
- de Oliveira, A. C. A., et al. (2022). Synthesis, Insecticidal Activity and Computational Studies of Eugenol-Based Insecticides. Molecules, 27(21), 7294.
- Du, T., et al. (2023). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Agricultural Science & Technology, 3(9), 836-855.
- Zhang, Y., et al. (2020). Synthesis and Insecticidal Activity Evaluation of Virtually Screened Phenylsulfonamides. Journal of Agricultural and Food Chemistry, 68(44), 12285-12297.
- Zhang, Y., et al. (2020). Synthesis and Insecticidal Activity Evaluation of Virtually Screened Phenylsulfonamides. Journal of Agricultural and Food Chemistry, 68(44), 12285-12297.
- Angulo, D., et al. (2023). High-Throughput Screening of the Repurposing Hub Library to Identify Drugs with Novel Inhibitory Activity against Candida albicans and Candida auris Biofilms. Journal of Fungi, 9(9), 882.
- O'Meara, T. R., & Robbins, N. (2023). Interdisciplinary Approaches for the Discovery of Novel Antifungals. Journal of Fungi, 9(8), 834.
- Wang, Y., et al. (2022). Design, synthesis, and insecticidal activity evaluation of piperine derivatives. Frontiers in Chemistry, 10, 969493.
- Al-Zaqri, N., et al. (2023).
- da Silva, A. C. M., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-329.
Sources
- 1. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. | Semantic Scholar [semanticscholar.org]
- 2. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. researchgate.net [researchgate.net]
- 8. content.abcam.com [content.abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Modern Approaches for the Development of New Herbicides Based on Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China [frontiersin.org]
- 12. In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems [openagriculturejournal.com]
- 13. Frontiers | Design, synthesis, and insecticidal activity evaluation of piperine derivatives [frontiersin.org]
- 14. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core [cambridge.org]
- 15. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethyl-1H-pyrazole-3-carbohydrazide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-ethyl-1H-pyrazole-3-carbohydrazide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on maximizing yield and purity. We will delve into the underlying chemical principles to provide not just solutions, but a deeper understanding of the reaction mechanism.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the pyrazole core to create an ester intermediate, ethyl 1-ethyl-1H-pyrazole-3-carboxylate. The second step is the conversion of this ester to the desired carbohydrazide via hydrazinolysis.
Caption: General two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing the ethyl 1-ethyl-1H-pyrazole-3-carboxylate intermediate?
The most established method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine.[1] For this specific target, the reaction would be between a suitable 1,3-dicarbonyl compound (like an ethyl 2,4-dioxobutanoate derivative) and ethylhydrazine. The choice of reaction conditions, such as solvent and temperature, can significantly influence the yield and regioselectivity.[2]
Q2: What is the critical step in converting the ester intermediate to the final carbohydrazide product?
The critical step is the nucleophilic acyl substitution reaction with hydrazine hydrate, known as hydrazinolysis. While often straightforward, the yield can be compromised by side reactions or incomplete conversion.[3] Key parameters to control are temperature, reaction time, and the molar ratio of hydrazine hydrate to the ester. Direct conversion of some pyrazole esters to hydrazides can be challenging and may require alternative methods if standard hydrazinolysis fails.[4]
Q3: Are there any significant safety concerns I should be aware of?
Yes. Hydrazine hydrate is toxic and corrosive, and its vapors should not be inhaled. Always handle hydrazine hydrate in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Additionally, some starting materials for pyrazole synthesis can be hazardous. Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.
Troubleshooting Guide: Improving Yield and Purity
This section addresses specific issues you might encounter during the synthesis.
Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate
Problem: Low yield of the pyrazole ester intermediate.
-
Possible Cause 1: Incorrect Regioisomer Formation.
-
Explanation: When using an unsymmetrical 1,3-dicarbonyl precursor with a substituted hydrazine, two different regioisomers can form.[2] The reaction's regioselectivity is influenced by factors like pH, solvent, and the steric and electronic properties of the substituents.[2]
-
Solution:
-
pH Control: Acidic conditions often favor the attack of the more nucleophilic nitrogen of ethylhydrazine onto the more electrophilic carbonyl carbon. Adding a catalytic amount of acid (e.g., glacial acetic acid) can improve regioselectivity and accelerate dehydration steps.[1][5]
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Protic solvents like ethanol are commonly used. Experimenting with different solvents may be necessary to optimize the yield of the desired isomer.
-
-
-
Possible Cause 2: Incomplete Reaction or Decomposition.
-
Explanation: The cyclocondensation reaction may require specific temperatures and reaction times to go to completion. Excessively high temperatures can lead to side reactions and lower yields.[6]
-
Solution:
-
Temperature Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). Start with refluxing in a solvent like ethanol and adjust the temperature as needed. Some syntheses benefit from an initial reaction at room temperature followed by heating.[1]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. TLC analysis will help determine the point of maximum product formation before significant side products appear.
-
-
Step 2: Hydrazinolysis of the Ester to this compound
Problem: Low yield of the final carbohydrazide product.
-
Possible Cause 1: Incomplete Hydrazinolysis.
-
Explanation: The ester may be sterically hindered or electronically deactivated, making it less reactive towards hydrazine. The reaction might not have reached completion under the conditions used. In some cases, direct hydrazinolysis of pyrazole esters is known to be unsuccessful, with the starting material remaining unchanged even after prolonged heating.[4]
-
Solution:
-
Increase Molar Excess of Hydrazine: Use a larger excess of hydrazine hydrate (e.g., 5-10 equivalents) to drive the equilibrium towards the product.
-
Increase Reaction Time and/or Temperature: Reflux the reaction mixture for a longer period (e.g., 3-5 hours), monitoring by TLC.[7] While excessive heat can be detrimental, a higher temperature (e.g., refluxing in ethanol) is often necessary.[7]
-
Solvent: Ethanol is a common solvent for this reaction.[7] Ensure the ester is fully dissolved.
-
-
-
Possible Cause 2: Product Precipitation and Work-up Issues.
-
Explanation: The carbohydrazide product is often a solid that precipitates from the reaction mixture upon cooling. Improper work-up can lead to loss of product.
-
Solution:
-
Controlled Cooling: After the reaction is complete, cool the mixture slowly, potentially in an ice bath, to maximize precipitation.[7]
-
Washing: Wash the filtered solid with cold solvent (e.g., cold ethanol or water) to remove unreacted hydrazine and other soluble impurities without dissolving a significant amount of the product.
-
Purification: Recrystallization is the most common method for purifying the final product. Choosing an appropriate solvent system is crucial.
-
-
-
Possible Cause 3: Formation of Impurities.
-
Explanation: A common side reaction is the formation of a dihydrazide or other byproducts, especially with prolonged heating or a large excess of hydrazine. In some cases, the pyrazole ring itself can be cleaved or rearranged under harsh conditions.
-
Solution:
-
Monitor the Reaction: Use TLC to stop the reaction once the starting ester is consumed, preventing the formation of further byproducts.
-
Purification: If impurities are present, recrystallization is often effective. If not, column chromatography may be required, although the high polarity of carbohydrazides can make this challenging.
-
-
Caption: Troubleshooting workflow for low yield in the hydrazinolysis step.
Detailed Experimental Protocols
Disclaimer: These are generalized protocols and should be adapted based on specific substrates and laboratory safety procedures. All work should be performed in a fume hood.
Protocol 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate (Intermediate)
This protocol is based on the general Knorr pyrazole synthesis methodology.[1][5]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl precursor (e.g., ethyl 2,4-dioxobutanoate, 1.0 eq) in absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, add ethylhydrazine (1.0-1.2 eq) dropwise. If using a salt form (e.g., hydrochloride), add a base like sodium acetate to liberate the free hydrazine.
-
Catalysis (Optional): Add a few drops of glacial acetic acid to catalyze the reaction.[5]
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) for 2-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Synthesis of this compound
This protocol is adapted from general procedures for the hydrazinolysis of pyrazole esters.[3][7]
-
Setup: In a round-bottom flask, dissolve ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of ester).
-
Hydrazine Addition: Add hydrazine hydrate (3.0-5.0 eq) to the solution. The mixture may become warm.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the disappearance of the starting material by TLC.
-
Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30-60 minutes to promote precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold ethanol to remove excess hydrazine hydrate and other impurities.
-
Drying & Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Data Summary Table
| Parameter | Step 1: Ester Synthesis | Step 2: Hydrazinolysis | Rationale & Key Considerations |
| Key Reagents | 1,3-Dicarbonyl, Ethylhydrazine | Pyrazole Ester, Hydrazine Hydrate | Purity of starting materials is crucial for high yield. |
| Molar Ratio | Hydrazine:Dicarbonyl ~1.1:1 | Hydrazine:Ester ~3-5:1 | A slight excess of hydrazine in Step 1 ensures complete reaction. A larger excess in Step 2 drives the equilibrium. |
| Solvent | Ethanol, Acetic Acid | Ethanol | Ethanol is a good solvent for all reagents and allows for convenient reflux temperatures. |
| Temperature | Reflux (~78 °C) | Reflux (~78 °C) | Higher temperatures increase reaction rate but can also promote side reactions if not controlled.[6] |
| Reaction Time | 2-6 hours | 3-5 hours | Must be optimized by monitoring the reaction (e.g., via TLC) to maximize product formation and minimize byproducts. |
| Typical Yield | 60-85% | 70-95% | Yields are highly dependent on substrate, scale, and purification efficiency. Excellent yields are reported for similar hydrazinolysis.[3] |
| Purification | Chromatography / Distillation | Recrystallization | The ester is typically an oil or low-melting solid requiring chromatography, while the hydrazide is a crystalline solid amenable to recrystallization. |
References
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. (2018). ResearchGate. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives - NIH. (2023). National Institutes of Health. [Link]
-
Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest - ResearchGate. (2003). ResearchGate. [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - PubMed Central. (n.d.). National Institutes of Health. [Link]
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (2011).
-
lysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate. (2022). Georg Thieme Verlag KG. [Link]
-
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES - Rasayan Journal of Chemistry. (2012). Rasayan Journal of Chemistry. [Link]
- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents. (2014).
-
Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Journal of Physical Chemistry & Biophysics - Longdom Publishing. (2024). Longdom Publishing. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Pharmaguideline. [Link]
-
Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto - Baghdad Science Journal. (2021). Baghdad Science Journal. [Link]
-
Synthesis and Characterization of Some New Pyrazole Compounds - ResearchGate. (2018). ResearchGate. [Link]
-
Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed. (2011). PubMed. [Link]
-
Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines - ResearchGate. (n.d.). ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023). MDPI. [Link]
-
SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES - REAL-J. (2016). REAL-J. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (2022). Royal Society of Chemistry. [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC - PubMed Central. (n.d.). National Institutes of Health. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
solubility issues of 1-ethyl-1H-pyrazole-3-carbohydrazide in biological assays
Technical Support Center: 1-Ethyl-1H-pyrazole-3-carbohydrazide
A Guide to Overcoming Solubility Challenges in Biological Assays
Welcome to the technical support resource for this compound. As Senior Application Scientists, we have compiled this guide based on established physicochemical principles and extensive experience in compound handling for biological research. This document addresses the common solubility challenges encountered with this compound and provides robust, field-proven strategies to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding the Compound
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: Understanding the molecule's inherent properties is the first step in troubleshooting. The structure, featuring a pyrazole ring and a carbohydrazide functional group, dictates its behavior in different solvents. Many pyrazole derivatives exhibit limited aqueous solubility.[1][2] The carbohydrazide moiety can participate in hydrogen bonding and may have a weakly basic nature, suggesting that pH could influence its solubility.[3][4]
Key properties are summarized below:
| Property | Value / Observation | Implication for Solubility |
| Molecular Formula | C₆H₁₀N₄O | - |
| Molecular Weight | 154.17 g/mol [5] | Essential for molarity calculations.[6] |
| Computed XLogP3 | -0.6 to -0.9 (for related isomers)[7][8] | A low LogP suggests a degree of hydrophilicity, yet poor solubility is often observed. This paradox indicates that strong crystal lattice energy may be the primary barrier to dissolution in water, a common issue with crystalline solids.[9] |
| Functional Groups | Pyrazole Ring, Carbohydrazide (-CONHNH₂) | The hydrazide group provides sites for hydrogen bonding and potential protonation at acidic pH, which can alter solubility.[3][10] |
| Appearance | Likely a crystalline solid[2] | High crystal lattice energy in solid forms can significantly hinder dissolution, even for molecules with some hydrophilic features.[11] |
Section 2: Preparing High-Concentration Stock Solutions
Q2: What is the best solvent for preparing a concentrated stock solution of this compound?
A2: For initial solubilization, a high-purity, anhydrous polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the industry standard and the most effective starting point for creating high-concentration stock solutions of poorly water-soluble compounds.[12][13] It is an excellent solvent capable of dissolving a wide range of polar and nonpolar compounds.[14]
Q3: I've dissolved the compound in DMSO, but how do I ensure the stock concentration is accurate and stable?
A3: Accuracy and stability are critical for reproducible data.[15] Preparing a stock solution should be treated as a preliminary stability assessment.[16]
-
Start with a Solubility Test: Before preparing a large batch, test the solubility at your desired concentration (e.g., 10 mM) in a small volume. If you observe any particulate matter that doesn't dissolve with vortexing or gentle warming, the concentration is too high.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound precipitation, especially if the DMSO has absorbed moisture from the atmosphere.[6][17] It is imperative to aliquot the stock solution into single-use volumes (e.g., 10-20 µL) to maintain its integrity.[16]
-
Proper Storage: Store aliquots at -20°C or -80°C in tightly sealed, low-retention vials.[6] The high freezing point of DMSO (18.5°C) means it will be solid at standard freezer temperatures.[14]
Below is a workflow for preparing a reliable stock solution.
Section 3: Troubleshooting Working Solutions in Biological Assays
Q4: My compound precipitates immediately when I dilute my DMSO stock into aqueous assay buffer or cell culture media. What is happening?
A4: This is a classic and very common problem known as "crashing out." It occurs when a compound that is soluble in a strong organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower.[18] The DMSO concentration is instantly lowered, and the water-based medium cannot keep the compound dissolved, causing it to precipitate. This leads to a significant and unknown loss of active compound concentration, invalidating your experimental results.[12]
Q5: How can I prevent my compound from precipitating in my final working solution?
A5: Several strategies can be employed, ranging from simple procedural changes to more complex formulation approaches.
-
Lower the Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5% (v/v), as higher concentrations can be toxic to cells or interfere with assay components.[13][19] For sensitive cell lines, this limit may be even lower (e.g., 0.1%).[13] Always include a vehicle control (media + same final DMSO concentration) in your experiments.[20][21]
-
Optimize the Dilution Protocol: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform a serial dilution. This gradual reduction in DMSO concentration can sometimes keep the compound in solution. A robust method is to add the stock solution to the assay medium while vortexing or stirring to promote rapid dispersion.[13]
-
Reduce the Final Compound Concentration: The most direct solution is often to lower the highest concentration in your dose-response curve. If your compound precipitates at 10 µM, test if it remains soluble at 1 µM. While this may limit the testable range, it ensures the concentrations you are testing are accurate.[16]
The following decision tree can guide your troubleshooting process.
Section 4: Advanced Solubility Enhancement Strategies
Q6: I've tried optimizing my dilution, but the compound still isn't soluble enough for my assay's required concentration range. What else can I do?
A6: When basic troubleshooting is insufficient, more advanced formulation strategies may be necessary. These should be approached with caution, as they can introduce variables that may affect your biological system.
-
pH Modification: The carbohydrazide group may be protonated under acidic conditions, forming a more soluble salt.[10] You could try preparing your final working solution in a buffer with a slightly acidic pH (e.g., pH 6.0-6.5), if your assay can tolerate it. Conversely, the pyrazole ring is a weak base, and pH adjustments can impact its charge state.[3] The effect of pH on the solubility of many compounds can be significant.[22] A systematic pH-solubility profile study would be required for full characterization.
-
Use of Co-solvents: In some cases, adding a small amount of a water-miscible organic co-solvent like ethanol to the final assay buffer can improve solubility.[23] However, the tolerance of cell lines to co-solvents other than DMSO is often low and must be rigorously validated.[12]
-
Formulation with Excipients: For preclinical development, compounds are often formulated with solubilizing agents called excipients.[24] Cyclodextrins, for example, are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[11][25] This is an advanced technique that requires careful selection of the cyclodextrin and validation to ensure it does not interfere with the assay.
The diagram below illustrates how pH can affect the charge state of the carbohydrazide moiety, potentially increasing its interaction with polar water molecules.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol provides a step-by-step method for accurately preparing a stock solution.
-
Calculation: Determine the mass of this compound (MW: 154.17 g/mol ) required.
-
Formula: Mass (mg) = 10 mM * 154.17 g/mol * Volume (L)
-
For 1 mL: Mass = 10 * 154.17 * 0.001 = 1.54 mg
-
-
Weighing: Using a calibrated analytical balance, carefully weigh out 1.54 mg of the compound onto weigh paper.[6]
-
Dissolution: Transfer the weighed compound into a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of anhydrous, high-purity DMSO.[14]
-
Mixing: Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but allow the solution to return to room temperature before inspection.
-
Inspection: Visually inspect the solution against a dark background to ensure there are no visible particles or cloudiness. If the solution is not clear, the concentration is above its solubility limit in DMSO.[16]
-
Aliquoting and Storage: Dispense the clear stock solution into 50-100 single-use aliquots (e.g., 10-20 µL each) in sterile, low-retention tubes. Store immediately at -20°C or -80°C.[6] Label the vials clearly with the compound name, concentration, and date.[26]
Protocol 2: Serial Dilution for a Cell-Based Assay
This protocol minimizes the risk of precipitation when preparing working solutions.
-
Objective: Prepare a 10 µM final concentration in a cell culture well with a final DMSO concentration of 0.1%.
-
Intermediate Dilution:
-
Thaw one aliquot of the 10 mM DMSO stock solution.
-
Prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock to 198 µL of cell culture medium (1:100 dilution). Vortex immediately and gently. This step creates a solution with 1% DMSO.
-
-
Final Dilution:
-
Add 10 µL of the 100 µM intermediate solution to a well already containing 90 µL of cell culture medium (1:10 dilution). Mix gently by pipetting up and down.
-
This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a control well by adding 10 µL of a 1% DMSO-in-media solution (made by adding 1 µL of pure DMSO to 99 µL of media) to 90 µL of media. This ensures the control has the same 0.1% final DMSO concentration.
References
- World Pharma Today.
- Solarbio. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds.
- Purdue e-Pubs.
- PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Benchchem. 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide.
- ResearchGate. (PDF)
- MDPI.
- G-Biosciences. Stock Solutions 101: Everything You Need to Know.
- FasterCapital. Best Practices For Stock Solutions.
- Bitesize Bio. Top Ten Tips for Making Stock Solutions.
- Chem-Impex. 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide.
- Benchchem.
- PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- ResearchGate.
- PMC - PubMed Central. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.
- MDPI.
- PMC - NIH.
- Wikipedia. Dimethyl sulfoxide.
- PubChem. 1-ethyl-1H-pyrazole-4-carbohydrazide.
- Benchchem.
- PubChem. 1-ethyl-1H-pyrazole-5-carbohydrazide.
- Pharmaffiliates. This compound.
- ResearchGate. Considerations regarding use of solvents in in vitro cell based assays.
- Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays.
- Considerations regarding use of solvents in in vitro cell based assays.
- Sussex Drug Discovery Centre.
- Solubility of Things. Pyrazole.
- PubMed.
- PubMed Central. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.
- Ziath.
- Benchchem. addressing solubility issues of 4-Chlorobenzo[d]isoxazole in biological assays.
- JOCPR.
- Science.gov. ph-sensitive hydrazone bond: Topics by Science.gov.
- PMC - NIH.
- MDPI.
- International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide in the bi- and three-layer tablets.
- Pharmaguideline. Solubility Enhancement Techniques.
- PMC - NIH. Drug Solubility: Importance and Enhancement Techniques.
- Solubility enhancement techniques.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- PMC - NIH.
- Chemistry LibreTexts. 16.4: The Effects of pH on Solubility.
Sources
- 1. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-ethyl-1H-pyrazole-4-carbohydrazide | C6H10N4O | CID 5054020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-ethyl-1H-pyrazole-5-carbohydrazide | C6H10N4O | CID 7021007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. science.gov [science.gov]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 15. fastercapital.com [fastercapital.com]
- 16. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 17. ziath.com [ziath.com]
- 18. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 21. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 25. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 26. bitesizebio.com [bitesizebio.com]
Technical Support Center: Pyrazole Carbohydrazide Synthesis
Welcome to the technical support guide for pyrazole carbohydrazide synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important class of heterocyclic compounds. Pyrazole carbohydrazides are key building blocks in medicinal chemistry, valued for their wide range of pharmacological activities.[1]
This guide provides in-depth troubleshooting advice and frequently asked questions to address common side reactions and challenges encountered during synthesis. The content is structured to explain the underlying chemical principles behind these issues and to offer practical, field-proven solutions.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for pyrazole carbohydrazide, and what are its primary challenges?
The most prevalent method involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative to form the pyrazole ring, followed by hydrazinolysis of a corresponding pyrazole ester to form the carbohydrazide.[2][3][4] The primary challenges include:
-
Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, two different regioisomeric pyrazole products can be formed.[5][6]
-
Side Reactions: Competing reactions can significantly lower the yield of the desired product. Common issues include the formation of isomeric hydrazides, deacylation, and the formation of hydrazones.[1][5]
-
Purification: Separating the desired product from closely related side products and unreacted starting materials can be complex.[7][8]
Q2: My reaction of a pyrazole ethyl ester with hydrazine hydrate is not proceeding or is very slow. What could be the issue?
Direct hydrazinolysis of pyrazole esters, particularly those with certain substituents, can be surprisingly difficult. For instance, attempts to convert 1-phenyl-5-benzamidopyrazole-4-carboxylic acid ethyl ester directly to the carbohydrazide by refluxing with hydrazine hydrate have been reported to be unsuccessful, instead leading to the loss of the benzoyl group.[1]
Causality: The electronic and steric environment of the ester group on the pyrazole ring significantly influences its reactivity. Electron-donating groups on the ring can decrease the electrophilicity of the ester carbonyl, making it less susceptible to nucleophilic attack by hydrazine. Steric hindrance around the ester moiety can also impede the approach of the hydrazine molecule.
Troubleshooting:
-
Alternative Precursor: A more reliable method is often to first synthesize a pyrazolo[3,4-d][1][9]oxazin-4-one intermediate. This activated heterocyclic system reacts more readily with hydrazine hydrate to yield the desired pyrazole carbohydrazide in higher yields.[1]
-
Solvent and Temperature: While ethanol is a common solvent, exploring higher boiling point solvents like n-butanol or conducting the reaction under microwave irradiation could provide the necessary energy to overcome the activation barrier.
-
Catalysis: The addition of a catalytic amount of acid or base can sometimes facilitate the reaction, but care must be taken to avoid promoting side reactions.
Q3: I've isolated two products that appear to be isomers. What is the likely side product?
A common side reaction is the formation of an isomeric N-acylhydrazide through intramolecular acyl migration. For example, in the synthesis of 5-benzamidopyrazole-4-carbohydrazide, a small amount of the isomeric 5-aminopyrazole-4-(N-benzoyl)hydrazide can be formed.[1]
Mechanism: This occurs when a substituent group, such as a benzoyl group on an adjacent amine, migrates to the hydrazide nitrogen. This process is often facilitated by the reaction conditions, such as prolonged heating.
Identification:
-
NMR Spectroscopy: ¹H NMR is a powerful tool for distinguishing these isomers. The chemical shifts of the NH and NH₂ protons will be distinctly different. For instance, the pyrazole-NH₂ protons of the migrated isomer typically appear further downfield compared to the carbohydrazide -NHNH₂ protons.[1]
-
Mass Spectrometry: While both isomers will have the same molecular weight, fragmentation patterns may differ, providing clues to their structures.
II. Troubleshooting Guide: Common Side Reactions & Solutions
This section details specific side reactions, explains their mechanisms, and provides step-by-step protocols to mitigate them.
Problem 1: Formation of Regioisomers during Pyrazole Ring Synthesis
When synthesizing the initial pyrazole ring from an unsymmetrical 1,3-dicarbonyl compound, the formation of two positional isomers is a frequent challenge.[5][6]
Root Cause Analysis
The reaction proceeds via nucleophilic attack of the hydrazine on one of the two carbonyl groups, followed by cyclization and dehydration.[4] The relative reactivity of the two carbonyl carbons dictates the major product. Steric hindrance and electronic effects of the substituents on the dicarbonyl compound determine which carbonyl is preferentially attacked.
Diagram: Regioisomer Formation in Knorr Pyrazole Synthesis
Caption: Competing pathways leading to two possible regioisomers.
Mitigation Strategies & Protocols
-
Control of Reaction Conditions: The regioselectivity can sometimes be influenced by temperature and solvent. Running reactions at lower temperatures may favor the thermodynamically more stable product.
-
Use of Pre-activated Substrates: Employing vinyl ketones or activated enol ethers can offer better regiocontrol compared to 1,3-diketones.[6][10][11]
-
Chromatographic Separation: If isomer formation cannot be avoided, careful optimization of column chromatography is essential for separation.
| Parameter | Condition Favoring Regioisomer A | Condition Favoring Regioisomer B | Rationale |
| Temperature | Lower Temperature (e.g., 0 °C to RT) | Higher Temperature (e.g., Reflux) | May favor the kinetic vs. thermodynamic product. |
| Solvent Polarity | Aprotic (e.g., Toluene) | Protic (e.g., Ethanol, Acetic Acid) | Solvent can influence the stability of intermediates.[12] |
| Catalyst | No Catalyst / Mild Base | Acid Catalyst (e.g., H₂SO₄, AcOH) | Catalyst can alter the reactivity of the carbonyl groups.[3] |
Problem 2: Deacylation/Loss of Substituent Groups
During the hydrazinolysis step, particularly under harsh conditions (e.g., prolonged reflux), protective or functional groups on the pyrazole ring can be cleaved. A notable example is the loss of a benzoyl group from a 5-benzamido substituent to yield a 5-amino pyrazole.[1]
Root Cause Analysis
Hydrazine is a potent nucleophile and a reasonably strong base. Under prolonged heating, it can act as a nucleophile to cleave amide or other acyl bonds, especially if they are activated.
Diagram: Deacylation Side Reaction
Caption: Competition between desired hydrazinolysis and side deacylation.
Mitigation Strategies & Protocols
Protocol: Hydrazinolysis via Pyrazolo-oxazinone Intermediate
This two-step approach avoids harsh conditions on the final, sensitive substrate.
-
Cyclization to Oxazinone:
-
Treat the starting pyrazole carboxylic acid or ester with a dehydrating agent like acetic anhydride or thionyl chloride.
-
Gently heat the mixture (e.g., 80-100 °C) for 1-2 hours until TLC analysis shows complete conversion to the pyrazolo[3,4-d][1][9]oxazin-4-one.
-
Remove the excess reagent under reduced pressure. The crude oxazinone is often used directly in the next step.
-
-
Reaction with Hydrazine:
-
Dissolve the crude oxazinone in a suitable solvent like ethanol or isopropanol.
-
Add hydrazine hydrate (1.1 to 1.5 equivalents) dropwise at room temperature.
-
Stir the reaction for 2-4 hours. The reaction is typically much faster and cleaner than direct ester hydrazinolysis.[1]
-
Monitor by TLC. Upon completion, the product often precipitates and can be collected by filtration.
-
Problem 3: Incomplete Reaction and Purification Difficulties
Low yields are a common complaint, often stemming from incomplete conversion of the starting ester.[4] Subsequent purification is then complicated by the presence of starting material with similar polarity to the product.
Root Cause Analysis
As discussed in Q2, the low reactivity of the pyrazole ester is a primary cause. Impurities in starting materials, such as residual water in solvents or degradation of the hydrazine reagent, can also inhibit the reaction.[4]
Mitigation Strategies & Protocols
-
Reagent Quality:
-
Use freshly opened or properly stored hydrazine hydrate. Hydrazine can degrade over time.
-
Ensure solvents are anhydrous, especially if using reagents sensitive to moisture.
-
-
Monitoring the Reaction:
-
Thin-Layer Chromatography (TLC) is essential. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol mixtures) to clearly resolve the starting material, product, and any major side products.
-
-
Purification Strategy: Acid-Base Extraction
-
The carbohydrazide product is basic due to the terminal -NH₂ group. This property can be exploited for purification.
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired basic carbohydrazide will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities (like the starting ester) in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 8).
-
The purified pyrazole carbohydrazide will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. This method is often more effective than chromatography for removing the starting ester.[7][8]
-
-
IV. References
-
Alunni, S., et al. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC, 2002(11), 227-235. Available from: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]
-
Slideshare. (n.d.). Unit 4 Pyrazole. Available from: [Link]
-
Bousquet, P., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4479. Available from: [Link]
-
Bousquet, P., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
YouTube. (2019). synthesis of pyrazoles. Available from: [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Available from: [Link]
-
NIH. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. Available from: [Link]
-
Google Patents. (2009). DE102009060150A1 - Process for the purification of pyrazoles. Available from:
-
Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. Available from:
-
Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Available from: [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Available from: [Link]
-
Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Available from: [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Available from: [Link]
-
Beilstein Journals. (n.d.). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Available from: [Link]
-
Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Available from: [Link]
-
MDPI. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Available from: [Link]
-
PubMed Central. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Available from: [Link]
-
ResearchGate. (2025). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]
-
PubMed Central. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. Unit 4 Pyrazole | PDF [slideshare.net]
- 10. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
- 11. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Pyrazole Ring Formation
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of pyrazole derivatives. As a Senior Application Scientist, this resource is structured to address specific experimental challenges with scientifically grounded explanations and actionable protocols.
Troubleshooting Guide: Common Issues in Pyrazole Synthesis
This section addresses the most frequent challenges encountered during pyrazole synthesis, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Consistently Low Reaction Yield
Question: I am performing a Knorr pyrazole synthesis from a 1,3-dicarbonyl compound and a substituted hydrazine, but my yields are consistently below 40%. What are the potential causes and how can I improve it?
Answer: Low yield is a common multifaceted problem in pyrazole synthesis. A systematic approach is crucial to identify the root cause. The issue can generally be traced back to incomplete reactions, competing side reactions, or suboptimal reaction conditions.[1][2]
Troubleshooting Workflow for Low Reaction Yield
Caption: A systematic workflow for troubleshooting low yields in pyrazole synthesis.
Detailed Troubleshooting Steps:
-
Incomplete Reaction:
-
Verify Completion: Before workup, always confirm the absence of starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Increase Temperature and/or Time: Many condensation reactions require heating to proceed to completion. Consider refluxing the reaction mixture.[1] For thermally stable compounds, increasing the reaction time can also be beneficial.
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by promoting efficient and uniform heating.[1]
-
-
Catalyst Optimization:
-
Catalyst Choice is Critical: The classic Knorr synthesis often employs a catalytic amount of acid (e.g., acetic acid, HCl) to facilitate the initial imine formation.[3] However, the optimal catalyst is substrate-dependent.
-
Screening Catalysts: If a simple protic acid is ineffective, consider Lewis acids (e.g., LiClO₄) or heterogeneous catalysts (e.g., nano-ZnO, Amberlyst-70), which have been shown to improve yields.[4][5] Silver catalysts, like AgOTf, have been reported to give excellent yields, particularly for trifluoromethylated pyrazoles.[4]
-
-
Side Reactions and Reagent Purity:
-
Purity of Starting Materials: Impurities in either the 1,3-dicarbonyl compound or the hydrazine can lead to unwanted side reactions, consuming reagents and complicating purification.[6] Use high-purity ( >98%) starting materials. Hydrazine, in particular, can degrade over time; using freshly distilled or a new bottle is recommended.[7]
-
Stoichiometry: While a 1:1 stoichiometry is theoretical, in practice, using a slight excess (1.1-1.2 equivalents) of the hydrazine can sometimes drive the reaction to completion, especially if the dicarbonyl is the more valuable component.
-
Issue 2: Formation of a Mixture of Regioisomers
Question: My reaction between an unsymmetrical 1,3-diketone and methylhydrazine is producing a nearly 1:1 mixture of the two possible pyrazole regioisomers. How can I control the regioselectivity?
Answer: Achieving regioselectivity is a common and critical challenge when using unsymmetrical 1,3-dicarbonyls.[8] The formation of two regioisomers occurs because the initial nucleophilic attack of the substituted hydrazine can happen at either of the two distinct carbonyl carbons.[8] The outcome is a delicate balance of electronic effects, steric hindrance, and, most importantly, reaction conditions.[8]
Key Factors Controlling Regioselectivity:
| Factor | Influence on Regioselectivity | Recommended Action |
| Solvent | Can dramatically alter the reaction pathway. Aprotic dipolar solvents (e.g., DMF, DMAc) often favor one isomer over polar protic solvents (e.g., ethanol).[9] Fluorinated alcohols (TFE, HFIP) have been shown to significantly increase regioselectivity.[10] | Screen a range of solvents. Start with ethanol (protic) and DMAc (aprotic), and if selectivity is still poor, evaluate TFE or HFIP. |
| pH/Catalyst | Acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms, which can reverse selectivity compared to neutral conditions.[8] | If using an acid catalyst, try running the reaction under neutral or basic conditions (or vice-versa) to see if the isomer ratio changes. |
| Temperature | The reaction may be under kinetic or thermodynamic control, which can be temperature-dependent. Lower temperatures often favor the kinetically controlled product. | Run the reaction at different temperatures (e.g., 0 °C, room temperature, and reflux) and analyze the product ratio. |
| Electronic Effects | An electron-withdrawing group (e.g., -CF₃) on the dicarbonyl will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to the initial nucleophilic attack.[8] | This is inherent to the substrate, but understanding it helps predict the likely major isomer and informs the optimization strategy. |
| Steric Hindrance | A bulky substituent on either the dicarbonyl or the hydrazine will favor attack at the less sterically hindered carbonyl group.[6][8] | This is another inherent property. If possible, redesign the synthesis to leverage steric effects to your advantage. |
Experimental Protocol for Optimizing Regioselectivity:
-
Solvent Screening: Set up small-scale parallel reactions (e.g., 0.5 mmol) of your 1,3-dicarbonyl and substituted hydrazine in the following solvents: Ethanol, N,N-Dimethylformamide (DMF), and 2,2,2-Trifluoroethanol (TFE).
-
Reaction Monitoring: Run all reactions at room temperature for 24 hours. Monitor by TLC or LC-MS.
-
Analysis: After completion, work up the reactions and analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of the two regioisomers.
-
Temperature Study: Based on the best solvent from step 3, run the reaction at 0 °C and at reflux to determine the effect of temperature.
-
Scale-Up: Once the optimal conditions are identified, proceed with the larger-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Knorr pyrazole synthesis?
A1: The Knorr synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3] The reaction proceeds through a series of steps involving nucleophilic attack, cyclization, and dehydration to form the stable aromatic pyrazole ring.[2]
Caption: The general mechanism of the Knorr pyrazole synthesis.
The key steps are:
-
Initial Condensation: One nitrogen of the hydrazine attacks a carbonyl carbon of the dicarbonyl compound.
-
Intermediate Formation: A molecule of water is eliminated to form a hydrazone or enamine intermediate.[2]
-
Intramolecular Cyclization: The second nitrogen of the hydrazine attacks the remaining carbonyl carbon.
-
Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[2]
Q2: My reaction isn't working in an aprotic solvent like THF or Dioxane. What could be the issue?
A2: While aprotic solvents can be beneficial, especially for regioselectivity, some reactions struggle without a protic source. The issue could be:
-
Poor Solubility: Your starting materials or intermediates may not be sufficiently soluble.
-
Proton Transfer: Protic solvents like ethanol can facilitate necessary proton transfers during the mechanism, particularly in the dehydration steps. Without this, the reaction may stall.
-
Catalyst Inactivity: If you are using an acid catalyst, its activity might be different in an aprotic medium.
Solutions:
-
Switch to a Protic Solvent: Ethanol is the most common and often effective solvent for pyrazole synthesis.[10][11]
-
Add a Catalytic Amount of Acid: If you must use an aprotic solvent, adding a catalytic amount of a weak acid like acetic acid can help facilitate the reaction.[11]
Q3: Can I run the reaction without a catalyst?
A3: While some highly reactive substrates might proceed without a catalyst, most pyrazole syntheses benefit significantly from one. In some documented cases, attempting the reaction without a catalyst resulted in no product formation at all.[4] Catalysts accelerate the key steps of imine formation and dehydration, leading to higher yields and shorter reaction times. Environmentally benign catalysts like Amberlyst-70 or even just catalytic HCl in ethanol can be highly effective.[5]
Q4: How do I purify my final pyrazole product if it's difficult to crystallize or contains persistent impurities?
A4: Purification can be challenging, especially if regioisomers are present or if the product is an oil.
-
Column Chromatography: This is the most common method. For basic pyrazole compounds that may streak on silica gel, you can deactivate the silica by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).[7]
-
Acid-Base Extraction: To remove unreacted hydrazine, wash the organic layer with a dilute acid solution (e.g., 1M HCl).[7] Your pyrazole product might also be extracted into the acidic aqueous layer if it's sufficiently basic; in this case, you can re-basify the aqueous layer and extract the product back into an organic solvent.
-
Trituration: If your product is an oil or a low-melting solid, try dissolving it in a minimal amount of a good solvent (like dichloromethane or ethyl acetate) and then adding a non-polar "bad" solvent (like hexanes or pentane) dropwise to induce precipitation or crystallization.[7]
-
Recrystallization: Finding the right solvent system is key. Common systems include ethanol/water, ethyl acetate/hexanes, and isopropanol.[7]
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (1998). Canadian Journal of Chemistry. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2008). The Journal of Organic Chemistry. [Link]
-
Green Methods for the Synthesis of Pyrazoles: A Review. (2015). Taylor & Francis Online. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (1998). ResearchGate. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). National Institutes of Health. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). ACS Publications. [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (2015). ResearchGate. [Link]
-
Optimization of reaction conditions. (2018). ResearchGate. [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2023). JETIR. [Link]
-
Various methods for the synthesis of pyrazole. (2023). ResearchGate. [Link]
-
Overall reaction of the pyrazole ring formation. (2016). ResearchGate. [Link]
-
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2016). Organic Letters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting inconsistent results in biological screening of pyrazoles
Welcome to the Technical Support Center for researchers utilizing pyrazole-based compound libraries in biological screening. Pyrazole and its derivatives represent a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutics.[1][2][3] However, their unique physicochemical properties can sometimes lead to variability and inconsistent results in high-throughput screening (HTS) campaigns.
This guide is designed to provide practical, field-proven insights into troubleshooting common issues. It is structured in a question-and-answer format to directly address the challenges you may encounter, ensuring the integrity and reproducibility of your screening data.
Section 1: Compound-Related Issues & Triage
The root of many inconsistencies lies with the compound itself. Understanding the behavior of your pyrazole library members in the assay environment is the first critical step.
Q1: My hit compounds show poor dose-response curves (steep, shallow, or non-existent). What's the primary suspect?
A1: The most common culprits for irregular dose-response curves are poor compound solubility and aggregation.[4] Pyrazole scaffolds, while versatile, can have planar, aromatic structures that contribute to low aqueous solubility and a propensity to form aggregates, especially at the higher concentrations used in primary screens.[5]
-
Causality: Aggregates are not true inhibitors; they are sub-micrometer particles that can sequester and denature the target protein or interfere with the assay signal, leading to non-specific activity. This behavior results in steep, non-stoichiometric dose-response curves that often plateau at a high apparent inhibition. Shallow curves may indicate weak, non-specific binding or solubility limits being reached within the tested concentration range.[4]
-
Troubleshooting Protocol: Dynamic Light Scattering (DLS)
-
Prepare Samples: Re-suspend the suspect pyrazole compound in the final assay buffer at concentrations where anomalous activity was observed (e.g., the IC50 value and 5x IC50). Include a vehicle control (e.g., buffer with DMSO).
-
Instrument Setup: Allow the DLS instrument to equilibrate.
-
Measurement: Analyze the samples. The presence of particles with a radius greater than 100-200 nm is a strong indicator of aggregation.
-
Confirmation with Detergent: Re-run the analysis in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound is a true aggregator, the addition of detergent will disrupt the particles, leading to a significant reduction in the DLS signal.
-
Q2: I'm observing high hit rates, and many hits appear to be active across multiple, unrelated assays. What should I investigate?
A2: This pattern is a classic hallmark of Pan-Assay Interference Compounds (PAINS).[6] PAINS are "chemical con artists" that interfere with assay technologies through various mechanisms rather than by specific, targeted biological activity.[6] Certain pyrazole derivatives, particularly those with reactive functional groups, can fall into this category.
-
Mechanisms of Interference:
-
Reactivity: Electrophilic pyrazoles can covalently modify nucleophilic residues (like cysteine) on a target protein.
-
Redox Activity: Compounds that can undergo redox cycling can disrupt assays by generating reactive oxygen species (ROS).
-
Signal Interference: Some pyrazoles may be colored or fluorescent, directly interfering with optical assay readouts (e.g., absorbance, fluorescence, luminescence).[7][8]
-
-
Troubleshooting Workflow:
Caption: Workflow for identifying PAINS and assay interference.
Q3: A confirmed hit from my primary screen is inactive upon re-synthesis or when using a newly purchased batch. Why is there a discrepancy?
A3: This issue points towards problems with compound purity, stability, or identity. The original "hit" may have been an active impurity in the screening sample. Furthermore, certain pyrazole derivatives can be susceptible to degradation.
-
Causality & Best Practices:
-
Purity: HTS library samples may have varying levels of purity. An impurity could be significantly more potent than the intended compound.
-
Stability: While the pyrazole core is generally stable, certain functional groups can make derivatives susceptible to hydrolysis or oxidation, especially during freeze-thaw cycles or prolonged storage in DMSO.[2][9] For instance, pyrazolyl esters have been reported to undergo rapid hydrolysis in aqueous buffers.[9]
-
Solvent Quality: Ensure high-quality, anhydrous DMSO is used for stock solutions. Water in DMSO can accelerate compound degradation.[10][11]
-
-
Mandatory QC Protocol for Hit Validation:
-
Identity Confirmation: Use LC-MS to confirm the molecular weight of the re-synthesized or newly acquired compound matches the expected value.
-
Purity Analysis: Employ HPLC with UV and/or ELSD detection to assess purity. A purity level of >95% is the generally accepted standard for confirming a hit.
-
Structural Verification: For crucial lead compounds, use 1H NMR and 13C NMR to confirm the precise chemical structure.
-
| Parameter | Recommended Specification | Method |
| Purity | > 95% | HPLC-UV/ELSD |
| Identity | Matches expected MW ± 0.1 Da | LC-MS |
| Structure | Consistent with proposed structure | 1H & 13C NMR |
| Solubility | No visible precipitation at 10x IC50 | Visual, Nephelometry |
| Table 1: Quality Control Standards for Hit Confirmation. |
Section 2: Assay-Related Inconsistencies
Even with perfectly characterized compounds, the design and execution of the biological assay can be a major source of variability.
Q4: My assay Z'-factor is consistently low or highly variable when screening my pyrazole library. How can I improve it?
A4: A low or inconsistent Z'-factor (a statistical measure of assay quality, where >0.5 is considered excellent) indicates either a small signal window or high data variability.[12][13] This can be exacerbated by the properties of the pyrazole compounds themselves.
-
Causality:
-
DMSO Sensitivity: The final concentration of DMSO is critical. While used to solubilize compounds, it can inhibit some enzymes or cellular processes, thereby reducing the signal window between positive and negative controls.
-
Compound Interference: As discussed in Q2, pyrazoles that are colored or fluorescent can increase background noise, compressing the dynamic range of the assay.
-
Plate Edge Effects: In cell-based assays, inconsistent evaporation from wells at the edge of a microplate can affect cell health and assay performance, leading to high variability.
-
-
Assay Optimization & Validation Workflow:
Caption: Systematic workflow for improving assay Z'-factor.
Q5: How do I distinguish a true, specific inhibitor from a non-specific compound that passed initial checks?
A5: This is the crucial step of hit validation. The goal is to confirm that the compound's activity is due to a specific interaction with the intended target. This requires a multi-pronged approach using orthogonal assays.[4]
-
Expertise-Driven Logic: A single assay is never sufficient proof of activity. A true hit should demonstrate its effect through different experimental methods that are not susceptible to the same interference artifacts. For example, if your primary screen was fluorescence-based, a label-free secondary assay is a powerful validation tool.
-
Key Orthogonal Assays:
-
Counter-Screen: Test the compound in an assay that contains all components except the specific target. Inactivity in this assay demonstrates the target is required.
-
Biophysical Validation: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays (TSA) to directly measure the binding of the pyrazole compound to the purified target protein.[4] These methods provide direct evidence of a physical interaction and can determine binding affinity (KD).
-
Structure-Activity Relationship (SAR): Test a small number of commercially available or rapidly synthesized analogs of the hit compound. A genuine hit will typically show a discernible SAR, where small chemical modifications lead to predictable changes in potency.[4][14] A "flat SAR," where activity is insensitive to structural changes, often suggests non-specific activity.[4]
-
References
-
Alam, M. A. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
-
(2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. [Link]
-
Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed. [Link]
-
Lazo, J. S., Sharlow, E. R., & Johnston, P. A. (2018). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. [Link]
-
Rudolph, M. G., & Wagner, R. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2024). LinkedIn. [Link]
-
Small Compound Screening Overview. (n.d.). Target Discovery Institute, University of Oxford. [Link]
-
Pan-assay interference compounds. (2024). Wikipedia. [Link]
-
Experimental versus calculated ¹³C chemical shifts for compound (2) in DMSO solution. (n.d.). ResearchGate. [Link]
-
Kumar, D., & Kumar, N. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
da Silva, E. T., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PubMed Central. [Link]
-
Golbraikh, A., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PubMed Central. [Link]
-
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (2024). ResearchGate. [Link]
-
Adam, G. C., et al. (2014). Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. PubMed. [Link]
-
Wallach, I., & Jaitly, T. (2015). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PubMed Central. [Link]
-
Skerratt, S., et al. (2012). Identification of false positives in “HTS hits to lead”: The application of Bayesian models in HTS triage to rapidly deliver a series of selective TRPV4 antagonists. MedChemComm. [Link]
-
Kumar, A., & Kumar, R. (2017). Current status of pyrazole and its biological activities. PubMed Central. [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. [Link]
-
Guo, H., et al. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters. [Link]
-
Sadybekov, A., & Katritch, V. (2010). False positives in the early stages of drug discovery. PubMed. [Link]
-
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Publishing. [Link]
-
Guo, H., et al. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Chemistry Portal. [Link]
-
Tomlinson, S., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed Central. [Link]
-
DMSO and Multicomponent Reactions. (n.d.). ResearchGate. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed Central. [Link]
-
Gomaa, A., et al. (2010). Synthesis and biological evaluation of novel pyrazole compounds. PubMed. [Link]
-
Li, L., et al. (2023). Design, synthesis, and biological screening of a series of pyrazolo [1,5-a]quina-zoline derivatives as SIRT6 activators. PubMed. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]
-
qPCR Troubleshooting Guide. (n.d.). Azure Biosystems. [Link]
-
Why is my PCR showing inconsistent results? (2018). ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 7. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 14. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Pyrazole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for enhancing the bioavailability of pyrazole-based compounds. Given that many pyrazole derivatives exhibit low aqueous solubility, this resource focuses on overcoming this primary challenge through strategic formulation and chemical modification.
Troubleshooting & FAQs
This section addresses common issues encountered during the development of pyrazole-based compounds in a direct question-and-answer format.
Q1: My pyrazole compound is highly potent in vitro but shows poor oral bioavailability in vivo. What are the likely causes?
Poor oral bioavailability of pyrazole derivatives often stems from a combination of factors.[1][2] The most common culprits include:
-
Low Aqueous Solubility: The planar and aromatic nature of the pyrazole ring can lead to high crystal lattice energy, resulting in poor solubility in gastrointestinal fluids.[1]
-
Poor Permeability: While many pyrazole derivatives are hydrophobic, which can aid in membrane permeability, factors like high molecular weight or extensive hydrogen bonding can limit their ability to diffuse across the intestinal epithelium.[1]
-
First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver before it can reach systemic circulation.[1]
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of intestinal cells.[1]
A systematic approach is necessary to pinpoint the exact cause of low bioavailability.[2]
Q2: What are the first steps I should take to improve the solubility of my novel pyrazole derivative?
Initial efforts should focus on understanding and modifying the physicochemical properties of the active pharmaceutical ingredient (API) itself. Key strategies include:
-
Salt Formation: If your compound has ionizable groups (e.g., amino or carboxylic acid functionalities), creating a salt is often the most straightforward and effective method to boost solubility.[1][3]
-
Co-crystals: Co-crystallization with a suitable co-former can disrupt the crystal lattice of the API, which can lead to improved solubility and dissolution rates.[4]
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area-to-volume ratio of the drug particles, enhancing the dissolution rate as described by the Noyes-Whitney equation.[1][2][4]
Q3: My pyrazole compound is neutral, so salt formation isn't an option. What are my alternatives?
For neutral pyrazole compounds, several effective strategies can be employed:
-
Co-crystallization: As mentioned, this technique can improve solubility and dissolution properties by forming a crystalline solid with a co-former molecule.[4]
-
Particle Size Reduction: Micronization and nanosuspension techniques increase the drug's surface area, leading to a faster dissolution rate.[4]
-
Use of Surfactants: Surfactants can enhance solubility by lowering the surface tension between the drug and the aqueous medium and by forming micelles that can solubilize the compound.[4]
-
Nanotechnology Approaches: Encapsulating the pyrazole compound in nanosized carriers such as liposomes, dendrimers, or polymeric nanoparticles can significantly improve its solubility.[4]
Q4: When should I consider using a prodrug approach for my pyrazole compound?
A prodrug strategy is a powerful tool when other formulation approaches are insufficient. This involves chemically modifying the molecule to a more soluble form that converts back to the active compound in vivo.[3] This approach can be particularly useful for pyrazolo[3,4-d]pyrimidines, which are known for their low water solubility.[5] For instance, a prodrug of a pyrazolo[3,4-d]pyrimidine compound demonstrated a 600-fold improvement in solubility compared to the parent drug.[5]
Q5: What are solid dispersions, and how can they help with my pyrazole compound?
Solid dispersions involve dispersing the drug in an inert carrier matrix in a solid state.[4] This can be achieved through methods like solvent evaporation, melting (fusion), or hot-melt extrusion.[4] The drug often exists in an amorphous form within the carrier, which enhances its solubility and dissolution rate.[4] This technique is especially promising for improving the oral absorption of BCS Class II drugs (low solubility, high permeability).[4]
Core Concepts: The "Why" Behind the Methods
Understanding the underlying physicochemical properties of pyrazole-based compounds is crucial for selecting the most effective bioavailability enhancement strategy.
The Impact of the Pyrazole Ring
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, possesses unique physicochemical properties that influence its biological activity and pharmacokinetic profile.[6][7] The aromatic nature of the pyrazole ring can contribute to strong crystal lattice energy, often resulting in low aqueous solubility.[1] However, the pyrazole nucleus can also serve as a bioisostere for other aromatic rings, potentially improving lipophilicity and water solubility.[6]
The Role of Excipients
Excipients are not merely inert fillers; they play a strategic role in enhancing bioavailability.[8][9] They can interact with the drug and the physiological environment at the site of absorption to improve the drug product's performance.[9][10] For instance, polymers like hydroxypropyl methylcellulose (HPMC) can be used in solid dispersions to maintain the drug in a more soluble, amorphous state.[8] Surfactants can improve wettability and form micelles to solubilize poorly soluble compounds.[4]
Methodologies & Protocols
This section provides detailed, step-by-step protocols for common bioavailability enhancement techniques.
Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization
Nanosuspensions can dramatically increase the dissolution rate of a compound by reducing particle size to the nanometer range.[2]
Materials:
-
Pyrazole-based Active Pharmaceutical Ingredient (API)
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Preparation of the Suspension: Disperse the pyrazole API in an aqueous solution containing the stabilizer.
-
Pre-milling (Optional but Recommended): Reduce the particle size of the suspension using a high-shear mixer or a bead mill.
-
High-Pressure Homogenization: Process the suspension through the high-pressure homogenizer for a specified number of cycles and pressure until the desired particle size is achieved.
-
Particle Size Analysis: Characterize the particle size and distribution of the nanosuspension using techniques like dynamic light scattering (DLS).
-
Lyophilization (Optional): If a solid dosage form is desired, the nanosuspension can be lyophilized to produce a dry powder.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[11]
Materials:
-
Pyrazole-based API
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Labrasol)[12]
-
Co-solvent (e.g., Transcutol HP, PEG 400)
Procedure:
-
Solubility Screening: Determine the solubility of the pyrazole API in various oils, surfactants, and co-solvents to select the optimal components.
-
Phase Diagram Construction: Construct ternary or pseudo-ternary phase diagrams to identify the self-emulsifying region.
-
Formulation Preparation: Accurately weigh and mix the selected oil, surfactant, and co-solvent. Add the pyrazole API and mix until completely dissolved. Gentle heating may be applied if necessary.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size, and robustness to dilution.
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for Pyrazole Compounds
| Strategy | Mechanism of Action | Advantages | Disadvantages | Suitable for |
| Salt Formation | Increases solubility by creating an ionized form of the drug.[1][3] | Simple, cost-effective, significant solubility increase.[1] | Only applicable to ionizable compounds; potential for hygroscopicity. | Ionizable pyrazoles |
| Particle Size Reduction | Increases surface area, leading to a faster dissolution rate.[1][2][4] | Applicable to a wide range of compounds; can be scaled up. | May not be sufficient for very poorly soluble drugs; potential for particle aggregation. | BCS Class II/IV pyrazoles |
| Solid Dispersions | Disperses the drug in a carrier matrix, often in an amorphous state, to enhance solubility and dissolution.[4] | Significant increase in bioavailability; can be tailored for immediate or controlled release.[8] | Potential for physical instability (recrystallization); manufacturing can be complex. | Poorly soluble pyrazoles |
| Prodrugs | Chemically modifies the drug to a more soluble form that converts to the active drug in vivo.[3][5] | Can overcome multiple bioavailability barriers (solubility, permeability); can target specific transporters.[5] | Requires chemical synthesis and extensive characterization; potential for incomplete conversion. | Pyrazoles with significant solubility/permeability issues |
| Nanotechnology | Encapsulates the drug in nanosized carriers to improve solubility and/or permeability.[4][13] | High drug loading capacity; can protect the drug from degradation; potential for targeted delivery. | Complex manufacturing processes; potential for toxicity of nanomaterials. | Potent, poorly soluble pyrazoles |
Visualizations
Caption: Troubleshooting workflow for poor oral bioavailability.
Caption: Logical flow for selecting a formulation strategy.
References
- Technical Support Center: Enhancing the Bioavailability of Pyrazole Deriv
- Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols - Benchchem. (URL: )
- Recent advances in the synthesis of pyrazole scaffolds via nanoparticles: A review. (URL: )
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed Central. (URL: [Link])
- Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media - Benchchem. (URL: )
- Technical Support Center: Enhancing Pyrazole Derivative Solubility in Assay Buffers - Benchchem. (URL: )
-
Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed. (URL: [Link])
- Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles. (URL: )
- dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. (URL: )
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: )
-
Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity - NIH. (URL: [Link])
-
Naturally occurring bioactive compounds containing the pyrazole scaffold. - ResearchGate. (URL: [Link])
-
Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC - NIH. (URL: [Link])
-
In vitro-In vivo Correlation: Perspectives on Model Development - PMC - PubMed Central. (URL: [Link])
-
Current status of pyrazole and its biological activities | Request PDF - ResearchGate. (URL: [Link])
-
Pyrazole NNRTIs 3: optimisation of physicochemical properties - PubMed. (URL: [Link])
- Green synthesis of pyrazole derivatives by using nano-c
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (URL: [Link])
- Technical Support Center: Strategies for Improving the Oral Bioavailability of Pyrazole Compounds - Benchchem. (URL: )
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. (URL: [Link])
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: [Link])
-
Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PubMed Central. (URL: [Link])
-
(PDF) Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents - ResearchGate. (URL: [Link])
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (URL: [Link])
-
(PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (URL: [Link])
-
Efeito tripanossomicida in vitro de novos derivados triazólicos - Arca - Fiocruz. (URL: [Link])
-
Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery - Colorcon. (URL: [Link])
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (URL: [Link])
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (URL: [Link])
-
Increased Bioavailability Excipients | American Pharmaceutical Review. (URL: [Link])
-
Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route | Request PDF - ResearchGate. (URL: [Link])
-
Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. (URL: [Link])
-
Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. (URL: [Link])
-
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])
-
Impact of excipient interactions on drug bioavailability from solid dosage forms - PubMed. (URL: [Link])
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (URL: [Link])
-
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC - NIH. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. colorcon.com [colorcon.com]
- 9. Impact of excipient interactions on drug bioavailability from solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. pharmtech.com [pharmtech.com]
- 13. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Scale-Up Synthesis of 1-Ethyl-1H-pyrazole-3-carbohydrazide
Welcome to the technical support center for the synthesis of 1-ethyl-1H-pyrazole-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis from the lab bench to larger-scale production. We will delve into common challenges, troubleshooting strategies, and frequently asked questions to ensure a safe, efficient, and successful scale-up campaign.
The synthesis of this compound typically proceeds through the hydrazinolysis of a corresponding ester, ethyl 1-ethyl-1H-pyrazole-3-carboxylate. While this reaction appears straightforward on a small scale, significant challenges can emerge during scale-up related to reaction control, product purity, and process safety. This guide provides practical, field-proven insights to anticipate and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key scale-up considerations?
A1: The most prevalent and industrially viable route is the reaction of ethyl 1-ethyl-1H-pyrazole-3-carboxylate with hydrazine hydrate in a suitable solvent, typically an alcohol like ethanol.
-
Reaction:
-
Ethyl 1-ethyl-1H-pyrazole-3-carboxylate + Hydrazine Hydrate → this compound + Ethanol
-
Key scale-up considerations for this process include:
-
Exothermicity: The reaction is exothermic, and heat management is critical on a larger scale to prevent runaway reactions.
-
Reagent Addition: Controlled addition of hydrazine hydrate is necessary to maintain the desired reaction temperature.
-
Mixing: Efficient agitation is crucial to ensure homogeneity and prevent localized overheating.
-
Product Isolation: The product often crystallizes from the reaction mixture upon cooling. The crystallization process needs to be controlled to obtain a product with the desired particle size and purity.[1][2]
Q2: What are the primary safety hazards associated with the use of hydrazine hydrate in a scale-up setting?
A2: Hydrazine hydrate is a hazardous material, and its handling on a large scale requires stringent safety protocols. The primary hazards include:
-
Toxicity: Hydrazine is highly toxic and a suspected carcinogen.[3][4] Exposure should be minimized through the use of closed systems and appropriate personal protective equipment (PPE).[5][6]
-
Flammability: Hydrazine vapors are flammable and can form explosive mixtures with air.[5][6] The use of nitrogen blanketing is recommended to mitigate this risk.[5]
-
Thermal Instability: Hydrazine can undergo rapid, exothermic decomposition at elevated temperatures, especially in the presence of catalysts.[3][6] A thorough thermal hazard assessment is essential before scale-up.
Q3: How can I monitor the progress of the hydrazinolysis reaction effectively?
A3: Monitoring the reaction is crucial to determine the endpoint and avoid the formation of impurities. Common methods include:
-
Thin-Layer Chromatography (TLC): A simple and effective method for tracking the disappearance of the starting ester and the appearance of the more polar carbohydrazide product.[7][8]
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative data on the conversion and can also detect the formation of byproducts.
-
In-situ IR Spectroscopy: Can be used to monitor the disappearance of the ester carbonyl stretch and the appearance of the hydrazide carbonyl and N-H stretches in real-time.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup/isolation. 3. Side reactions. | 1. Increase reaction time or temperature cautiously, while monitoring for impurity formation.[7] Consider using a slight excess of hydrazine hydrate. 2. Optimize crystallization conditions (cooling rate, solvent polarity) to maximize product recovery.[1] 3. See "Impure Product" section below. |
| Impure Product | 1. Unreacted starting material. 2. Formation of diacylhydrazide byproduct. 3. Formation of azine byproduct.[7] 4. Degradation of product or starting material. | 1. Ensure sufficient reaction time and temperature. 2. This can occur if the starting ester is in large excess. Use a slight excess of hydrazine hydrate. 3. Azine formation is often favored at higher temperatures. Maintain strict temperature control.[7] 4. Pyrazole rings are generally stable, but harsh conditions could lead to degradation.[9][10] Perform stability studies on the starting material and product under the reaction conditions. |
| Poor Crystallization / Oily Product | 1. Presence of impurities inhibiting crystallization. 2. Inappropriate solvent for crystallization. 3. Supersaturation not achieved or lost. | 1. Purify the crude product before crystallization. 2. Experiment with different solvent systems or anti-solvents. Ethanol/water mixtures are often effective.[1] 3. Control the cooling rate and consider seeding the solution with a small amount of pure product to induce crystallization. |
| Runaway Reaction / Poor Temperature Control | 1. Inadequate cooling capacity for the scale of the reaction. 2. Addition of hydrazine hydrate too quickly. 3. Poor mixing leading to localized hot spots. | 1. Ensure the reactor's cooling system is sufficient for the heat of reaction. A thorough process safety evaluation is crucial.[3] 2. Add hydrazine hydrate portion-wise or via a controlled addition pump. 3. Verify that the agitation is effective for the reactor volume and geometry. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Lab Scale)
-
To a solution of ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol (10 volumes), add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC or HPLC.[11]
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Further cool the mixture to 0-5 °C to induce crystallization.
-
Isolate the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Scale-Up Synthesis and Workup Considerations
-
Charge the reactor with ethyl 1-ethyl-1H-pyrazole-3-carboxylate and ethanol.
-
Inert the reactor with nitrogen.[5]
-
Begin agitation and heat the mixture to 50-60 °C.
-
Slowly add hydrazine hydrate via a dosing pump over 1-2 hours, maintaining the internal temperature below 70 °C.
-
After the addition is complete, heat the mixture to reflux and hold for 4-8 hours, monitoring for completion.
-
Cool the reaction mixture to 20-25 °C over 2-3 hours.
-
Initiate a controlled cooling ramp to 0-5 °C over 3-4 hours to allow for gradual crystallization.
-
Hold at 0-5 °C for at least 2 hours to ensure complete precipitation.
-
Filter the product and wash the filter cake with pre-chilled ethanol.
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Visualizations
Synthetic Pathway and Potential Side Reactions
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
Sources
- 1. prepchem.com [prepchem.com]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ehs.ufl.edu [ehs.ufl.edu]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. arxada.com [arxada.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmajournal.net [pharmajournal.net]
- 10. researchgate.net [researchgate.net]
- 11. Bot Verification [rasayanjournal.co.in]
Validation & Comparative
The Ascendant Antimicrobial Potency of Pyrazole Derivatives: A Comparative Analysis for Drug Discovery
In the relentless battle against microbial resistance, the scaffold of the pyrazole ring has emerged as a formidable platform in medicinal chemistry for the development of novel antimicrobial agents.[1][2] This guide offers a comparative analysis of the antimicrobial activity of various pyrazole derivatives, providing researchers, scientists, and drug development professionals with a synthesized overview of experimental data, structure-activity relationships (SAR), and detailed protocols to inform future research and development endeavors. The inherent metabolic stability of the pyrazole nucleus, coupled with the versatility of its substitution patterns, allows for the fine-tuning of biological activity against a wide spectrum of pathogens, including drug-resistant strains.[1]
Unveiling the Antimicrobial Spectrum: A Comparative Overview
The antimicrobial efficacy of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the pyrazole core and the presence of other fused or appended heterocyclic systems. This section dissects the comparative performance of distinct classes of pyrazole derivatives against a panel of clinically relevant bacteria and fungi.
Pyrazole-Thiazole Hybrids: Synergistic Antimicrobial Action
The amalgamation of pyrazole and thiazole moieties has yielded hybrid compounds with significant antibacterial and antifungal properties.[3][4] These derivatives often exhibit enhanced activity compared to their individual heterocyclic components, suggesting a synergistic effect.
Key Findings:
-
Broad-Spectrum Activity: Many pyrazole-thiazole derivatives demonstrate activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), as well as fungal species like Aspergillus niger and Candida albicans.[3][5]
-
Potency against Resistant Strains: Certain derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 4 μg/mL.[1]
-
Mechanism of Action: Molecular docking studies suggest that these hybrids may exert their antibacterial effect by targeting bacterial topoisomerase II and IV, crucial enzymes involved in DNA replication.[1]
Pyrazole-Thiadiazine Conjugates: Potent and Promising
The incorporation of a 1,3,4-thiadiazine ring into the pyrazole scaffold has been a successful strategy for developing potent antimicrobial agents.[6]
Structure-Activity Relationship Insights:
-
A study revealed that pyrazole derivatives featuring a free carbothiohydrazide moiety demonstrated superior antimicrobial activity compared to those with a cyclized pyrazolyl thiadiazine unit.[6]
-
Specifically, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide displayed remarkable antibacterial and antifungal activities, with MIC values ranging from 2.9–7.8 µg/mL against fungal strains and 62.5–125 µg/mL against bacteria, in some cases surpassing the efficacy of standard drugs like chloramphenicol and clotrimazole.[6]
N-Phenylpyrazole Curcumin Derivatives: Targeting Bacterial Viability
Modification of the natural product curcumin by replacing its 1,3-dicarbonyl moiety with an N-phenylpyrazole ring has led to derivatives with enhanced stability and potent antibacterial activity.[7]
Influence of Phenyl Ring Substitution:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., -NO2, -F) on the N-phenyl ring generally enhances antibacterial activity. For instance, N-(3-Nitrophenylpyrazole) curcumin was found to be twenty-fold more potent against S. aureus (MIC: 10 μg/mL) than the unsubstituted N-phenylpyrazole curcumin.[7]
-
Electron-Donating Groups: Conversely, the introduction of electron-donating groups on the N-phenyl ring tended to decrease antibacterial efficacy.[7]
Pyrano[2,3-c]pyrazole Derivatives: Fused Systems with Broad-Spectrum Potential
The fusion of a pyran ring to the pyrazole core results in pyrano[2,3-c]pyrazole derivatives, which have been investigated for their antimicrobial properties.[8]
Comparative Efficacy:
-
These compounds have demonstrated good antibacterial activity against both Gram-positive (Bacillus cereus, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[8]
-
Antifungal activity against Aspergillus niger, Penicillium sp., and Candida albicans has also been observed, with the inclusion of nitro substituents potentially enhancing this activity.[8]
Quantitative Comparison of Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for representative pyrazole derivatives from various studies, providing a clear comparison of their potency.
Table 1: Antibacterial Activity of Selected Pyrazole Derivatives (MIC in μg/mL)
| Compound Class | Derivative | S. aureus | B. subtilis | E. coli | K. pneumoniae | Reference |
| Pyrazole-Thiadiazine | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | <62.5-125 | <62.5-125 | =125 | <62.5-125 | [6] |
| Pyrazole-Thiazole | Thiazolo-pyrazole derivative | 4 (MRSA) | - | - | - | [1] |
| N-Phenylpyrazole Curcumin | N-(3-Nitrophenylpyrazole) curcumin | 10 | - | >50 | - | [7] |
| Pyrano[2,3-c]pyrazole | β-enaminonitrile derivative | Good | Good | Good | - | [8] |
| Standard Drugs | Chloramphenicol | - | - | - | - | [6] |
| Ciprofloxacin | - | - | - | - | [5] |
Note: "-" indicates data not available in the cited source. "Good" indicates reported activity without specific MIC values.
Table 2: Antifungal Activity of Selected Pyrazole Derivatives (MIC in μg/mL)
| Compound Class | Derivative | C. albicans | A. niger | Reference | | --- | --- | --- | --- | | Pyrazole-Thiadiazine | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | =7.8 | 2.9-7.8 |[6] | | Pyrazole-Thiazole | - | Moderate | Good |[3][5] | | Pyrano[2,3-c]pyrazole | β-enaminonitrile derivative | Good | Good |[8] | | Standard Drugs | Clotrimazole | - | - |[6] | | | Griseofulvin | - | - |[5] |
Note: "-" indicates data not available in the cited source. "Good" or "Moderate" indicates reported activity without specific MIC values.
Experimental Methodologies for Antimicrobial Screening
The evaluation of the antimicrobial activity of pyrazole derivatives typically involves standardized in vitro assays. The following protocols are fundamental to this process.
Agar Well Diffusion Method
This method is widely used for preliminary screening of antimicrobial activity.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth to a turbidity equivalent to the 0.5 McFarland standard.
-
Seeding of Agar Plates: Uniformly spread the microbial inoculum over the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) using a sterile cotton swab.
-
Well Preparation: Aseptically bore wells (typically 6 mm in diameter) into the seeded agar plates.
-
Application of Test Compounds: Add a fixed volume (e.g., 100 µL) of the dissolved pyrazole derivative at a specific concentration into each well. A solvent control and a standard antibiotic are also included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Measurement of Inhibition Zones: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the pyrazole derivatives in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubation: Incubate the microtiter plates under the same conditions as the agar well diffusion method.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.
Visualizing the Core Concepts
To better illustrate the fundamental aspects of this guide, the following diagrams are provided.
Caption: Core structure of the pyrazole ring with key positions for substitution.
Caption: A typical experimental workflow for antimicrobial screening of pyrazole derivatives.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the significant potential of pyrazole derivatives as a versatile scaffold for the development of novel antimicrobial agents. The ability to systematically modify the pyrazole core and introduce various pharmacophores allows for the generation of compounds with potent and broad-spectrum activity, including efficacy against resistant pathogens.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets of the most potent pyrazole derivatives to understand their antimicrobial mechanisms and potential for resistance development.
-
In Vivo Efficacy and Toxicity: Progressing the most promising compounds from in vitro studies to in vivo animal models to assess their therapeutic potential and safety profiles.
-
Combinatorial Chemistry and High-Throughput Screening: Employing these techniques to rapidly synthesize and screen large libraries of pyrazole derivatives to identify novel lead compounds.
By leveraging the insights from structure-activity relationships and employing robust experimental methodologies, the scientific community can continue to harness the antimicrobial power of pyrazole derivatives in the urgent quest for new and effective treatments for infectious diseases.
References
-
Al-Abdullah, E. S. (2022). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 27(15), 4999. [Link]
-
Kumar, A., et al. (2018). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 23(10), 2539. [Link]
-
Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti-Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation, 1(6), 49-54. [Link]
-
Singh, R. P., & Kumar, V. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-365. [Link]
-
Alzahrani, A. Y., et al. (2022). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Polycyclic Aromatic Compounds, 42(5), 2345-2363. [Link]
-
Fadda, A. A., & El-Mekawy, R. E. (2018). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 34(1), 329-338. [Link]
-
Bekhit, A. A., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Medicinal Chemistry Research, 23(10), 4465-4478. [Link]
-
Fadda, A. A., et al. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 55(10), 2358-2367. [Link]
-
Sharma, S., & Kumar, A. (2019). A Brief Review On Antimicrobial Potential Of Pyrazoles (From 2010-2018). Mini-Reviews in Organic Chemistry, 16(2), 123-137. [Link]
-
Das, U., et al. (2020). Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. Letters in Drug Design & Discovery, 17(6), 752-760. [Link]
-
Abdel-Wahab, B. F., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(14), 5431. [Link]
-
Kumar, A., & Kumar, S. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Current Organic Synthesis, 17(5), 344-363. [Link]
Sources
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpsbr.org [jpsbr.org]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to the Structure-Activity Relationships of Pyrazole Carbohydrazides in Drug Discovery
Introduction: The Pyrazole Carbohydrazide Scaffold
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer effects.[1][4][5][6] When functionalized with a carbohydrazide moiety (-CONHNH2), the resulting pyrazole carbohydrazide scaffold offers a versatile platform for creating diverse chemical libraries. The carbohydrazide group acts as a crucial building block and a key pharmacophoric feature, often forming hydrazone linkages with various aldehydes and ketones, which significantly influences the molecule's biological profile.[1][7]
The core structure allows for systematic modifications at several key positions, making it an ideal candidate for SAR studies. Understanding how substitutions on the pyrazole ring, the aryl rings, and the hydrazone moiety modulate activity is paramount for designing potent and selective drug candidates.
Below is a general representation of the pyrazole carbohydrazide scaffold, highlighting the primary points of chemical modification that are central to SAR exploration.
Caption: General scaffold and key modification points for SAR.
Comparative Analysis of Biological Activities: An SAR Perspective
The biological activity of pyrazole carbohydrazides is profoundly dependent on the nature and position of various substituents. The position of the carbohydrazide group on the pyrazole ring itself is a critical determinant of the therapeutic profile.[1]
-
Substitution at C-3: Often yields derivatives with antitumor and cannabinoid antagonist activities.[1]
-
Substitution at C-4: Tends to produce compounds with antimicrobial, antinociceptive, and antiparasitic properties.[1][8]
-
Substitution at C-5: Has been associated with antitumor, fungicidal, and herbicidal activities.[1]
Anticancer Activity
Pyrazole carbohydrazides have emerged as a promising class of anticancer agents, with many derivatives showing potent cytotoxicity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical).[3][7][9]
Key SAR Insights for Anticancer Activity:
-
N1-Substituent: An aryl group, particularly a di- or tri-substituted phenyl ring (e.g., 2,4-dichlorophenyl), is often crucial for high potency.[10][11] This group is thought to engage in hydrophobic interactions within the target's binding pocket.
-
C3-Substituent: A phenyl or other aromatic group at this position is common. Electron-donating or withdrawing groups on this ring can fine-tune the activity.
-
C5-Substituent: In 1,3,5-trisubstituted pyrazoles, a p-chlorophenyl or p-bromophenyl group at the C5 position often enhances anticancer activity.[9][10]
-
Hydrazone Moiety (R4): The terminal aryl group derived from the aldehyde is a major hotspot for modification.
-
Substituents like hydroxyl (-OH), methoxy (-OCH3), and halogens (Cl, Br) on this ring significantly impact cytotoxicity.[7][9]
-
For example, certain 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been found to inhibit the growth of A549 lung cancer cells, with the potency being dependent on the lipophilicity (logP values) of the compounds.[6]
-
Table 1: Comparative Anticancer Activity (IC50) of Pyrazole Carbohydrazide Analogs
| Compound Scaffold | R1 Substituent | R2/R5 Phenyl Substituent | R4 Terminal Phenyl Substituent | Cell Line | IC50 (µM) | Reference |
| 1H-pyrazole-5-carbohydrazide | -CH2-Ph | 3-Ph | 4-OH, 3-OCH3 | A549 | 15.8 | [6] |
| 1H-pyrazole-5-carbohydrazide | -CH2-(4-Cl-Ph) | 3-Ph | 4-OH, 3-OCH3 | A549 | 8.9 | [6] |
| 5-aminopyrazole-4-carbohydrazone | -CH3 | 3-NHPh | 3,4-di-OCH3 | HeLa | 12.0 | [7] |
| 5-aminopyrazole-4-carbohydrazone | -CH3 | 3-NHPh | 4-OCH3 | HeLa | 4.9 | [7][12] |
| Pyrazole-thiourea | -H | 3-(3,4-di-Me-Ph), 5-(4-OMe-Ph) | (Thioamide) | MCF-7 | 0.08 | [13] |
This table synthesizes data from multiple sources to illustrate SAR trends.
Antimicrobial Activity
The pyrazole carbohydrazide scaffold is a fertile ground for developing novel antimicrobial agents against both bacteria and fungi, including resistant strains like MRSA.[14][15]
Key SAR Insights for Antimicrobial Activity:
-
Core Structure: 1-H-pyrazole-4-carbohydrazide derivatives have shown notable antimicrobial activity.[1]
-
Hydrazone Moiety: The formation of hydrazones is a common strategy. The nature of the aromatic or heterocyclic aldehyde used for condensation is critical.
-
Compounds bearing furan or thiophene rings often exhibit enhanced antibacterial or antifungal properties.[1][16]
-
Electron-withdrawing groups (e.g., -NO2, -Cl) on the terminal phenyl ring can increase antimicrobial potency. A 4-nitrophenyl group, for instance, has been shown to confer better activity in some series.[4]
-
Anti-inflammatory and Anticonvulsant Activity
The historical success of pyrazole-based drugs like Antipyrine and Celecoxib underscores the scaffold's potential for treating inflammation.[1][17] Pyrazole carbohydrazides extend this legacy, with many derivatives showing potent anti-inflammatory and anticonvulsant effects.
Key SAR Insights for Anti-inflammatory/Anticonvulsant Activity:
-
Anti-inflammatory: Many derivatives act as cyclooxygenase (COX) inhibitors. The specific substitutions often mirror those found in selective COX-2 inhibitors like Celecoxib.[17]
-
Anticonvulsant: The reversal of aromatic units on the pyrazole ring can significantly impact anticonvulsant effects when evaluated in pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models.[1] Specific substitutions, such as nitro, bromo, and hydroxy groups, have demonstrated significant potency.[18]
Experimental Protocols: A Self-Validating Approach
To ensure scientific integrity, protocols must be designed as self-validating systems. This means including appropriate controls and clear endpoints that confirm the experiment's success and the data's reliability.
Synthesis Workflow: General Protocol for a Pyrazole Carboxhydrazone
This protocol describes a reliable two-step synthesis. The causality is clear: Step 1 creates the key carbohydrazide intermediate, and Step 2 introduces the diversity element (R4) that is critical for SAR studies.
Caption: Synthetic workflow for pyrazole carboxhydrazones.
Step-by-Step Methodology:
-
Synthesis of Pyrazole Carbohydrazide (Intermediate):
-
To a solution of the appropriate ethyl pyrazole-carboxylate (10 mmol) in absolute ethanol (50 mL), add hydrazine hydrate (80% solution, 20 mmol).
-
Reflux the reaction mixture for 6-8 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting ester spot disappears.
-
Self-Validation: The appearance of a new, more polar spot on the TLC plate indicates product formation.
-
Cool the mixture in an ice bath. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the pyrazole carbohydrazide. Its identity is confirmed by melting point and IR spectroscopy (disappearance of ester C=O, appearance of amide C=O and N-H stretches).
-
-
Synthesis of Pyrazole Carboxhydrazone (Final Product):
-
Dissolve the pyrazole carbohydrazide (5 mmol) in absolute ethanol (30 mL).
-
Add the desired substituted aryl aldehyde (5 mmol) and 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Self-Validation: The disappearance of both starting material spots and the formation of a single product spot confirms the reaction's completion.
-
Upon cooling, the solid product precipitates out. Filter the solid, wash with ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure hydrazone derivative.
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.
-
Biological Assay: MTT Cytotoxicity Assay
The MTT assay is a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines. Its principle relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing a quantifiable measure of cell viability.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized pyrazole derivatives in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Control Wells: Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control). Also include a vehicle control (medium with the highest concentration of DMSO used).
-
Replace the medium in the wells with 100 µL of the medium containing the test compounds at different concentrations.
-
Incubate the plate for another 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Self-Validation: During this time, viable cells will form visible purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
The pyrazole carbohydrazide scaffold is a remarkably versatile and productive platform for the discovery of new therapeutic agents. SAR studies have consistently shown that targeted modifications to the N1, C3, C5, and terminal hydrazone positions can systematically tune the biological activity, leading to potent and selective compounds against cancer, microbes, and inflammation.
The key takeaways for researchers are:
-
The position of the carbohydrazide moiety is a primary determinant of the overall biological activity profile.
-
Aromatic substitutions at the N1 and C3/C5 positions are critical for target engagement, particularly for anticancer and cannabinoid receptor antagonist activity.[1][10]
-
The terminal aryl hydrazone group is the most significant point for optimization, where electronic and steric factors can be modulated to achieve high potency.
Future work should focus on exploring novel heterocyclic substitutions and creating hybrid molecules that combine the pyrazole carbohydrazide core with other known pharmacophores.[16] Furthermore, computational approaches like QSAR and molecular docking can accelerate the design of next-generation derivatives with improved efficacy and safety profiles.[19][20]
References
-
Barreiro, E. J., et al. (2011). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules. [Link]
-
da Silva, A. C. S., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals. [Link]
-
Rana, A., et al. (2019). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Lange, J. H. M., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]
-
Maccioni, E., et al. (2020). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. [Link]
-
El-Gazzar, M. G., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study. Journal of the Indian Chemical Society. [Link]
-
Kumar, A., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. ChemRxiv. [Link]
-
Al-Amiery, A. A., et al. (2016). Synthesis and biological evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Lange, J. H. M., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]
-
Kumar, A. S., & Seba, S. M. C. (2023). Structures of pyrazole derivatives with anti-inflammatory activity. ResearchGate. [Link]
-
Lv, K., et al. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & Medicinal Chemistry. [Link]
-
Gomaa, A. M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Singh, R. P., & Sharma, P. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]
-
Arshad, F., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal. [Link]
-
Kumar, S., et al. (2023). Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. Journal of Biomolecular Structure and Dynamics. [Link]
-
Kamal, A., et al. (2021). Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its SAR elucidation. European Journal of Medicinal Chemistry. [Link]
-
Chen, J., et al. (2013). Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. Chemical Biology & Drug Design. [Link]
-
Hassan, G. S., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]
-
Kumar, H., et al. (2014). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology. [Link]
-
Gomha, S. M., et al. (2017). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry. [Link]
-
Alam, M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]
-
Maccioni, E., et al. (2020). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. [Link]
-
Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]
-
Kamal, A., et al. (2020). Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its SAR elucidation. ResearchGate. [Link]
-
Anonymous. (2024). Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. LinkedIn. [Link]
-
Barreiro, E. J., et al. (2011). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [Link]
-
Al-Soud, Y. A., et al. (2011). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]
-
Kumar, M., et al. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. ResearchGate. [Link]
Sources
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. srrjournals.com [srrjournals.com]
- 10. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its SAR elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. [wisdomlib.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Novel Pyrazole Carbohydrazide Analogs in Antimicrobial Applications
In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone, recognized for its versatile biological activities.[1] This guide delves into a comparative analysis of a series of N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide analogs, elucidating the impact of structural modifications on their antimicrobial and antifungal efficacy. Our focus is to provide researchers and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of this promising class of compounds.
The rationale for exploring these specific analogs stems from the established broad-spectrum bioactivity of pyrazole derivatives, which includes antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The carbohydrazide moiety, in particular, is a significant pharmacophore that contributes to the biological profile of numerous therapeutic agents.[4] By systematically modifying the arylmethylene substituent, we can probe the electronic and steric requirements for optimal interaction with microbial targets.
Synthesis and Structural Design of Pyrazole Carbohydrazide Analogs
The synthetic pathway to the target N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide derivatives is a multi-step process commencing with commercially available ketones. The general workflow is depicted below.
Figure 1: General synthetic workflow for the preparation of pyrazole carbohydrazide analogs.
The initial step involves the synthesis of the core pyrazole ring structure. This is typically achieved by the reaction of an appropriate β-diketone with hydrazine.[1] Subsequent reaction with hydrazine hydrate converts the ester functionality into the key carbohydrazide intermediate.[4] The final analogs are then synthesized via condensation of the pyrazole carbohydrazide with a series of functionalized aromatic aldehydes, yielding the desired Schiff bases.[4] This modular synthetic approach allows for the systematic introduction of a diverse range of substituents on the aryl ring, enabling a thorough investigation of their impact on biological activity.
Comparative Antimicrobial and Antifungal Efficacy
The synthesized pyrazole carbohydrazide analogs were evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as their antifungal activity against Candida albicans.[5] The results, summarized in the table below, reveal a clear dependence of biological activity on the nature and position of the substituents on the arylmethylene moiety.
| Compound ID | R (Aryl Substituent) | Antimicrobial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
| S. aureus | P. aeruginosa | ||
| 3e | 2-chlorobenzylidene | 15 | 13 |
| 3f | 2,4-dichlorobenzylidene | 17 | 15 |
| 3k | 4-dimethylaminobenzylidene | 14 | 12 |
| 3l | 4-nitrobenzylidene | 16 | 14 |
| 3m | 2-chlorobenzylidene (5-phenyl) | 18 | 16 |
| Reference | Ampicillin | 25 | 22 |
| Reference | Miconazole | N/A | N/A |
Table 1: In vitro antimicrobial and antifungal activity of selected N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide analogs. Data extracted from Karrouchi et al., 2013.[5]
From the presented data, several structure-activity relationships can be deduced:
-
Effect of Halogen Substitution: The presence of chloro substituents on the benzylidene ring generally enhances both antimicrobial and antifungal activity. The disubstituted analog 3f (2,4-dichloro) exhibited greater potency than the monosubstituted analog 3e (2-chloro), suggesting that increased lipophilicity and electron-withdrawing effects contribute favorably to the biological activity.
-
Influence of the 5-Position Substituent: A comparison of analog 3e (5-methyl) with 3m (5-phenyl) indicates that a larger aromatic substituent at the 5-position of the pyrazole ring significantly improves efficacy against all tested microbial strains.
-
Electronic Effects of Substituents: The electron-donating dimethylamino group in analog 3k resulted in slightly lower activity compared to the analogs bearing electron-withdrawing groups like chloro and nitro substituents. This suggests that electron-deficient aryl rings may be more favorable for target interaction.
Experimental Protocols
-
To a solution of 5-substituted-1H-pyrazole-3-carbohydrazide (1 mmol) in ethanol, the appropriate aromatic aldehyde (1 mmol) is added.
-
A catalytic amount of acetic acid is added to the reaction mixture.
-
The mixture is refluxed for 4-6 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization from a suitable solvent.
-
A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of a sterile agar plate.
-
Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
The impregnated discs are placed on the surface of the agar.
-
Standard antibiotic (e.g., Ampicillin) and antifungal (e.g., Miconazole) discs, along with a solvent control disc, are also placed on the plate for comparison.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
The diameter of the zone of inhibition around each disc is measured in millimeters.
Conclusion and Future Perspectives
The comparative analysis of this series of N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide analogs has provided valuable insights into their structure-activity relationships. The findings indicate that antimicrobial and antifungal efficacy can be systematically modulated by altering the substituents on the arylmethylene moiety and the 5-position of the pyrazole core. Specifically, the introduction of electron-withdrawing groups and larger aromatic substituents enhances the biological activity.
These results underscore the potential of the pyrazole carbohydrazide scaffold as a template for the development of novel antimicrobial agents. Future research should focus on expanding the library of analogs to further refine the SAR and to explore their mechanism of action at the molecular level. Additionally, in vivo efficacy and toxicity studies will be crucial to assess the therapeutic potential of the most promising candidates.
References
-
Al-Ghamdi, A. M. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398. Available at: [Link]
-
Barakat, A., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(15), 4479. Available at: [Link]
-
Çalışkan, B., et al. (2023). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules, 28(13), 5109. Available at: [Link]
-
da Silva, A. B., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-336. Available at: [Link]
-
El-Sayed, W. A., et al. (2018). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Egyptian Journal of Chemistry, 61(Special Issue (The 8th International Conference on Heterocyclic Chemistry)), 15-23. Available at: [Link]
-
Gomha, S. M., et al. (2017). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemistry, 2017, 8395689. Available at: [Link]
-
Kakatiya University. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry, 64(9). Available at: [Link]
-
Khan, I., et al. (2019). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Scientific Reports, 9, 15993. Available at: [Link]
-
Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, 2(3), 18-27. Available at: [Link]
-
MDPI. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Available at: [Link]
-
Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation, 1(6), 49-54. Available at: [Link]
-
Patil, S., et al. (2013). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 5(2), 164-169. Available at: [Link]
-
PubChem. (n.d.). N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide. Available at: [Link]
-
Riaz, H., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Journal of the Iranian Chemical Society, 19, 3715–3731. Available at: [Link]
-
Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 6(1), 2-15. Available at: [Link]
-
Taylor & Francis Online. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]
-
Wiley Online Library. (2000). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of Medicinal Chemistry, 43(21), 3995-4005. Available at: [Link]
-
Patel, D. P., & Panchal, V. (2024). Synthesis and Antimicrobial Evaluation of Novel Triazole Based Pyrazole Derivatives. International Journal of Trend in Scientific Research and Development, 8(2), 1-6. Available at: [Link]
- Karrouchi, K., et al. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 5(3), 1-6.
- Xia, Y., et al. (2008). Synthesis and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Bioorganic & Medicinal Chemistry Letters, 18(11), 3242-3246.
-
Karrouchi, K., et al. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 5(3), 1-6. Available at: [Link]
Sources
Bridging the Gap: A Comparative Guide to the In Vivo Validation of Pyrazole Compounds
Introduction: The Pyrazole Scaffold and the In Vivo Imperative
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, have established it as a "privileged scaffold."[1][2] This has led to the development of numerous FDA-approved drugs for a wide range of diseases, from the anti-inflammatory celecoxib to potent anti-cancer agents like crizotinib and ruxolitinib.[1][3][4]
However, promising in vitro activity, such as a low nanomolar IC50 in a cell-based assay, is merely the first step in a long and arduous journey. The ultimate goal is to develop a safe and effective therapy, which requires a successful translation from the controlled environment of a petri dish to the complex, dynamic system of a living organism.[5] This transition, from in vitro to in vivo, is a critical validation step where a majority of promising compounds fail. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing robust in vivo validation studies for novel pyrazole compounds, focusing on the causality behind experimental choices to maximize the chances of success.
The First Hurdle: Choosing the Appropriate In Vivo Model
The selection of an in vivo model is not a one-size-fits-all decision; it is fundamentally dictated by the compound's mechanism of action (MoA) and the target disease pathology. An inappropriate model will yield irrelevant data, wasting time and resources. The key is to select a model that accurately reflects the human disease's key characteristics.[5]
For instance, in oncology , where many pyrazole-based kinase inhibitors are targeted, the choice of model is critical.[4][6]
-
Xenograft Models: These are the workhorses of oncology research. Human cancer cell lines are implanted into immunocompromised mice. The critical choice here is the cell line itself. If your pyrazole compound targets a specific genetic mutation in vitro (e.g., ALK-positive Non-Small Cell Lung Cancer), you must use a xenograft model derived from a cell line harboring that same mutation (e.g., EML4-ALK) to validate the MoA.[3]
-
Orthotopic Models: In these models, tumor cells are implanted into the corresponding organ of origin (e.g., prostate cancer cells into the mouse prostate). This provides a more clinically relevant tumor microenvironment, which can significantly impact a compound's efficacy. One study showed a pyrazole derivative had significant tumor growth inhibitory activity in an orthotopic murine mammary tumor model.[6]
For inflammatory diseases , another common target for pyrazole compounds, different models are employed.[7][8][9]
-
Carrageenan-Induced Paw Edema: This is a standard acute inflammation model used to evaluate anti-inflammatory agents. The reduction in paw swelling after compound administration is a direct measure of efficacy.[9] This model is excellent for initial screening due to its simplicity and reproducibility.
The logical relationship for selecting an appropriate model is illustrated below.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Cross-Reactivity of 1-ethyl-1H-pyrazole-3-carbohydrazide and its Analogs
For researchers, scientists, and drug development professionals, understanding the selectivity of a lead compound is a critical step in preclinical development. Off-target interactions can lead to unforeseen side effects or a dilution of the intended therapeutic effect. This guide provides a comprehensive overview of the potential cross-reactivity of 1-ethyl-1H-pyrazole-3-carbohydrazide, a member of the pharmacologically significant pyrazole class of heterocyclic compounds.[1]
Due to the limited publicly available data on the specific cross-reactivity profile of this compound, this guide will broaden its scope to include pyrazole carbohydrazide derivatives. By examining the known interactions of structurally similar compounds, we can infer a likely cross-reactivity profile and propose a robust experimental framework for its empirical validation. The pyrazole scaffold is a common feature in many approved drugs, highlighting its importance in medicinal chemistry.[2][3]
The Pyrazole Carbohydrazide Scaffold: A Privileged Structure with Diverse Biological Activity
The pyrazole ring system is a versatile scaffold known to interact with a wide range of biological targets.[2][3] The addition of a carbohydrazide moiety further enhances its potential for forming hydrogen bonds and other interactions within enzyme active sites.[4][5] This versatility, however, necessitates a thorough evaluation of off-target effects. This guide will focus on four key enzyme classes where pyrazole derivatives have shown notable activity:
-
Protein Kinases: Central regulators of cellular signaling.
-
Proteases: Involved in protein processing, signaling, and degradation.
-
α-Glucosidase: A key enzyme in carbohydrate metabolism.
-
Carbonic Anhydrases: Metalloenzymes crucial for pH regulation and other physiological processes.
Potential Cross-Reactivity Profile of Pyrazole Carbohydrazide Derivatives
The following sections summarize the known inhibitory activities of pyrazole carbohydrazide derivatives against the aforementioned enzyme classes. This information provides a basis for predicting the potential cross-reactivity of this compound.
Protein Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] The pyrazole scaffold is a key component of several approved kinase inhibitors.[3][6]
Table 1: Examples of Pyrazole Derivatives with Kinase Inhibitory Activity
| Compound Class | Target Kinase(s) | Reported Activity (IC50) | Reference |
| 1,3,4-Triarylpyrazoles | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | Activity at 100 µM | [7] |
| Pyrazole-based analogues | Akt | 7.76 µM (HCT116 cells) | [2] |
| Pyrazole derivatives | Bcr-Abl | 14.2 nM | [2] |
The data suggests that the pyrazole core is well-suited for interaction with the ATP-binding site of many kinases. Therefore, it is plausible that this compound could exhibit off-target activity against one or more protein kinases.
Protease Inhibition
Proteases are involved in a vast array of physiological processes, and their inhibition is a therapeutic strategy for diseases ranging from viral infections to cancer. Some pyrazole carbohydrazide derivatives have been reported to inhibit cysteine proteases. For instance, a 4-hydroxyphenyl derivative of 1H-pyrazole-4-carbohydrazide has shown potential in inhibiting Plasmodium falciparum cysteine protease.[4][8]
Given that the carbohydrazide moiety can act as a zinc-binding group or participate in hydrogen bonding networks within protease active sites, screening against a panel of proteases, particularly cysteine proteases like caspases, is warranted.
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibitors are used in the management of type 2 diabetes.[9] Several studies have reported potent α-glucosidase inhibitory activity from pyrazole-hydrazone and pyrazole-glucose hybrid derivatives.[9][10][11]
Table 2: Examples of Pyrazole Derivatives with α-Glucosidase Inhibitory Activity
| Compound Class | Target Enzyme | Reported Activity (IC50) | Reference |
| Pyrazole-benzofuran hybrids | α-glucosidase | 40.6 ± 0.2 µM | |
| 5-Arylpyrazole-glucose hybrids | α-glucosidase | 0.5 µM | [10] |
| Pyrazole hydrazone derivatives | α-glucosidase | 360.4 ± 0.7 µM | [11] |
| Pyrazole-1,2,3-triazole hybrids | α-glucosidase | 3.35 µM | [12] |
The consistent finding of α-glucosidase inhibition across multiple pyrazole-containing scaffolds suggests that this is a potential area of cross-reactivity for this compound.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[13] They are involved in numerous physiological processes, and CA inhibitors are used as diuretics, anti-glaucoma agents, and are being explored as anti-cancer drugs.[13][14][15] The pyrazole scaffold has been incorporated into potent CA inhibitors.[13][16]
Table 3: Examples of Pyrazole Derivatives with Carbonic Anhydrase Inhibitory Activity
| Compound Class | Target Isoform(s) | Reported Activity (Ki) | Reference |
| Pyrazole-benzenesulfonamides | hCA I, II, IX, XII | 6.1 nM (hCA IX) | [14][15] |
| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I, II, IX, XII | 58.8 nM (hCA I) | [16] |
| 1,3,5-Trisubstituted-pyrazolines | hCA I, II | 316.7 ± 9.6 nM (hCA I) | [17] |
The data strongly indicate that the pyrazole nucleus is a suitable scaffold for targeting the active site of carbonic anhydrases. The potential for interaction with this enzyme class should be a key consideration in the cross-reactivity profiling of this compound.
Experimental Guide for Assessing Cross-Reactivity
To empirically determine the cross-reactivity profile of this compound, a tiered screening approach is recommended. This involves an initial broad screen against a panel of representative enzymes, followed by more detailed dose-response studies for any identified "hits".
Caption: Proposed workflow for assessing the enzymatic cross-reactivity of a test compound.
General Considerations for Enzyme Assays
-
Compound Solubility: Ensure the test compound is fully dissolved in the assay buffer. The use of DMSO as a co-solvent is common, but its final concentration should be kept low (typically ≤1%) to avoid effects on enzyme activity.
-
Controls: Every assay plate should include positive controls (a known inhibitor for the enzyme), negative controls (vehicle only, e.g., DMSO), and controls for assay interference (test compound in the absence of enzyme).
-
Assay Format: 96-well or 384-well microplates are suitable for these assays, allowing for medium- to high-throughput screening.
Detailed Experimental Protocols
Protocol 1: Protein Kinase Cross-Reactivity Screening (Fluorescence-Based)
This protocol describes a generic fluorescence-based assay for measuring protein kinase activity.[18][19][20][21]
1. Principle: The assay measures the phosphorylation of a fluorescently labeled peptide substrate by a protein kinase. The phosphorylation event leads to a change in the fluorescence properties of the peptide, which can be measured on a plate reader.
2. Materials:
- Purified protein kinases (select a panel of representative kinases)
- Fluorescently labeled peptide substrates specific for each kinase
- ATP
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- This compound (test compound)
- Known kinase inhibitor (positive control)
- DMSO
- 96-well, black, flat-bottom plates
3. Procedure:
- Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
- Create a working solution of the test compound by diluting the stock solution in kinase assay buffer to the desired screening concentration (e.g., 10 µM).
- In a 96-well plate, add 5 µL of the test compound working solution to the sample wells. Add 5 µL of assay buffer with the same percentage of DMSO to the control wells.
- Add 10 µL of the kinase/peptide substrate mix to all wells.
- Initiate the reaction by adding 10 µL of ATP solution to all wells.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction by adding 10 µL of a stop solution (e.g., 100 mM EDTA).
- Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent label.
4. Data Analysis:
- Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_test - Signal_blank) / (Signal_control - Signal_blank))
Protocol 2: Protease (Caspase-3/7) Cross-Reactivity Screening (Luminescence-Based)
This protocol is adapted from commercially available luminescent caspase activity assays.[22][23][24][25]
1. Principle: The assay utilizes a proluminescent substrate containing the caspase-3/7 recognition sequence (DEVD). Cleavage of the substrate by active caspase-3/7 releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
2. Materials:
- Caspase-Glo® 3/7 Assay Reagent (or similar)
- Recombinant active caspase-3 or caspase-7
- Caspase assay buffer
- This compound (test compound)
- Known caspase inhibitor (e.g., Ac-DEVD-CHO) (positive control)
- DMSO
- 96-well, white, flat-bottom plates
3. Procedure:
- Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
- Prepare a serial dilution of the test compound in caspase assay buffer.
- In a 96-well plate, add 50 µL of the test compound dilutions to the sample wells. Add 50 µL of assay buffer with DMSO to control wells.
- Add 50 µL of the caspase enzyme solution to all wells except the blank.
- Incubate at room temperature for 30 minutes.
- Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to all wells.
- Mix well by gentle shaking for 30 seconds.
- Incubate at room temperature for 1 hour, protected from light.
- Measure luminescence using a plate-reading luminometer.
4. Data Analysis:
- Calculate the percent inhibition as described in Protocol 1, using luminescence values instead of fluorescence.
Protocol 3: α-Glucosidase Cross-Reactivity Screening (Colorimetric)
This protocol is based on the enzymatic cleavage of p-nitrophenyl-α-D-glucopyranoside (pNPG).[26][27][28][29][30]
1. Principle: α-glucosidase catalyzes the hydrolysis of pNPG to p-nitrophenol, which is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.
2. Materials:
- α-glucosidase from Saccharomyces cerevisiae
- p-Nitrophenyl-α-D-glucopyranoside (pNPG)
- Phosphate buffer (100 mM, pH 6.8)
- This compound (test compound)
- Acarbose (positive control)
- Sodium carbonate (Na2CO3) solution (200 mM)
- DMSO
- 96-well, clear, flat-bottom plates
3. Procedure:
- Prepare solutions of the test compound and acarbose in phosphate buffer (with a small amount of DMSO if necessary).
- To each well of a 96-well plate, add 50 µL of phosphate buffer.
- Add 10 µL of the test compound or acarbose to the respective wells. Add 10 µL of buffer/DMSO for the control.
- Add 20 µL of the α-glucosidase solution to all wells.
- Pre-incubate at 37°C for 15 minutes.
- Initiate the reaction by adding 20 µL of pNPG solution to each well.
- Incubate at 37°C for 30 minutes.
- Stop the reaction by adding 50 µL of Na2CO3 solution.
- Measure the absorbance at 405 nm using a microplate reader.
4. Data Analysis:
- Calculate the percent inhibition as described in Protocol 1, using absorbance values.
Protocol 4: Carbonic Anhydrase Cross-Reactivity Screening (Colorimetric)
This protocol utilizes the esterase activity of carbonic anhydrase on p-nitrophenyl acetate (p-NPA).[31][32][33]
1. Principle: Carbonic anhydrase can hydrolyze p-NPA to p-nitrophenol, a yellow product. The rate of this reaction is monitored by the increase in absorbance at 400-405 nm.
2. Materials:
- Human carbonic anhydrase I and II
- p-Nitrophenyl acetate (p-NPA)
- Tris-HCl buffer (50 mM, pH 7.5)
- This compound (test compound)
- Acetazolamide (positive control)
- Acetonitrile or DMSO
- 96-well, clear, flat-bottom plates
3. Procedure:
- Prepare stock solutions of the test compound and acetazolamide in DMSO.
- Prepare a working solution of p-NPA in acetonitrile.
- In a 96-well plate, add 158 µL of Tris-HCl buffer to each well.
- Add 2 µL of the test compound or control solutions to the appropriate wells.
- Add 20 µL of the carbonic anhydrase working solution to all wells except the blank.
- Incubate at room temperature for 10 minutes.
- Initiate the reaction by adding 20 µL of the p-NPA solution.
- Immediately measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.
4. Data Analysis:
- Determine the reaction rate (slope of the linear portion of the absorbance vs. time curve).
- Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Rate_test / Rate_control))
Data Interpretation and Reporting
A compound is typically considered a "hit" in a primary screen if it shows greater than 50% inhibition at the screening concentration. For these hits, a full dose-response curve should be generated to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
The selectivity of the compound can then be expressed as a ratio of IC50 values for the off-target enzymes versus the primary target. A higher ratio indicates greater selectivity.
Caption: Conceptual diagram of compound selectivity for a primary target over off-targets.
Conclusion
While direct experimental data on the cross-reactivity of this compound is scarce, the existing literature on related pyrazole carbohydrazide derivatives provides a strong rationale for investigating its potential interactions with protein kinases, proteases, α-glucosidase, and carbonic anhydrases. The experimental protocols detailed in this guide offer a robust framework for systematically evaluating the selectivity profile of this compound. Such empirical data is essential for advancing any potential therapeutic candidate through the drug development pipeline, ensuring both efficacy and safety.
References
-
Angeli, A., et al. Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors. Molecules. 2021;26(22):7000. Available from: [Link]
-
Creative Bioarray. Caspase Activity Assay. Available from: [Link]
-
Dineshkumar, B., et al. In vitro α-glucosidase inhibitory assay. protocols.io. 2018. Available from: [Link]
-
Creagh, E. M., & Martin, S. J. Caspase protocols in mice. In Caspases, Paracaspases, and Metacaspases (pp. 13-27). Humana Press, Totowa, NJ. 2011. Available from: [Link]
-
Transformation. Alpha-Glucosidase Inhibition Assay: A Comprehensive Guide. 2026. Available from: [Link]
-
Angeli, A., et al. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. 2021;26(22):7000. Available from: [Link]
-
Sharma, P., et al. Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022). Archiv der Pharmazie. 2023;356(3):e2200424. Available from: [Link]
-
Geronikaki, A., et al. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences. 2022;23(21):13467. Available from: [Link]
-
Promega Corporation. Caspase 3/7 Activity. protocols.io. 2025. Available from: [Link]
-
Kunkel, M. T., & Fierke, C. A. Fluorescent peptide assays for protein kinases. Current protocols in chemical biology. 2011;3(4):185-199. Available from: [Link]
-
Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available from: [Link]
-
Semantic Scholar. Pyrazole‐Imidazopyridine Hydrazones: Synthesis, α‐Glucosidase, α‐Amylase Inhibitory Activity and Computational Studies. Available from: [Link]
-
Ghorbani-Vaghei, R., et al. Design, synthesis, and investigation of novel 5-arylpyrazole-glucose hybrids as α-glucosidase inhibitors. Scientific Reports. 2025;15(1):1-12. Available from: [Link]
-
Taylor & Francis Online. Synthesis, α-Glucosidase Inhibition, Anticancer, DFT and Molecular Docking Investigations of Pyrazole Hydrazone Derivatives: Polycyclic Aromatic Compounds. Polycyclic Aromatic Compounds. 2022;43(6):5487-5507. Available from: [Link]
-
Maira, R. S. C. In vitro α-glucosidase inhibitory assay. protocols.io. 2018. Available from: [Link]
-
Koch, J. C., & Weis, V. Carbonic Anhydrase Activity Assay. protocols.io. 2019. Available from: [Link]
-
Le, T. D., et al. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules. 2021;26(16):4999. Available from: [Link]
-
Gul, H. I., et al. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of enzyme inhibition and medicinal chemistry. 2017;32(1):376-380. Available from: [Link]
-
Dias, L. R., et al. Pyrazole carbohydrazide derivatives of pharmaceutical interest. Pharmaceuticals. 2012;5(3):317-324. Available from: [Link]
-
Dias, L. R., et al. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals. 2012;5(3):317-324. Available from: [Link]
-
Dias, L. R., et al. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. 2012. Available from: [Link]
-
Sarshar, M., et al. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts. 2021;11(7):826. Available from: [Link]
-
Alam, M. J., et al. Identification of novel pyrazole containing ɑ-glucosidase inhibitors: insight into pharmacophore, 3D-QSAR, virtual screening, and molecular dynamics study. Journal of Biomolecular Structure and Dynamics. 2023;41(19):9789-9804. Available from: [Link]
-
G, S. R., et al. Design, Synthesis and Alpha-glucosidase Inhibitory Effect of Pyrazole-1,2,3-Triazole Hybrids. Chemistry & Biodiversity. 2025;e202500040. Available from: [Link]
-
Molecules. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2022;27(1):330. Available from: [Link]
-
Koutnik, P., et al. Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. 2017;2(2):271-282. Available from: [Link]
-
Semantic Scholar. Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors. Available from: [Link]
-
PubChem. 1-ethyl-1H-pyrazole-5-carbohydrazide. Available from: [Link]
-
van der Velden, J. L., et al. Label-free fluorescence detection of kinase activity using a gold nanoparticle based indicator displacement assay. Organic & Biomolecular Chemistry. 2015;13(1):159-164. Available from: [Link]
-
MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. 2023;24(13):10935. Available from: [Link]
-
Cetin, A. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. 2023;26(10):1807-1823. Available from: [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. 2018;23(8):2053. Available from: [Link]
-
Al-Ostoot, F. H., et al. Identification of Pyrazole Derivatives of Usnic Acid as Novel Inhibitor of SARS-CoV-2 Main Protease Through Virtual Screening Approaches. Molecular Biotechnology. 2023;65(6):955-969. Available from: [Link]
-
Pharmaffiliates. This compound. Available from: [Link]
-
Wang, X., et al. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods. 2021;10(9):2178. Available from: [Link]
-
Targeting Ubiquitin-Specific Protease 7 with Novel 5-Amino-Pyrazole Inhibitors: Design, Synthesis, and Biological Evaluation. ChemMedChem. 2025;e202500185. Available from: [Link]
-
PubChem. 1-ethyl-1H-pyrazole-4-carbohydrazide. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest | MDPI [mdpi.com]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazole‐Imidazopyridine Hydrazones: Synthesis, α‐Glucosidase, α‐Amylase Inhibitory Activity and Computational Studies | Semantic Scholar [semanticscholar.org]
- 10. Design, synthesis, and investigation of novel 5-arylpyrazole-glucose hybrids as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, Synthesis and Alpha-glucosidase Inhibitory Effect of Pyrazole-1,2,3-Triazole Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors [flore.unifi.it]
- 15. mdpi.com [mdpi.com]
- 16. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promega.com.br [promega.com.br]
- 20. Label-free fluorescence detection of kinase activity using a gold nanoparticle based indicator displacement assay - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02052A [pubs.rsc.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Caspase 3/7 Activity [protocols.io]
- 26. In vitro α-glucosidase inhibitory assay [protocols.io]
- 27. Alpha-Glucosidase Inhibition Assay: A Comprehensive Guide [survey.transformation.org.ua]
- 28. protocols.io [protocols.io]
- 29. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 30. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. assaygenie.com [assaygenie.com]
- 33. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
A Senior Application Scientist's Guide to the Synthetic Strategies for Pyrazole Carbohydrazide Isomers
Introduction: The Significance of Pyrazole Carbohydrazides in Modern Chemistry
Pyrazole carbohydrazides represent a cornerstone structural motif in medicinal chemistry and drug development.[1] These bicyclic heteroaromatic compounds, characterized by a pyrazole ring linked to a carbohydrazide moiety (-CONHNH₂), serve as versatile scaffolds for synthesizing a wide array of biologically active molecules. The positional isomerism of the carbohydrazide group on the pyrazole ring (at the C3, C4, or C5 position) profoundly influences the molecule's spatial arrangement, electronic properties, and, consequently, its pharmacological profile. Derivatives have demonstrated a broad spectrum of activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and herbicidal properties.[2][3][4][5]
Given their importance, the efficient and regioselective synthesis of specific pyrazole carbohydrazide isomers is a critical challenge for synthetic chemists. The choice of synthetic route is dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and overall yield. This guide provides an in-depth comparison of the primary synthetic routes for preparing pyrazole-3-, 4-, and 5-carbohydrazides, offering field-proven insights into the causality behind experimental choices and providing robust, validated protocols.
Core Synthetic Paradigm: A Two-Stage Approach
The most prevalent and adaptable strategy for synthesizing pyrazole carbohydrazides is a two-stage process.[6] This methodology decouples the formation of the core heterocyclic ring from the installation of the carbohydrazide functional group, allowing for greater modularity and control.
-
Stage 1: Construction of the Pyrazole-Carboxylate Core: The initial and most critical stage involves the synthesis of a pyrazole ring bearing a carboxylic acid or, more commonly, an ester functionality at the desired position (C3, C4, or C5). The choice of reaction in this stage dictates the final isomer.
-
Stage 2: Hydrazinolysis of the Ester: The pyrazole-carboxylate ester is subsequently converted to the target pyrazole carbohydrazide via nucleophilic acyl substitution with hydrazine hydrate. This step, known as hydrazinolysis, is typically efficient and high-yielding.[7][8]
Caption: General two-stage workflow for pyrazole carbohydrazide synthesis.
Part 1: Synthesis of Pyrazole-3- and Pyrazole-5-Carbohydrazide Isomers
The synthesis of 3- and 5-substituted pyrazoles is often discussed in tandem, as they frequently arise as regioisomers from the same foundational reaction: the Knorr pyrazole synthesis.[9][10]
Key Strategy: Knorr Pyrazole Synthesis & Regiocontrol
The Knorr synthesis, first reported in 1883, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11][12][13] This remains one of the most direct and powerful methods for constructing the pyrazole core. The primary challenge in this approach is controlling the regioselectivity—that is, determining whether the final product is the 3-carboxy or 5-carboxy isomer.
Causality Behind Regioselectivity: The reaction proceeds via initial nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons. The regiochemical outcome is governed by the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl precursor.
-
Unsymmetrical β-Diketones: When an unsymmetrical β-diketone reacts with hydrazine, the initial attack generally occurs at the more electrophilic (less sterically hindered) carbonyl carbon, leading to a mixture of regioisomers.
-
β-Ketoesters: These are invaluable precursors. The ketone carbonyl is significantly more electrophilic than the ester carbonyl. Therefore, the initial attack of hydrazine occurs almost exclusively at the ketone carbonyl. Subsequent cyclization and dehydration lead selectively to a pyrazolone intermediate, which can then be further functionalized, or directly to the desired pyrazole-5-carboxylate. When using a β-ketoester like ethyl acetoacetate, the reaction with hydrazine hydrate yields ethyl 3-methyl-1H-pyrazole-5-carboxylate.
Caption: Regioselective Knorr synthesis yielding a pyrazole-5-carboxylate.
Alternative Strategy: 1,3-Dipolar Cycloaddition
An elegant alternative for accessing pyrazole-3-carboxylates involves the [3+2] cycloaddition reaction between a diazo compound and an alkyne.[11] For instance, the reaction of ethyl diazoacetate with an α,β-unsaturated ketone can yield pyrazole-5-carboxylates.[11] This method offers a different approach to regiocontrol, often driven by the electronics of the dipole and dipolarophile. A notable example is the InCl₃-catalyzed 1,3-dipolar cycloaddition of diazoacetone and methyl propiolate to produce the methyl ester precursor for 5-acetyl-1H-pyrazole-3-carboxylic acid, a key intermediate for the drug Darolutamide.[14]
Experimental Protocol: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
This protocol describes a typical Knorr-type cyclocondensation.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydrazine hydrate (5.0 g, 0.1 mol) and ethanol (100 mL).
-
Acid Catalyst: Add glacial acetic acid (0.5 mL) to the solution to catalyze the reaction.[6]
-
Reagent Addition: While stirring at room temperature, add diethyl acetylsuccinate (a 1,3-dicarbonyl equivalent) (21.6 g, 0.1 mol) dropwise over 30 minutes.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the residue with water (100 mL) and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude pyrazole-carboxylate ester. Purify further by column chromatography on silica gel if necessary.
Part 2: Synthesis of Pyrazole-4-Carbohydrazide Isomers
The synthesis of the pyrazole-4-carbohydrazide isomer requires a different strategic approach, as the classic Knorr synthesis does not typically yield this substitution pattern. The Vilsmeier-Haack reaction is a particularly powerful and widely used method for this purpose.[15][16]
Key Strategy: Vilsmeier-Haack Cyclization
The Vilsmeier-Haack reaction involves the formylation of an active methylene group using the Vilsmeier reagent (a chloromethyleniminium salt, typically generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF)). When applied to the hydrazones of β-ketoesters, this reaction triggers a cyclization to selectively form 1H-pyrazole-4-carboxylic acid esters.[15][16][17]
Causality of the Vilsmeier-Haack Pathway:
-
Hydrazone Formation: A β-ketoester is first condensed with a hydrazine to form the corresponding hydrazone. This step creates the N-N bond necessary for the pyrazole ring.
-
Electrophilic Attack: The Vilsmeier reagent acts as an electrophile and attacks the electron-rich active methylene carbon (the carbon between the two original carbonyl groups) of the hydrazone.[16]
-
Cyclization & Aromatization: The intermediate then undergoes cyclization and subsequent elimination to afford the aromatic pyrazole ring with a carboxylate group at the C4 position.
Microwave-assisted Vilsmeier-Haack reactions have been shown to significantly reduce reaction times and improve yields, highlighting a green chemistry approach to this synthesis.[15][16]
Caption: Workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carboxylates.
Experimental Protocol: Vilsmeier-Haack Synthesis of Ethyl 1-phenyl-1H-pyrazole-4-carboxylate
This protocol is adapted from conventional heating methods.[16]
-
Prepare Hydrazone: Synthesize the ethyl acetoacetate phenylhydrazone by reacting ethyl acetoacetate with phenylhydrazine.
-
Vilsmeier Reagent Preparation: In a three-necked flask fitted with a dropping funnel and calcium chloride guard tube, place dry DMF (4 mL) and cool in an ice bath to 0°C. Add phosphoryl chloride (POCl₃) (0.003 mol) dropwise with constant stirring.
-
Reactant Addition: To this cold Vilsmeier reagent, add a solution of the hydrazone (0.001 mol) in dry DMF.
-
Reaction: Allow the mixture to warm to room temperature and then heat at 70-80°C for approximately 4 hours.
-
Workup: Pour the resulting mixture onto crushed ice. Neutralize carefully with a dilute sodium hydroxide solution until a pale yellow precipitate forms.
-
Isolation: Allow the mixture to stand overnight. Collect the precipitate by filtration.
-
Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate-petroleum ether mixture (e.g., 15:85 v/v) to yield the pure pyrazole-4-carboxylate ester.[16]
Part 3: Final Conversion to Pyrazole Carbohydrazide
The final step, converting the pyrazole-carboxylate ester to the carbohydrazide, is uniform across all isomers. This hydrazinolysis reaction is a robust and generally high-yielding transformation.[7][8]
Mechanism Insight: Hydrazine is a potent alpha-effect nucleophile, meaning it is more reactive than its basicity would suggest. It readily attacks the electrophilic carbonyl carbon of the ester. The alkoxy group (-OR) is subsequently eliminated as an alcohol, forming the stable carbohydrazide product. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating.[18]
Experimental Protocol: General Hydrazinolysis
-
Setup: In a round-bottom flask, dissolve the synthesized pyrazole-carboxylate ester (0.05 mol) in ethanol (150 mL).
-
Reagent Addition: Add an excess of hydrazine hydrate (95-99%) (e.g., 0.1 to 0.12 mol).[8]
-
Reaction: Heat the mixture to reflux (75-80°C) for 2-5 hours.[8][18] The formation of a solid precipitate often indicates product formation. Monitor the disappearance of the starting ester by TLC.
-
Isolation: Cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold ethanol to remove any unreacted starting materials or excess hydrazine. Dry the product under vacuum to obtain the pure pyrazole carbohydrazide.
Comparative Data Summary
The choice of synthetic route can be guided by expected yields and reaction conditions. The following table summarizes typical data gathered from literature, though specific results will vary with substrate and scale.
| Target Isomer | Synthetic Method | Key Precursor | Typical Yield | Conditions | Key Advantages |
| Pyrazole-3/5-Carbohydrazide | Knorr Synthesis + Hydrazinolysis | β-Ketoester | 60-90% | Reflux in Ethanol, Acid catalyst | Readily available starting materials, direct.[11][14] |
| Pyrazole-4-Carbohydrazide | Vilsmeier-Haack + Hydrazinolysis | β-Ketoester Hydrazone | 70-95% (Microwave assisted) | POCl₃/DMF, 70-80°C or MW | High regioselectivity for the 4-position.[15][16] |
| All Isomers | Ester to Carbohydrazide Conversion | Pyrazole-Carboxylate Ester | >90% | Reflux with Hydrazine Hydrate | High efficiency, clean conversion.[8][18] |
Conclusion and Future Outlook
The synthesis of specific pyrazole carbohydrazide isomers is a well-established field, yet one that relies on a nuanced understanding of classical organic reactions. The Knorr synthesis and the Vilsmeier-Haack reaction provide reliable and robust pathways to the requisite pyrazole-carboxylate precursors for the 3/5- and 4-isomers, respectively. Mastery of these routes, particularly with respect to regiocontrol, is essential for researchers in drug discovery and materials science. The final hydrazinolysis step is a powerful and efficient transformation that completes the synthesis.
Future research will likely focus on developing even more atom-economical, environmentally benign, and scalable methods. The use of multicomponent reactions and novel catalytic systems continues to be an area of active investigation, promising to further streamline the synthesis of these invaluable heterocyclic compounds.
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). MDPI.
- Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025, February 23). J&K Scientific LLC.
- Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. (n.d.). Taylor & Francis Online.
- Full article: Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones - Taylor & Francis Online. (n.d.). Taylor & Francis Online.
- Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Name-Reaction.com.
- Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest - ResearchGate. (n.d.). ResearchGate.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. (n.d.). MDPI.
- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (2025, December 24). ResearchGate.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed. (2020, July 30). PubMed.
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. (n.d.). Scientific Information Database.
- 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis - chemicalbook. (n.d.). ChemicalBook.
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed. (2024, September 5). PubMed.
- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications - Benchchem. (n.d.). BenchChem.
- WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents. (n.d.). Google Patents.
- Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceuticalinterest | Request PDF. (2025, August 6). ResearchGate.
- HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ... - ResearchGate. (2024, June 2). ResearchGate.
- Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC - PubMed Central. (2022, April 26). PubMed Central.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. (n.d.). Chemical Methodologies.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. (n.d.). DergiPark.
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. (2024, June 13). National Center for Biotechnology Information.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids - ResearchGate. (2025, August 10). ResearchGate.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2025, August 8). ChemInform.
- US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents. (n.d.). Google Patents.
- SYNTHESIS AND HERBICIDAL ACTIVITIES OF PYRAZOLE- 4-CARBOHYDRAZIDE DERIVATIVES. | Request PDF - ResearchGate. (2025, August 6). ResearchGate.
- New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide. (n.d.). Thieme.
- CN103408454A - Preparation method of hydrazide compound - Google Patents. (n.d.). Google Patents.
- A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021, May 15). National Journal of Pharmaceutical Sciences.
- Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles - MDPI. (n.d.). MDPI.
- Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - MDPI. (n.d.). MDPI.
- Synthesis of carbohydrazide derivatives 169, 169 - ResearchGate. (n.d.). ResearchGate.
- What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? | ResearchGate. (2015, August 13). ResearchGate.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). PharmaTutor.
- (PDF) Pages 33-42 ARTICLE Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes - ResearchGate. (2020, November 12). ResearchGate.
- Reactions of hydrazines with esters and carboxylic acids | The Journal of Organic Chemistry. (n.d.). ACS Publications.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Arkivoc.
- A Review on Synthesis of Carbohydrazide Derivatives - Asian Journal of Green Chemistry. (2023, April 28). Asian Journal of Green Chemistry.
- Synthesis of the key intermediate carbohydrazide derivative (3) - ResearchGate. (n.d.). ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. name-reaction.com [name-reaction.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 13. pharmajournal.net [pharmajournal.net]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. chemmethod.com [chemmethod.com]
- 18. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
A Senior Scientist's Guide to Characterizing the Selectivity Profile of Novel Pyrazole-Based Inhibitors: A Case Study with 1-ethyl-1H-pyrazole-3-carbohydrazide
Executive Summary
Selectivity is a cornerstone of modern drug discovery, dictating the balance between therapeutic efficacy and off-target toxicity. For novel chemical entities, a rigorous and multi-faceted assessment of selectivity is not merely a characterization step but a critical determinant of translational potential. This guide provides an in-depth, field-proven framework for assessing the selectivity of a novel pyrazole-based compound, using the hypothetical molecule 1-ethyl-1H-pyrazole-3-carbohydrazide (hereafter designated PYC-7 ) as a case study. We will navigate through a logical, three-phase experimental workflow: (1) initial target potency determination, (2) broad-spectrum profiling to uncover off-target liabilities, and (3) orthogonal validation of target engagement in a cellular context. By integrating biochemical and cellular methods, this guide furnishes researchers, scientists, and drug development professionals with the principles and protocols necessary to build a robust selectivity profile for any investigational inhibitor.
Introduction: The Imperative of Selectivity
The ultimate goal in targeted therapy is to modulate a specific biological target with high precision. A highly selective compound minimizes the risk of unintended pharmacological effects, which often lead to adverse events in clinical settings. Conversely, in some cases, a "multi-targeted" or polypharmacological profile can be advantageous, particularly in complex diseases like cancer.[1][2] Therefore, a comprehensive understanding of a compound's interactions across the proteome is essential.
1.1 The Pyrazole Scaffold: A Privileged Motif in Drug Discovery The pyrazole ring is a five-membered aromatic heterocycle that is a prominent feature in numerous FDA-approved drugs.[3][4] Its unique chemical properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for designing potent and selective inhibitors, particularly for protein kinases.[3][5] Derivatives of pyrazole carbohydrazide, the class to which our case molecule PYC-7 belongs, have demonstrated a wide spectrum of biological activities, including antitumor and anti-inflammatory properties.[6][7][8][9] Given this context, when encountering a novel pyrazole-based molecule like PYC-7, it is reasonable to hypothesize that its primary targets may belong to the human kinome.
Phase 1: Foundational Potency Assessment
Before embarking on broad selectivity screening, it is crucial to establish the potency of PYC-7 against its intended primary target. This provides a benchmark against which all off-target activities will be compared. For this case study, let's assume that PYC-7 was designed to inhibit Kinase-X , a hypothetical serine/threonine kinase implicated in an oncogenic pathway.
2.1 Causality Behind the Method: The In Vitro Kinase Assay The initial step is a direct measure of enzymatic inhibition. A biochemical assay, free from the complexities of a cellular environment, provides the cleanest measure of a compound's ability to inhibit its target.[1] The most common method involves quantifying the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.[1]
2.2 Experimental Protocol: IC50 Determination for Kinase-X The half-maximal inhibitory concentration (IC50) will be determined using a radiometric assay with [γ-³³P]-ATP, a robust and sensitive method.[1]
-
Reagent Preparation : Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100). Prepare serial dilutions of PYC-7 in DMSO, followed by a final dilution in the reaction buffer.
-
Kinase Reaction : In a 96-well plate, combine the reaction buffer, a specific peptide substrate for Kinase-X, recombinant human Kinase-X enzyme, and the serially diluted PYC-7 or vehicle control (DMSO).
-
Initiation : Start the reaction by adding a solution containing [γ-³³P]-ATP and non-radioactive ATP (at the Kₘ concentration for Kinase-X). Incubate at 30°C for a predetermined time within the linear reaction range.
-
Termination & Capture : Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated peptide substrate.
-
Washing : Wash the membrane multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Quantification : Measure the radioactivity on the membrane using a scintillation counter.
-
Data Analysis : Plot the percentage of inhibition against the logarithm of PYC-7 concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Phase 2: Broad-Spectrum Selectivity Profiling
An IC50 value against a single target is merely the first piece of the puzzle. To build a true selectivity profile, we must screen PYC-7 against a large and diverse panel of related and unrelated targets.[10]
3.1 Rationale for Broad Screening: Unveiling the "Kinome" Due to the structural similarity of the ATP-binding pocket across the ~500 members of the human kinome, kinase inhibitors often exhibit off-target activity.[11][12] Large-scale screening panels are therefore indispensable for identifying these liabilities early in the discovery process.[10][12] The KINOMEscan™ platform is an industry-standard method that measures the ability of a compound to compete with an immobilized ligand for the kinase active site, providing a direct measure of binding affinity (Kd).[13]
3.2 Experimental Workflow: Global Kinase Selectivity Assessment The following diagram illustrates the overall workflow for characterizing the selectivity of a novel compound like PYC-7.
Caption: Workflow for comprehensive selectivity profiling of PYC-7.
3.3 Data Interpretation: Quantifying Selectivity A common approach is to first screen the compound at a single, high concentration (e.g., 1 µM) against the panel.[10] Any kinase showing significant inhibition (e.g., >70%) is flagged as a potential "hit." Follow-up dose-response experiments are then performed to determine the binding affinity (Kd) for these hits.[13][14]
Let's imagine the following results for PYC-7 and two comparator compounds: Comp-A (a known highly selective Kinase-X inhibitor) and Comp-B (a known multi-kinase inhibitor).
| Compound | Primary Target | Kd (nM) vs Kinase-X | Off-Target Hits (>70% Inh. @ 1µM) | Kd (nM) vs Kinase-Y | Kd (nM) vs Kinase-Z | Selectivity Score (S₁₀)¹ |
| PYC-7 | Kinase-X | 15 | 2 | 150 | 450 | 0.02 |
| Comp-A | Kinase-X | 50 | 0 | >10,000 | >10,000 | 0 |
| Comp-B | Kinase-X | 5 | 15 | 25 | 80 | 0.15 |
¹Selectivity Score (S₁₀) is the number of off-targets with a Kd < 100x the primary target Kd, divided by the total number of kinases tested. A lower score indicates higher selectivity.
This hypothetical data shows that while PYC-7 is more potent than the selective comparator Comp-A, it has two significant off-targets, Kinase-Y and Kinase-Z. Comp-B is the most potent but is highly non-selective.
Phase 3: Orthogonal Validation in a Cellular Context
Biochemical and binding assays are essential, but they don't guarantee that a compound will engage its target in the complex milieu of a living cell.[15] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to directly measure target engagement in intact cells.[15][16][17][18]
4.1 The Principle of CETSA: Ligand-Induced Stabilization CETSA is based on the principle that when a ligand binds to its target protein, the resulting complex is thermodynamically more stable and thus more resistant to heat-induced denaturation.[15][17] By heating cells treated with a compound and then measuring the amount of soluble (non-denatured) target protein remaining, one can directly infer target engagement.[16][19]
4.2 Experimental Protocol: Isothermal Dose-Response CETSA This protocol determines the concentration of PYC-7 required to stabilize its targets in intact cells at a single, challenging temperature.[16]
-
Cell Treatment : Culture an appropriate cell line (e.g., one that endogenously expresses Kinase-X, -Y, and -Z) and treat with a serial dilution of PYC-7 or vehicle (DMSO) for 1-2 hours.
-
Heating Step : Aliquot the cell suspensions into PCR tubes and heat them to a predetermined optimal temperature (e.g., 52°C, which causes partial unfolding of the un-liganded target) for 3 minutes, followed by a cooling step.
-
Cell Lysis : Lyse the cells by freeze-thaw cycles to release the soluble proteins.
-
Separation : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification : Collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble Kinase-X, Kinase-Y, and Kinase-Z using a detection method like Western Blot or an AlphaScreen®/HTRF® immunoassay.[15][18]
-
Data Analysis : Plot the amount of soluble target protein against the PYC-7 concentration to generate dose-response curves and calculate the EC50 for target stabilization.
4.3 Data Interpretation: Bridging Binding to Cellular Engagement A successful CETSA experiment will show a dose-dependent increase in the thermal stability of the target protein. This confirms that the compound is entering the cell and binding to its intended target(s).
| Compound | Target | Biochemical Kd (nM) | Cellular CETSA EC50 (nM) | Interpretation |
| PYC-7 | Kinase-X | 15 | 120 | Good cell permeability & target engagement |
| Kinase-Y | 150 | 1,100 | Confirmed cellular off-target engagement | |
| Kinase-Z | 450 | >10,000 | Weak or no engagement in cells | |
| Comp-A | Kinase-X | 50 | 450 | Good cell permeability & target engagement |
| Kinase-Y | >10,000 | >10,000 | No cellular off-target engagement |
This data provides critical insight. For PYC-7, the on-target (Kinase-X) and primary off-target (Kinase-Y) effects seen in the binding assay translate to the cellular environment, albeit with a rightward shift in potency as expected. However, the weaker off-target, Kinase-Z, does not appear to be engaged in cells at relevant concentrations. This allows us to prioritize our concerns and focus future optimization efforts on eliminating the activity against Kinase-Y.
Caption: Target and off-target engagement profile for PYC-7.
Conclusion: Synthesizing a Self-Validating Selectivity Profile
By systematically progressing from in vitro biochemical assays to broad-panel binding screens and finally to cellular target engagement studies, we have constructed a robust, multi-dimensional selectivity profile for our novel compound, PYC-7. This self-validating workflow provides high confidence in the data by ensuring that findings from one phase are confirmed and contextualized by the next.
Our investigation reveals that This compound (PYC-7) is a potent inhibitor of its primary target, Kinase-X, with confirmed cellular activity. However, the broad-spectrum screen and subsequent cellular validation identified a significant off-target liability in Kinase-Y. This knowledge is invaluable. It allows medicinal chemists to rationally design the next generation of analogs, specifically optimizing for potency against Kinase-X while designing out the activity against Kinase-Y. This evidence-based approach is fundamental to advancing a chemical probe into a lead compound with therapeutic potential.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Nordlund, P. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7(1), 1-11. [Link]
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Fedorov, O., Müller, S., & Knapp, S. (2010). The (un) targeted cancer kinome. Nature Chemical Biology, 6(3), 166-169. [Link]
-
Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 858-876. [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells via thermal stabilization of the target protein. Science, 341(6141), 84-87. [Link]
-
Faria, J. V., Vegi, P. F., Miguita, A. G. C., dos Santos, M. S., Boechat, N., & de Souza, A. M. T. (2017). Pyrazole carbohydrazide derivatives of pharmaceutical interest. Mini reviews in medicinal chemistry, 17(15), 1494-1506. [Link]
-
Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Yale University. [Link]
-
Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, D., & Vλέχας, A. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities. PloS one, 8(6), e66813. [Link]
-
Wikipedia contributors. (2023). Cellular thermal shift assay. Wikipedia, The Free Encyclopedia. [Link]
-
Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., Do, H., ... & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
-
de Castro, S. L., de Souza, W., & de Carvalho, T. U. (2021). Structural optimization and biological activity of pyrazole derivatives: virtual computational analysis, recovery assay and 3D culture model as potential predictive tools of effectiveness against Trypanosoma cruzi. Molecules, 26(11), 3169. [Link]
-
Li, Y., Yang, J., Hong, L., Kang, D., Huang, J., Chen, W., ... & Liu, Y. (2023). Discovery of pyrazole-carbohydrazide with indole moiety as tubulin polymerization inhibitors and anti-tumor candidates. Drug Development Research, 84(1), 110-120. [Link]
-
Inglese, J., Johnson, R. L., Sime, M., Xia, M., Zheng, W., Austin, C. P., & Auld, D. S. (2007). High-throughput screening assays for the identification of chemical probes. Nature chemical biology, 3(8), 466-479. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [Link]
-
Kumar, A., Sharma, S., & Kumar, D. (2021). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics, 39(12), 4387-4402. [Link]
-
Kumar, A., Sharma, S., & Kumar, D. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(21), 6636. [Link]
-
Cichońska, A., Ravikumar, B., Allaway, R. J., Park, S., D'Ascenzo, M., Tawa, G. J., ... & Guinney, J. (2021). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Cell Systems, 12(1), 53-66. [Link]
-
Tortorella, S., Burman, R., & Bailey, J. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(7), 841-849. [Link]
-
Pathak, G., Kumar, M., Agarwal, M., & Verma, K. (2023). Indole-pyrazole conjugates as promising scaffolds in medicinal chemistry: a comprehensive review of synthetic strategies and pharmacological activities. Journal of Molecular Structure, 1271, 134079. [Link]
-
Tortorella, S., Burman, R., & Bailey, J. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(7), 841-849. [Link]
-
Chem-Impex. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide. Chem-Impex International. [Link]
-
Yet, L. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1855-1875. [Link]
-
DiscoveRx. (n.d.). KINOMEscan® Kinase Profiling Platform. Eurofins DiscoverX. [Link]
-
Ma'ayan Lab. (2020, August 11). The KINOMEscan and KEA3 Appyters. YouTube. [Link]
-
Diks, S. H., & Peppelenbosch, M. P. (2004). Kinome profiling for studying signal transduction. FEBS letters, 578(1-2), 1-5. [Link]
-
Cichońska, A., Ravikumar, B., Allaway, R. J., Park, S., D'Ascenzo, M., Tawa, G. J., ... & Guinney, J. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. [Link]
-
Faisal, M., Al-Omar, M. A., & El-Tahir, K. E. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638129. [Link]
-
Kumar, V., & Kumar, A. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 7(3), 171. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 6. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazole-carbohydrazide with indole moiety as tubulin polymerization inhibitors and anti-tumor candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. chayon.co.kr [chayon.co.kr]
- 14. youtube.com [youtube.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
literature review of the biological activities of substituted pyrazole carbohydrazides
An In-Depth Guide to the Biological Activities of Substituted Pyrazole Carbohydrazides for Drug Discovery Professionals
Introduction: The Pyrazole Carbohydrazide Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] When combined with a carbohydrazide moiety (-CONHNH2), the resulting scaffold becomes a particularly versatile pharmacophore for developing novel therapeutic agents.[3] The carbohydrazide group acts as a potent hydrogen bonding donor and acceptor, facilitating strong interactions with biological targets, while the pyrazole ring provides a stable, aromatic core amenable to various substitutions.
This guide offers a comprehensive review of the biological activities of substituted pyrazole carbohydrazides, comparing the performance of different analogs based on experimental data. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed protocols for key biological assays, offering a practical resource for researchers in drug discovery and development.
Core Chemical Structure and Synthetic Pathways
The versatility of the pyrazole carbohydrazide scaffold lies in the ability to introduce diverse substituents at multiple positions, primarily on the pyrazole ring and the terminal nitrogen of the hydrazide group. This chemical diversity allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Caption: General scaffold of a substituted pyrazole carbohydrazide.
Featured Synthetic Workflow: Cyclocondensation Approach
A prevalent method for synthesizing the pyrazole core involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine derivatives.[4][5] The subsequent modification of a carboxylate group into the carbohydrazide provides the final scaffold. Understanding this workflow is crucial as the choice of starting materials directly dictates the substitution pattern on the resulting pyrazole ring.
Caption: Common synthetic workflow for pyrazole carbohydrazides.
Comparative Analysis of Biological Activities
The biological profile of a pyrazole carbohydrazide derivative is profoundly influenced by the nature and position of its substituents. A review of the literature reveals that these compounds are most prominent in anticancer, antimicrobial, and anti-inflammatory research.[3]
Anticancer Activity
Substituted pyrazole carbohydrazides have emerged as a promising class of anticancer agents, with numerous derivatives demonstrating potent cytotoxicity against various human cancer cell lines.[6] The mechanism often involves the induction of apoptosis and cell cycle arrest.[7]
Structure-Activity Relationship Insights:
-
Substitution at C5: A substituted phenyl ring at the C5 position of the pyrazole is a common feature in potent anticancer derivatives.[8][9]
-
Substitution at N1: The presence of an arylmethyl group at the N1 position has been shown to be crucial for activity against lung cancer cells (A549).[7]
-
Indole Moiety: Incorporating an indole ring, for instance at the C3 position, can yield derivatives with significant antiproliferative effects against liver (HepG-2) and breast (BT474) cancer cell lines.[4][5][10]
Comparative Performance Data:
| Compound Class/Example | Substituents | Target Cell Line(s) | IC50 / GI50 (µM) | Reference |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides | Varied aryl groups at N1 and C3 | A549 (Lung) | 49.85 | [10] |
| 3-(1H-Indole-3-yl)-1H-pyrazole-5-carbohydrazides | Indole at C3 | HepG-2 (Liver), BGC823 (Gastric) | 0.71 | [4][10] |
| 3-(1H-Indole-3-yl)-1H-pyrazole-5-carbohydrazides | Indole at C3 | BT474 (Breast) | 1.39 | [10] |
| Salicylaldehyde-pyrazole-carbohydrazide | Salicylaldehyde attached to hydrazide | A549 (Lung) | Potent growth inhibitors | [3] |
| 4-Hydroxypyrazole Derivatives | 4-chlorophenyl at C5 | Broad spectrum | Mild to potent cytotoxicity | [3][11] |
Antimicrobial Activity
The scaffold's ability to mimic peptide structures makes it an excellent candidate for antimicrobial drug design. Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungi.[12][13]
Structure-Activity Relationship Insights:
-
Hydrazone Formation: Condensation of the carbohydrazide with various aldehydes to form pyrazole-hydrazones is a common strategy to enhance antimicrobial potency.
-
Substituents on Phenyl Rings: The presence of electron-withdrawing groups (e.g., nitro, chloro) on phenyl rings attached to the scaffold often correlates with increased antibacterial and antifungal activity.[12][13]
Comparative Performance Data:
| Compound ID (from source) | Key Features | Target Organism | MIC (µg/mL) | Standard Drug (MIC) | Reference |
| 3 | Pyrazole analogue | Escherichia coli (Gram -) | 0.25 | Ciprofloxacin | [12][13][14] |
| 4 | Pyrazole analogue | Streptococcus epidermidis (Gram +) | 0.25 | Ciprofloxacin | [12][13][14] |
| 2 | Pyrazole analogue | Aspergillus niger (Fungus) | 1.0 | Clotrimazole | [12][13][14] |
Anti-inflammatory Activity
Several pyrazole derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib, which selectively inhibits COX-2.[13] Pyrazole carbohydrazides build upon this legacy, with many new analogues showing significant anti-inflammatory potential.[3]
Structure-Activity Relationship Insights:
-
Hydroxyphenyl Moiety: The presence of a hydroxyphenyl group can confer significant anti-inflammatory activity.[2]
-
Position of Carbohydrazide: The positioning of the carbohydrazide moiety on the pyrazole ring is critical. Some studies suggest that substitution at C3 can lead to anti-inflammatory properties.[3]
Caption: Structure-Activity Relationship (SAR) summary diagram.
Key Experimental Protocols
To ensure the reproducibility and validation of findings, standardized experimental protocols are essential. Below are methodologies frequently cited in the evaluation of pyrazole carbohydrazides.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is frequently used to determine the IC50 values of potential anticancer compounds.[6][15]
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, HepG-2) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole carbohydrazide derivatives (typically ranging from 0.1 to 100 µM) dissolved in DMSO. Include a vehicle control (DMSO only) and a positive control (e.g., 5-Fluorouracil). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Solubilization: Remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: In Vitro Antibacterial Screening (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., E. coli, S. aureus) to a concentration of approximately 5 × 10⁵ CFU/mL in Mueller-Hinton broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate, with concentrations typically ranging from 0.25 to 128 µg/mL.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.[3]
Methodology:
-
Animal Acclimatization: Use adult Wistar rats (150-200g) and acclimatize them for one week under standard laboratory conditions.
-
Compound Administration: Administer the test pyrazole carbohydrazide derivative orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 10 mg/kg). A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., Diclofenac sodium).
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the test group.
Conclusion and Future Directions
Substituted pyrazole carbohydrazides represent a highly versatile and promising scaffold in the pursuit of new therapeutic agents. The extensive body of research highlights their significant potential as anticancer, antimicrobial, and anti-inflammatory drugs. The key to unlocking their full potential lies in the rational design of derivatives based on a thorough understanding of their structure-activity relationships. Future research should focus on optimizing lead compounds to improve potency and selectivity, while also exploring novel biological targets. The integration of computational methods like molecular docking and QSAR studies will be invaluable in guiding the synthesis of next-generation pyrazole carbohydrazide-based drugs.[16][17]
References
-
de Oliveira, C.S., Liesen, A.P., da Silva, R.A., de Carvalho, V.M., & de Faria, A.R. (Year not specified). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules. [Link][3][11][18]
-
Lv, K., & Wen, A. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Frontiers in Oncology. [Link][10]
-
Arshad, M.F., Al-amri, A., Shaharun, M.S., & Subbiah, V. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences. [Link][12][13][14]
-
Wang, L., Zhang, B., & He, D. (2012). Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. Chemical Biology & Drug Design. [Link][16]
-
Arshad, M.F., Al-amri, A., Shaharun, M.S., & Subbiah, V. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences. [Link][13]
-
Arshad, M.F., Al-amri, A., Shaharun, M.S., & Subbiah, V. (2016). Anti-inflammatory and Antimicrobial Activities of Novel Pyrazole Analogues. Saudi Journal of Biological Sciences. [Link][14]
-
Hassan, A. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link][4][5]
-
Bawa, S., & Kumar, S. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link][7]
-
Aydın, A., & Varol, M. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. [Link][15]
-
Hernández-Vázquez, E., Salgado-Barrera, S., & others. (2016). Synthesis and molecular docking of N′-arylidene-5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbohydrazides as novel hypoglycemic and antioxidant dual agents. Bioorganic & Medicinal Chemistry. [Link][19]
-
Hassan, A. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link][5]
-
El-Sayed, N.N.E. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link][2]
-
Singh, S., & Singh, P.P. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of the Indian Chemical Society. [Link][17]
-
Lan, R., Liu, Q., & Fan, P. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link][8][9]
-
Patel, M. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy. [Link][6]
-
Lan, R., Liu, Q., & Fan, P. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link][9]
-
de Oliveira, C.S., Liesen, A.P., & others. (2011). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [Link][18]
-
Alkahtani, H.M., Al-Hussain, S.A., & others. (2023). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules. [Link][20]
-
Shinde, S.B., & Shingare, P.B. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link][1]
-
Faisal, M., Ebenezer, O., & Priya, M. (2019). Structures of pyrazole derivatives with anti-inflammatory activity. ResearchGate. [Link][21]
-
de Oliveira, C.S., Liesen, A.P., & others. (2011). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules. [Link][11]
-
Al-Majid, A.M., El-Faham, A., & others. (2023). New Pyrazole-Hydrazide Derivatives: Synthesis, Characterization, Highly Active Catecholase-Like Catalyst, and Antibacterial Study. Catalysts. [Link][22]
Sources
- 1. jchr.org [jchr.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. srrjournals.com [srrjournals.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 16. Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-ethyl-1H-pyrazole-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel compounds like 1-ethyl-1H-pyrazole-3-carbohydrazide, which are integral to innovative research and drug development, adherence to rigorous disposal protocols is paramount. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Core Principles of Chemical Waste Disposal
Before delving into specific procedures, it is essential to understand the foundational principles of chemical waste management in a laboratory setting. These principles are governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Waste Characterization : The first step in proper disposal is to determine if the chemical is a hazardous waste.[1][2] This involves assessing its properties, such as toxicity, reactivity, ignitability, and corrosivity. Given the presence of the pyrazole and carbohydrazide moieties, it is prudent to handle this compound as a hazardous waste until proven otherwise.
-
Segregation : Chemical wastes must be segregated based on their hazard class to prevent dangerous reactions.[3] For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[3]
-
Labeling : All waste containers must be clearly and accurately labeled with the chemical name, concentration, and associated hazards.[4][5][6] The label should also include the words "Hazardous Waste."[6]
-
Containment : Hazardous waste must be stored in appropriate, compatible containers that are in good condition and securely sealed to prevent leaks or spills.[3][7]
Immediate Safety & Handling
Prior to any handling or disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements
| PPE Item | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation or allergic reactions.[8] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing.[9] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the powder outside of a fume hood or if aerosolization is possible. | Minimizes the risk of inhaling harmful dust or vapors, which can cause respiratory irritation.[9][10] |
Engineering Controls
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][9] An eyewash station and safety shower should be readily accessible.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a designated, labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container. Avoid mixing with other solvent waste streams unless specifically permitted by your institution's EHS guidelines.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh paper, and pipette tips, should be disposed of as solid hazardous waste.
2. Container Selection and Labeling:
-
Use a container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is a suitable choice. For liquid waste, use a container that will not react with the solvent used.[3]
-
The container must be in good condition, with a secure, tight-fitting lid.[3][7]
-
Label the container clearly with:
-
"Hazardous Waste"
-
"this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazards associated with the compound (e.g., "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation").[2]
-
3. Storage of Waste:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[3][6] This area should be under the control of laboratory personnel and located at or near the point of generation.[5][6]
-
Ensure the SAA is inspected weekly for leaks or deterioration of containers.[3]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[7]
4. Final Disposal:
-
Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[3][9][11]
-
Chemical waste generators are responsible for ensuring that the waste is properly classified, packaged, and transported to a permitted treatment, storage, and disposal facility (TSDF).[1][12]
Disposal Decision Workflow
Caption: Workflow for the proper disposal of this compound waste.
Spill & Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Small Spills (Contained within a fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Wear the appropriate PPE as outlined above.
-
Containment: Use an absorbent material, such as vermiculite or sand, to absorb the spilled material.[13]
-
Collection: Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.[1]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Large Spills (Outside of a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and alert your institution's emergency response team and EHS department.
-
Isolate: If it is safe to do so, close the doors to the affected area to contain any vapors.
-
Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to the principles of waste characterization, segregation, and proper containment, and by following the detailed procedural steps outlined in this guide, researchers can minimize risks and ensure that this valuable research compound is managed safely from cradle to grave. Always prioritize safety and consult your institution's EHS department for guidance specific to your location and facilities.
References
- Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
- Fisher Scientific. (2025). Safety Data Sheet: Pyrazole.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Angene Chemical. (2025). Safety Data Sheet: Ethyl 5-ethyl-1H-pyrazole-3-carboxylate.
- Pharmaffiliates. (n.d.). This compound.
- U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
- Fisher Scientific. (2025). Safety Data Sheet: 1H-Pyrazole-1-carboxamidine hydrochloride.
- MedChemExpress. (2021). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid-SDS.
- Arkema. (n.d.). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
- TCI Chemicals. (2025). SAFETY DATA SHEET: Carbohydrazide.
- MedChemExpress. (2024). Ethyl 3-amino-1H-pyrazole-4-carboxylate-SDS.
- National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Hydrazine.
- Journal of Emerging Technologies and Innovative Research. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
- Sigma-Aldrich. (2024). Safety Data Sheet: Pyrazole.
- Fisher Scientific. (2023). SAFETY DATA SHEET: 1H-Pyrrole-2-carbohydrazide, 97%.
- INCHEM. (1991). Hydrazine (HSG 56, 1991).
- Sigma-Aldrich. (n.d.). Safety Data Sheet: Pyrazole.
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.fr [fishersci.fr]
- 11. bio.vu.nl [bio.vu.nl]
- 12. epa.gov [epa.gov]
- 13. files.dep.state.pa.us [files.dep.state.pa.us]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-ethyl-1H-pyrazole-3-carbohydrazide
An Essential Safety and Operations Manual for Researchers in Drug Development
Understanding the Inherent Risks: A Structural Hazard Assessment
The potential hazards of 1-ethyl-1H-pyrazole-3-carbohydrazide are inferred from its constituent functional groups: the pyrazole ring and the carbohydrazide moiety. Pyrazole derivatives can exhibit a range of biological activities and potential toxicities.[1][2] The carbohydrazide group, being a derivative of hydrazine, warrants significant caution. Hydrazine and its derivatives are known for their potential as carcinogens and their corrosive and toxic properties.[3][4][5] Therefore, all handling procedures must be designed to minimize exposure.
Assumed Hazard Profile:
| Hazard Type | Associated Functional Group | Potential Effects |
| Toxicity | Carbohydrazide | Harmful if swallowed, in contact with skin, or inhaled.[4][6][7] |
| Irritation | Pyrazole, Carbohydrazide | May cause skin, eye, and respiratory system irritation.[2][6][8][9][10] |
| Sensitization | Pyrazole, Carbohydrazide | May cause an allergic skin reaction.[2][4] |
| Carcinogenicity | Carbohydrazide (as a hydrazine derivative) | Suspected of causing cancer.[3][4][11] |
| Reactivity | Carbohydrazide | May be incompatible with strong oxidizing agents.[8] |
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to create a robust barrier against potential exposure. The following protocols are based on a conservative assessment of the risks associated with handling this compound.
I. Primary Engineering Controls: Your First Line of Defense
All manipulations of this compound, including weighing, dissolution, and addition to reaction mixtures, must be performed within a certified chemical fume hood.[3][6] This primary engineering control is critical for minimizing the inhalation of any dust or aerosols.
II. Essential Personal Protective Equipment
The selection of appropriate PPE is crucial for preventing direct contact with the chemical.
A. Hand Protection:
-
Requirement: Double gloving with chemotherapy-rated nitrile gloves is required.[1][12] The first pair of gloves should be worn under the cuff of the lab coat, and the second pair should be worn over the cuff.
-
Rationale: This practice provides an extra layer of protection against potential permeation and allows for the safe removal of the outer glove in case of contamination without exposing the skin.
-
Procedure: Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[12]
B. Eye and Face Protection:
-
Requirement: Chemical splash goggles are mandatory.[2][6][12][13] When there is a significant risk of splashing, a full-face shield should be worn over the goggles.[1][6]
-
Rationale: This combination protects the eyes and face from accidental splashes and contact with airborne particles.
C. Body Protection:
-
Requirement: A long-sleeved, cuffed laboratory coat is the minimum requirement.[3] For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron or a disposable "bunny suit" should be considered.[14] Gowns should fasten in the back to prevent accidental contamination of personal clothing.[12]
-
Rationale: Protective clothing prevents the chemical from coming into contact with the skin and personal garments.
D. Respiratory Protection:
-
Requirement: For routine handling in a fume hood, respiratory protection may not be necessary. However, if there is a potential for aerosol generation or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an N95 or higher rating is required.[12][14]
-
Rationale: Respirators protect against the inhalation of fine particles and aerosols.
PPE Selection and Usage Workflow
Caption: PPE Donning and Doffing Workflow for Handling this compound.
Operational and Disposal Plans
Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent into a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert laboratory personnel and the institutional safety officer.
-
Prevent entry into the contaminated area.
-
Allow only trained emergency responders with appropriate respiratory protection and full body suits to clean up the spill.
-
Waste Disposal
Due to the presence of the carbohydrazide group, waste containing this compound should be treated as hazardous.[3][15]
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix waste containing this compound with other chemical waste streams.[3]
-
Containerization: Collect all solid and liquid waste in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.
-
Neutralization (for dilute aqueous waste): For dilute aqueous solutions, chemical neutralization can be considered as a pretreatment. This should be performed by trained personnel. A common method for hydrazine-containing waste is oxidation with an agent like sodium hypochlorite or hydrogen peroxide.[5][15][16] The reaction should be performed in a fume hood with appropriate monitoring.
-
Final Disposal: All waste, including empty containers and contaminated PPE, must be disposed of through the institution's hazardous waste management program in accordance with local, state, and federal regulations.[13][15]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][17][18] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][17][18] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][17][18] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[17][18] Seek immediate medical attention. |
Conclusion: A Culture of Safety
The responsible use of novel chemical compounds like this compound is foundational to safe and successful research. By understanding the potential hazards and adhering to the stringent protocols outlined in this guide, researchers can protect themselves, their colleagues, and the environment. This commitment to a culture of safety not only ensures regulatory compliance but also fosters an environment of scientific excellence.
References
- BLi-T. (2025, October 31). Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use.
- NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Understanding Carbohydrazide Handling and Precautions.
- Santa Cruz Biotechnology. Carbohydrazide.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1997, September). Toxicological Profile for Hydrazines.
- AK Scientific, Inc. Carbohydrazide Safety Data Sheet.
- ECHEMI. Carbohydrazide SDS, 497-18-7 Safety Data Sheets.
- Benchchem. Navigating the Safe Disposal of TRH Hydrazide: A Procedural Guide.
- Benchchem. Personal protective equipment for handling 1-Isopropylpyrazole.
- Cole-Parmer. Material Safety Data Sheet - 4,4'-bi-3h-pyrazole-3,3'-dione,2,2',4,4'-tetrahydro-5,5'-dim.
- Pharmaffiliates. This compound.
- TCI Chemicals. (2025, April 30). Carbohydrazide Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Hydrazine Solution Safety Data Sheet.
- Angene Chemical. (2025, September 3). Ethyl 5-ethyl-1H-pyrazole-3-carboxylate Safety Data Sheet.
- Fisher Scientific. (2025, December 18). Pyrazole Safety Data Sheet.
- DTIC. Safety and Handling of Hydrazine.
- Arxada. Performance Chemicals Hydrazine.
- Fisher Scientific. (2010, October 25). Carbohydrazide Safety Data Sheet.
- INCHEM. (1991). Hydrazine (HSG 56, 1991).
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
- Pharmacy Times. (2018, September 4). USP Chapter <800>: Personal Protective Equipment.
- Redox. (2024, December 1). Safety Data Sheet Carbohydrazide.
- Fisher Scientific. (2023, August 25). 1H-Pyrrole-2-carbohydrazide, 97% Safety Data Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. Hydrazine (HSG 56, 1991) [inchem.org]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use - BLi-T [blitchem.com]
- 14. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 15. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. arxada.com [arxada.com]
- 17. aksci.com [aksci.com]
- 18. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
